molecular formula C10H9NO2 B083049 Benzyl cyanoacetate CAS No. 14447-18-8

Benzyl cyanoacetate

カタログ番号: B083049
CAS番号: 14447-18-8
分子量: 175.18 g/mol
InChIキー: RCUIWQWWDLZNMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl cyanoacetate (CAS 14447-18-8) is an organic ester with the molecular formula C₁₀H₉NO₂, characterized by a benzyl group linked to a cyanoacetate moiety . It is a key building block in organic and medicinal chemistry research due to its dual functionality; the ester group can undergo condensation reactions, while the cyano group acts as a potent electrophile in nucleophilic reactions . This compound is instrumental in the synthesis of various heterocyclic compounds and active pharmaceutical intermediates (APIs), serving as a precursor for β-amino acids which are valuable in creating metabolically stable, peptide-based therapeutics . Its research applications extend to polymer science and materials chemistry, where it participates in the formation of specialized polymers . Furthermore, this compound has shown promise in microbiological studies, where it exhibits activity as an efflux pump inhibitor, potentially enhancing the efficacy of antibiotics like ciprofloxacin against resistant bacterial strains . In line with green chemistry principles, it can also be used in tandem one-pot reactions, such as aerobic oxidation followed by Knoevenagel condensation, to efficiently create complex molecules like benzylidene malononitrile derivatives . This product is intended for research use only and is not for human or veterinary use .

特性

IUPAC Name

benzyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUIWQWWDLZNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340021
Record name Benzyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-18-8
Record name Phenylmethyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14447-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzyl cyanoacetate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl Cyanoacetate

ID: BC-WG-20251224

Version: 1.0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 14447-18-8), a versatile reagent in organic synthesis. It details the compound's physicochemical properties, safety and handling information, and key applications, particularly within the pharmaceutical and chemical research sectors. This document includes detailed experimental protocols for its synthesis and purification, along with its utility in significant chemical transformations such as the Knoevenagel condensation and the synthesis of heterocyclic scaffolds and β-amino acids. Visual diagrams are provided to illustrate key workflows and reaction pathways.

Core Identification and Properties

This compound is an organic compound containing both a nitrile and an ester functional group.[1] Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 14447-18-8[1][2][3]
Molecular Formula C₁₀H₉NO₂[1][2][4]
Molecular Weight 175.18 g/mol [1][2][3]
IUPAC Name Benzyl 2-cyanoacetate[2]
Synonyms Cyanoacetic acid benzyl ester, Phenylmethyl 2-cyanoacetate[2]
InChI Key RCUIWQWWDLZNMS-UHFFFAOYSA-N[1]
SMILES String O=C(CC#N)OCc1ccccc1[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[2][3]
Melting Point 29-31 °C[2][3][5]
Boiling Point 115-125 °C at 0.3 mmHg[1] 94-96 °C at 3.5 mm [Hg][2][5]
Density 1.144 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.520[1]
Flash Point >110 °C (>230 °F) - closed cup[1]
pKa (Predicted) 2.89 ± 0.10[2][4]
Vapor Pressure 0.000503 mmHg at 25°C[6]
Storage Temperature Room Temperature, sealed in dry conditions[2][4]

Safety and Handling

This compound is classified as harmful if swallowed.[4][7] Standard laboratory safety protocols should be strictly followed when handling this chemical.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeDescription
Pictogram GHS07
Signal Word Warning[1][2]
Hazard Statement H302Harmful if swallowed[1][2][7]
Precautionary Statements P264Wash hands and any exposed skin thoroughly after handling.[8]
P270Do not eat, drink or smoke when using this product.[8]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]
P330Rinse mouth.[1][8]
P501Dispose of contents/container to an approved waste disposal plant.[8]

Personal Protective Equipment (PPE): Use of eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.[1]

Experimental Protocols

Synthesis Methodologies

This compound can be synthesized via several routes. The choice of method often depends on scale, available starting materials, and desired purity.

Method A: Esterification of Cyanoacetic Acid

This is a common industrial method involving the direct esterification of cyanoacetic acid with benzyl alcohol.[9]

  • Reactants: Cyanoacetic acid, Benzyl alcohol.

  • Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used to facilitate the reaction.[9]

  • Procedure:

    • Combine equimolar amounts of cyanoacetic acid and benzyl alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent like toluene can be used to aid in azeotropic water removal.

    • Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).

    • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected or by using techniques like TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product via vacuum distillation.

Method B: Nucleophilic Substitution

This method involves the reaction of an alkali metal salt of cyanoacetate with a benzyl halide.[9]

  • Reactants: Sodium cyanoacetate, Benzyl bromide (or chloride).

  • Solvent: A polar aprotic solvent such as DMF or DMSO.

  • Procedure:

    • Dissolve sodium cyanoacetate in the chosen solvent in a reaction flask.

    • Slowly add benzyl bromide to the solution at room temperature with stirring. An exotherm may be observed.

    • Continue stirring the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt.

    • Evaporate the solvent to yield the crude product, which can then be purified by vacuum distillation.[9]

Purification Protocol: Vacuum Distillation

Post-synthesis purification is critical for obtaining high-purity this compound and is typically achieved through vacuum distillation.[9]

  • Apparatus: A standard vacuum distillation setup, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Procedure:

    • Place the crude this compound into the distillation flask with a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are properly sealed.

    • Slowly reduce the pressure to the desired level (e.g., 0.3 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the appropriate temperature range (e.g., 115–125 °C at 0.3 mmHg).[1] Discard any initial lower-boiling impurities.

    • Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) can be used to assess purity. A non-polar capillary column is suitable for separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed by characteristic absorption bands: a strong C≡N stretch (around 2250 cm⁻¹) and a strong C=O stretch (around 1740 cm⁻¹).

Applications in Research and Drug Development

This compound serves as a versatile building block in organic chemistry, primarily due to its activated methylene group positioned between the electron-withdrawing nitrile and ester groups.[10]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds.[11] this compound readily reacts with aldehydes and ketones, catalyzed by a weak base, to form α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation.[9]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzyl_Cyanoacetate This compound Unsaturated_Product α,β-Unsaturated Product Benzyl_Cyanoacetate->Unsaturated_Product Condensation Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Unsaturated_Product Base Weak Base (e.g., Piperidine, DABCO) Base->Unsaturated_Product Catalysis Water H₂O

Synthesis of Heterocyclic Compounds

This compound is a key precursor for synthesizing a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.[10]

  • Pyrimidines: It serves as an intermediate in the synthesis of 2,4-diamino-5-benzylpyrimidines, which are foundational structures for antibacterial agents like Trimethoprim.[9]

  • Pyridines, Pyrazoles, and Thiazoles: Through multicomponent reactions and condensations with various reagents (e.g., hydrazines, formamidines), this compound can be cyclized to form these important heterocyclic rings.[10]

Logical_Relationship cluster_applications Key Synthetic Applications cluster_products Resulting Scaffolds / Products BCA This compound Knoevenagel Knoevenagel Condensation BCA->Knoevenagel Heterocycles Heterocycle Synthesis BCA->Heterocycles AminoAcids β-Amino Acid Synthesis BCA->AminoAcids Unsaturated α,β-Unsaturated Esters Knoevenagel->Unsaturated Pyrimidines Pyrimidines Heterocycles->Pyrimidines Pyridines Pyridines Heterocycles->Pyridines BetaAmino β-Amino Acids AminoAcids->BetaAmino

Preparation of β-Amino Acids

β-Amino acids are crucial components of peptide-based pharmaceuticals. This compound can be used as a starting material where the nitrile group is reduced to a primary amine, a key transformation in forming the β-amino acid backbone.[9]

  • Reaction Pathway: The reduction is typically performed using powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as THF or ether.[9]

General Synthesis and Purification Workflow

The overall process from starting materials to a purified final product involves several distinct stages, as illustrated in the workflow diagram below.

Experimental_Workflow start Start | Starting Materials (e.g., Cyanoacetic Acid, Benzyl Alcohol) reaction Synthesis | Esterification Reaction - Acid Catalyst - Reflux with Water Removal start->reaction workup Workup | - Neutralization - Liquid-Liquid Extraction - Drying of Organic Phase reaction->workup evaporation Solvent Removal | Rotary Evaporation workup->evaporation purification Purification | Vacuum Distillation evaporation->purification analysis Analysis | - GC for Purity - NMR/IR for Structure Verification purification->analysis end End | Purified this compound analysis->end

References

Synthesis of benzyl cyanoacetate from benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for producing benzyl cyanoacetate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document provides a comparative analysis of the core methodologies, detailed experimental protocols, and quantitative data to support laboratory and developmental research.

Introduction

This compound (C₁₀H₉NO₂) is a valuable organic compound characterized by the presence of both a cyano and an ester functional group. Its unique reactivity makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds such as pyrazoles, thiazoles, and pyridines. These heterocyclic scaffolds are central to the development of numerous therapeutic agents. This guide focuses on the synthesis of this compound commencing from benzyl alcohol, a readily available and cost-effective starting material. The primary synthetic strategies discussed are direct esterification and transesterification.

Synthetic Pathways from Benzyl Alcohol

The conversion of benzyl alcohol to this compound can be efficiently achieved through two principal chemical transformations: Direct Fischer Esterification and Transesterification. A third, indirect method, involves the reaction of cyanoacetamide with benzyl alcohol.

Direct Fischer Esterification

The most common laboratory and industrial method for synthesizing this compound is the direct esterification of benzyl alcohol with cyanoacetic acid.[1] This acid-catalyzed condensation reaction, known as the Fischer-Speier esterification, involves the removal of water to drive the reaction equilibrium towards the product.[1][2][3]

Reaction Scheme:

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The efficiency of the reaction can be significantly improved by the continuous removal of water, often accomplished through azeotropic distillation using a Dean-Stark apparatus.

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of benzyl alcohol with a lower alkyl cyanoacetate, such as methyl or ethyl cyanoacetate.[4][5] This method is advantageous when the starting cyanoacetate is more readily available or when milder reaction conditions are desired. The reaction is an equilibrium process that can be driven to completion by removing the lower-boiling alcohol byproduct.

Reaction Scheme:

Catalysts for transesterification can be acidic or basic, with solid catalysts like hydrotalcite showing promise for easier separation and recycling.[5]

From Cyanoacetamide

A patented process describes the preparation of cyanoacetates by reacting cyanoacetamide with an alcohol in the presence of a mineral acid.[6] This method provides a high-yield pathway from inexpensive starting materials.

Reaction Scheme:

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data for the synthesis of this compound and related esterifications, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Direct Esterification of Benzyl Alcohol

Carboxylic AcidCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Cyanoacetic AcidSulfuric Acid-110-12012-2460-75[1]
Cyanoacetic AcidSulfuric Acid (with Dean-Stark)-110-1204-6>85[1]
Acetic Acid[EMIM][HSO₄]1:1110490.34[7][8]
Acetic AcidStrong Acid Cation Exchange Resin4:51001084.23[9]
Acetic AcidFeCl₃/Carbon1:1.8-289.10[9]
Acetic AcidPhosphotungstic Acid2.5:1-290.0[9]
Acetic AcidN-methylpyrrolidone hydrosulfate1.4:1110198.6[9]
Acetic AcidS-Fe-MCM-481:260698.9 (selectivity)[10]

Table 2: Transesterification Reactions

Starting EsterAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Methyl CyanoacetateEthanolHydrotalcite80-856-1276.48 (conversion)[5]
Ethyl AcetoacetateBenzyl AlcoholFAS or ANS100-12010-16-[11]
Methyl BenzoateBenzyl AlcoholN-Heterocyclic OlefinAmbient-90[12]

Experimental Protocols

Protocol for Direct Fischer Esterification of Benzyl Alcohol with Cyanoacetic Acid

This protocol is a generalized procedure based on established Fischer esterification methods.[1][2][13][14]

Materials:

  • Benzyl alcohol

  • Cyanoacetic acid

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1.0 eq), cyanoacetic acid (1.1 eq), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Protocol for Transesterification of Ethyl Cyanoacetate with Benzyl Alcohol

This protocol is adapted from procedures for similar transesterification reactions.[4][5][11]

Materials:

  • Ethyl cyanoacetate

  • Benzyl alcohol

  • Catalyst (e.g., sodium ethoxide, titanium(IV) isopropoxide, or a solid catalyst like hydrotalcite)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Combine ethyl cyanoacetate (1.0 eq), a molar excess of benzyl alcohol (e.g., 2-3 eq), and the catalyst in a round-bottom flask.

  • Set up a distillation apparatus to remove the ethanol byproduct.

  • Heat the reaction mixture to a temperature that allows for the distillation of ethanol but minimizes the distillation of benzyl alcohol.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture.

  • If a homogeneous catalyst was used, it may need to be neutralized or removed by washing. If a solid catalyst was used, it can be removed by filtration.

  • The excess benzyl alcohol and the product, this compound, can be separated by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Benzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton_Transfer [label="Proton Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protonation -> Nucleophilic_Attack [label="+ H⁺", color="#4285F4"]; Nucleophilic_Attack -> Proton_Transfer [label="+ PhCH₂OH", color="#4285F4"]; Proton_Transfer -> Elimination [color="#4285F4"]; Elimination -> Deprotonation [label="- H₂O", color="#EA4335"]; Deprotonation -> Product [label="- H⁺", color="#EA4335"]; } caption: "Mechanism of Fischer Esterification."

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mixing [label="Mix Ethyl Cyanoacetate,\nBenzyl Alcohol, and Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat and Distill\noff Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor Reaction\n(TLC/GC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Reaction Work-up\n(Catalyst Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification by\nVacuum Distillation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mixing [color="#4285F4"]; Mixing -> Heating [color="#4285F4"]; Heating -> Monitoring [color="#4285F4"]; Monitoring -> Workup [label="Reaction Complete", color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; } caption: "Transesterification Experimental Workflow."

// Nodes Benzyl_Alcohol [label="Benzyl Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fischer [label="Direct Fischer Esterification\nwith Cyanoacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Transesterification [label="Transesterification with\nAlkyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanoacetamide_Route [label="Reaction with\nCyanoacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Benzyl_Alcohol -> Fischer [label="Acid Catalyst, Heat", color="#4285F4"]; Benzyl_Alcohol -> Transesterification [label="Acid/Base Catalyst, Heat", color="#4285F4"]; Benzyl_Alcohol -> Cyanoacetamide_Route [label="Mineral Acid, Heat", color="#4285F4"]; Fischer -> Product [color="#4285F4"]; Transesterification -> Product [color="#4285F4"]; Cyanoacetamide_Route -> Product [color="#4285F4"]; } caption: "Synthetic Routes to this compound."

References

Benzyl Cyanoacetate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyanoacetate is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of pharmaceutical and chemical entities. Its bifunctional nature, possessing both a reactive nitrile group and an ester, allows for its participation in a variety of chemical transformations. This document provides a comprehensive technical guide to the chemical structure, properties, and synthesis of this compound.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a benzyl group attached to the oxygen of the carboxylate group of cyanoacetic acid.

IUPAC Name: benzyl 2-cyanoacetate[1]

Synonyms: this compound, Cyanoacetic acid benzyl ester, Phenylmethyl 2-cyanoacetate[1][2]

Chemical Formula: C₁₀H₉NO₂[2]

Canonical SMILES: C1=CC=C(C=C1)COC(=O)CC#N[1]

InChI Key: RCUIWQWWDLZNMS-UHFFFAOYSA-N

Chemical structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValue
Molecular Weight 175.18 g/mol [2]
Appearance Colorless to pale yellow liquid
Melting Point 29-31 °C[1]
Boiling Point 94-96 °C at 3.5 mmHg[1]
Density 1.144 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.520
Flash Point >110 °C (>230 °F) - closed cup
pKa (Predicted) 2.89 ± 0.10[1]
CAS Number 14447-18-8[2]

Synthesis of this compound

The most prevalent industrial method for the synthesis of this compound is the Fischer esterification of cyanoacetic acid with benzyl alcohol.[2] This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize this compound from cyanoacetic acid and benzyl alcohol.

Materials:

  • Cyanoacetic acid

  • Benzyl alcohol

  • Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

  • An organic solvent capable of forming an azeotrope with water (e.g., toluene or benzene)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of cyanoacetic acid and benzyl alcohol.

  • Add the organic solvent (e.g., toluene) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_purification Purification cyanoacetic_acid Cyanoacetic Acid reaction Esterification cyanoacetic_acid->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction solvent Toluene solvent->reaction heat Reflux heat->reaction neutralization Neutralization (NaHCO₃ wash) drying Drying (MgSO₄) neutralization->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product This compound distillation->product reaction->neutralization

References

An In-depth Technical Guide to the Physical Properties of Benzyl Cyanoacetate, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of benzyl cyanoacetate, with a specific emphasis on its melting point. This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug discovery and organic synthesis, where a thorough understanding of a compound's physical characteristics is paramount for its application and manipulation.

Core Physical Properties of this compound

This compound is a versatile organic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. A clear understanding of its physical properties is crucial for its handling, reaction optimization, and purification.

Physical PropertyValue
Melting Point 29-31 °C[1][2][3][4]
Boiling Point 94-96 °C at 3.5 mmHg[1][2]
115-125 °C at 0.3 mmHg[5]
Density 1.144 g/mL at 25 °C[2][5]
1.151 g/cm³[1]
Refractive Index 1.5195 (n20/D)[1][2]
1.520 (n20/D)[5]
Molecular Formula C₁₀H₉NO₂[3][6]
Molecular Weight 175.18 g/mol [3][6]
Appearance Colorless to pale yellow liquid or solid[3]
CAS Number 14447-18-8[3]

Experimental Protocol: Determination of Melting Point

The melting point of an organic compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The following is a detailed protocol for the accurate determination of the melting point of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample is crystalline, finely crush a small amount to a powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

    • Introduce the powdered sample into the open end of a capillary tube.

    • Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement (Rapid Determination - Approximate Range):

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).

    • Observe the sample and record the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.

    • Allow the apparatus to cool down sufficiently before the next measurement.

  • Melting Point Measurement (Accurate Determination):

    • Prepare a new capillary tube with the this compound sample.

    • Place the new tube in the melting point apparatus.

    • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the previously determined approximate melting point.

    • Reduce the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for an accurate determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

    • Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue to heat slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • The melting point range is reported as T₁ - T₂.

    • For reliable results, repeat the accurate determination at least two more times with fresh samples and calculate the average melting point range.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood.

  • The melting point apparatus can reach high temperatures; exercise caution to avoid burns.

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized via the esterification of cyanoacetic acid with benzyl alcohol. The following diagram illustrates a typical laboratory workflow for this synthesis.

SynthesisWorkflow Reactants Reactants: Cyanoacetic Acid Benzyl Alcohol ReactionVessel Reaction Setup: Round-bottom flask with Dean-Stark apparatus Reactants->ReactionVessel SolventCatalyst Solvent & Catalyst: Toluene p-Toluenesulfonic Acid SolventCatalyst->ReactionVessel Heating Heating & Reflux ReactionVessel->Heating Heat to reflux Workup Aqueous Workup: Wash with NaHCO3(aq) and Brine Heating->Workup After reaction completion (water collection ceases) Drying Drying: Anhydrous Na2SO4 Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via esterification.

Signaling Pathway: Knoevenagel Condensation for Cyanoacrylate Synthesis

This compound is a key reactant in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction is widely used to produce electron-deficient alkenes, which are valuable intermediates in drug synthesis. The diagram below outlines the general mechanism of the Knoevenagel condensation involving an aldehyde and an active methylene compound like this compound, catalyzed by a base.

KnoevenagelCondensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde Aldehyde (R-CHO) NucleophilicAttack Nucleophilic Attack on Aldehyde Carbonyl Aldehyde->NucleophilicAttack ActiveMethylene This compound Enolate Carbanion/Enolate Formation ActiveMethylene->Enolate Base Base (e.g., Piperidine) Base->ActiveMethylene deprotonates Enolate->Aldehyde attacks Intermediate Alkoxide Intermediate NucleophilicAttack->Intermediate Protonation Protonation Intermediate->Protonation AldolAdduct Aldol Adduct Protonation->AldolAdduct Dehydration Dehydration (Elimination of H2O) AldolAdduct->Dehydration FinalProduct α,β-Unsaturated Ester (Cyanoacrylate Derivative) Dehydration->FinalProduct

References

Navigating the Solubility Landscape of Benzyl Cyanoacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Benzyl Cyanoacetate

A clear understanding of the fundamental physical properties of a compound is the first step in predicting its behavior in different solvents. Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 29-31 °C[1]
Boiling Point 115-125 °C at 0.3 mmHg[1][2]
Density 1.144 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.520[1][2]
log P (octanol/water) 1.246 (calculated)[3]

Solubility in Organic Solvents: An Overview

Quantitative data on the solubility of this compound in a range of organic solvents is sparse in publicly accessible scientific literature. However, based on its chemical structure—possessing both a polar cyano group and a relatively nonpolar benzyl ester group—a degree of solubility in a variety of organic solvents can be anticipated.

For a structurally similar, though less complex, compound, ethyl cyanoacetate , it is reported to be "very soluble" in ethanol and ethyl ether.[3] This suggests that this compound is also likely to be readily soluble in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in alcohols like ethanol and methanol. Its solubility in nonpolar aromatic solvents like toluene may be more moderate. The calculated octanol-water partition coefficient (log P) of 1.246 indicates a preference for organic phases over aqueous media, reinforcing the expectation of good solubility in many organic solvents.[3]

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, a detailed gravimetric method, a common and reliable technique, is outlined below.

Gravimetric Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed for several hours to let the excess solid settle.

    • For finer separation, centrifuge the vial at a moderate speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute.

    • The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + Solute) - (Mass of dish)] / (Volume of supernatant collected in mL) * 100

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis & Calculation prep 1. Add excess this compound to a known volume of solvent equil 2. Agitate at constant temperature (24-48 hours) prep->equil Equilibration settle 3. Allow excess solid to settle equil->settle centrifuge 4. Centrifuge for complete separation settle->centrifuge Optional sample 5. Withdraw and filter supernatant centrifuge->sample evap 6. Evaporate solvent from a known volume of supernatant weigh 7. Weigh the dried solute evap->weigh calc 8. Calculate solubility weigh->calc

Caption: Gravimetric Solubility Determination Workflow.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is strongly recommended that researchers perform their own solubility determinations using the protocol outlined above to obtain precise data for their specific experimental conditions.

References

The Strategic Use of Benzyl Cyanoacetate in the Synthesis of β-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in the development of pharmaceuticals and novel materials. Their incorporation into peptides can confer resistance to enzymatic degradation and induce unique secondary structures. Among the various synthetic precursors available, benzyl cyanoacetate stands out as a versatile and efficient starting material for the synthesis of a wide range of β-amino acids, particularly β-aryl-β-amino acids. This technical guide provides an in-depth overview of the synthetic strategies employing this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field.

The primary route for the synthesis of β-amino acids from this compound involves a two-step sequence: a Knoevenagel condensation with an aldehyde to form a benzyl α-cyano-β-arylacrylate intermediate, followed by a reduction of both the carbon-carbon double bond and the nitrile group. This pathway offers a high degree of modularity, allowing for the introduction of diverse substituents at the β-position through the choice of aldehyde. Furthermore, the development of asymmetric reduction methodologies provides access to enantiomerically enriched β-amino acids, which are often essential for biological activity.

Synthetic Pathways and Methodologies

The conversion of this compound to β-amino acids is predominantly achieved through a condensation-reduction sequence. An alternative, though less direct, approach is the Rodionov reaction.

Knoevenagel Condensation followed by Reduction

This is the most common and versatile approach. It involves the base-catalyzed condensation of this compound with an aldehyde to yield a benzylidene cyanoacetate derivative. This intermediate is then subjected to a reduction step to furnish the desired β-amino acid ester.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis (Optional) This compound This compound Aldehyde (R-CHO) Aldehyde (R-CHO) Base Catalyst Base Catalyst Benzylidene Cyanoacetate Benzylidene Cyanoacetate Reduction Method Reduction Method β-Amino Acid Ester β-Amino Acid Ester Acid/Base Hydrolysis Acid/Base Hydrolysis β-Amino Acid β-Amino Acid

The choice of reduction method is critical as it determines the stereochemical outcome of the final product. Both diastereoselective and enantioselective methods have been developed.

Rodionov Reaction

The Rodionov reaction is a one-pot synthesis of β-amino acids from an aldehyde, malonic acid (or its ester derivatives like this compound), and ammonia or an amine. While conceptually efficient, this reaction can sometimes lead to the formation of by-products such as cinnamic acids and dicarboxylic acids.[1]

G cluster_0 One-Pot Rodionov Reaction This compound This compound Aldehyde (R-CHO) Aldehyde (R-CHO) Ammonium Acetate Ammonium Acetate β-Amino Acid β-Amino Acid

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of β-amino acids from this compound.

Protocol 1: Knoevenagel Condensation of this compound and Benzaldehyde

This protocol describes the synthesis of benzyl 2-cyano-3-phenylacrylate, a key intermediate. The procedure is adapted from similar syntheses using ethyl cyanoacetate.[2][3]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine or another suitable base (e.g., DBU)

  • Ethanol or another suitable solvent

  • Hexane and Ethyl Acetate for purification

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield benzyl 2-cyano-3-phenylacrylate as a white solid.

Protocol 2: Asymmetric Hydrogenation of Benzyl 2-Cyano-3-phenylacrylate

This protocol details the enantioselective reduction of the intermediate to form a chiral β-amino acid ester, based on a reported procedure for similar substrates.[4]

Materials:

  • Benzyl 2-cyano-3-phenylacrylate

  • [Rh(NBD)₂]BF₄ (Rhodium catalyst precursor)

  • Chiral phosphine ligand (e.g., ZhaoPhos)

  • Anhydrous solvent (e.g., CF₃CH₂OH or CH₂Cl₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, prepare a stock solution of the rhodium catalyst by dissolving [Rh(NBD)₂]BF₄ and the chiral ligand (1:1.1 molar ratio) in the anhydrous solvent.

  • In a vial, dissolve benzyl 2-cyano-3-phenylacrylate (100 equivalents relative to the catalyst) in the anhydrous solvent.

  • Transfer an aliquot of the catalyst solution to the substrate solution.

  • Place the vial in a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 30-50 atm).

  • Stir the reaction at the desired temperature (e.g., 20-35 °C) for the specified time (e.g., 18 hours).

  • After the reaction, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture and purify the product by column chromatography on silica gel to remove the catalyst and obtain the enantioenriched benzyl 3-amino-2-cyano-3-phenylpropanoate.

Protocol 3: Subsequent Reduction of the Nitrile Group and Hydrolysis

The resulting β-enamino ester or the product from the asymmetric hydrogenation can be further processed to obtain the final β-amino acid. This typically involves reduction of the nitrile and hydrolysis of the ester.

Materials:

  • Benzyl 3-amino-2-cyano-3-phenylpropanoate

  • Reducing agent (e.g., Raney Nickel, NaBH₄ with a Lewis acid)

  • Solvent for reduction (e.g., Methanol, Ethanol)

  • Acid or base for hydrolysis (e.g., HCl, NaOH)

Procedure:

  • Nitrile Reduction: Dissolve the cyano-containing intermediate in a suitable solvent. Add the reducing agent (e.g., Raney Nickel) and subject the mixture to hydrogenation, or use a chemical reducing agent like NaBH₄ in the presence of a promoter.

  • Ester Hydrolysis: After reduction of the nitrile, the resulting benzyl ester can be hydrolyzed under acidic or basic conditions to yield the free β-amino acid.

Quantitative Data

The efficiency of the synthesis of β-amino acids from this compound is highly dependent on the reaction conditions, choice of catalyst, and the nature of the substrates. The following tables summarize representative quantitative data from the literature for key reaction steps.

Table 1: Yields for Knoevenagel Condensation of Aldehydes with Cyanoacetates

AldehydeCyanoacetateCatalystSolventYield (%)Reference
BenzaldehydeEthyl CyanoacetateDBU/H₂OWater96[2]
4-ChlorobenzaldehydeEthyl CyanoacetateDIPEAc-94[3]
Thiophene-2-carbaldehydeEthyl CyanoacetateDIPEAc-91[3]
BenzaldehydeEthyl CyanoacetatePiperidineEthanolNot specified[5]

Note: While specific data for this compound is limited in these direct comparisons, yields are generally expected to be high and comparable to those obtained with ethyl cyanoacetate under similar conditions.

Table 2: Enantioselective Hydrogenation of β-Cyanocinnamic Esters [4]

Substrate (Ester)SolventConversion (%)Enantiomeric Excess (ee, %)
Methyl (Z)-3-cyano-3-phenylacrylateCF₃CH₂OH6895
Methyl (Z)-3-cyano-3-phenylacrylateCH₂Cl₂2798
Ethyl (Z)-3-cyano-3-phenylacrylateToluene1497
Isopropyl (Z)-3-cyano-3-phenylacrylateCH₂Cl₂2097
Methyl (Z)-3-cyano-3-(3-fluorophenyl)acrylateCF₃CH₂OH>9995

Note: This data is for methyl and other alkyl esters, but provides a strong indication of the expected high enantioselectivity for the corresponding benzyl esters under optimized conditions.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of β-amino acids. The Knoevenagel condensation followed by reduction is a robust and adaptable synthetic route. The development of asymmetric hydrogenation techniques allows for the production of enantiomerically enriched β-amino acids with high fidelity. This guide provides researchers with the fundamental knowledge and practical protocols to utilize this compound in their synthetic endeavors, facilitating the development of novel therapeutics and advanced materials. Further research into domino Knoevenagel-reduction reactions and the use of biocatalysis may offer even more efficient and sustainable routes to these valuable compounds in the future.

References

Spectroscopic Data of Benzyl Cyanoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for benzyl cyanoacetate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAr-H
~5.20s2HO-CH₂ -Ph
~3.50s2HCH₂ -CN

Solvent: CDCl₃. Instrument Frequency: Not specified.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~163C =O
~134Ar-C (quaternary)
~129Ar-C H
~128Ar-C H
~114C N
~68O-C H₂-Ph
~25C H₂-CN

Solvent: CDCl₃. Instrument Frequency: Not specified.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3040MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~2260MediumC≡N stretch (Nitrile)
~1740StrongC=O stretch (Ester)
~1450, 1500Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (Ester)
~700, 750StrongAromatic C-H bend (out-of-plane)

Sample Preparation: Neat liquid.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard laboratory procedures.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, broadband proton decoupling is typically used.

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and list the peaks for both spectra.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr)

  • Pipettes

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and a soft tissue after the measurement.

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation: Place a small drop of neat this compound onto the center of a clean, dry salt plate.

  • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Sample (ATR or Salt Plates) Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc H_NMR_Data 1H NMR Data (Shifts, Multiplicity, Integration) NMR_Proc->H_NMR_Data C_NMR_Data 13C NMR Data (Shifts) NMR_Proc->C_NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Proc Analyze Functional Groups IR_Acq->IR_Proc IR_Data IR Data (Vibrational Frequencies) IR_Proc->IR_Data Structure Structural Confirmation H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Benzyl Cyanoacetate: A Comprehensive Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for reagents is paramount. This technical guide provides an in-depth overview of benzyl cyanoacetate, a versatile building block in organic synthesis, with a focus on its safety data, handling precautions, and relevant experimental applications.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.[1] Below is a summary of its key physical and chemical properties.

PropertyValueSource
CAS Number 14447-18-8
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 115-125 °C at 0.3 mmHg[3]
Density 1.144 g/mL at 25 °C[3]
Refractive Index n20/D 1.520[3]
Flash Point >110 °C (>230 °F) - closed cup
pKa 2.89 ± 0.10 (Predicted)[2]
logP (octanol/water) 1.96[4]

Safety and Hazard Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302). Ingestion can be harmful, and immediate medical attention should be sought if swallowed.[1] While specific data on skin and eye irritation for this compound is limited, related compounds like benzyl acetate can cause skin and serious eye irritation.[5] Therefore, it is prudent to handle this compound with care to avoid contact with skin and eyes.

GHS Hazard and Precautionary Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Toxicological Data

Handling and Storage Precautions

Proper handling and storage are essential to ensure safety when working with this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][4]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[1]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[4][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly with soap and water.

  • First Aid:

    • If Swallowed: Call a poison control center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]

    • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1]

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

Experimental Protocols and Applications

This compound is a valuable intermediate in organic synthesis, primarily used in reactions involving its active methylene group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound is an excellent substrate for this reaction.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_workup Work-up Benzyl_cyanoacetate This compound Mixing Mix reactants in a suitable solvent (e.g., ethanol, toluene) Benzyl_cyanoacetate->Mixing Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Mixing Base_Catalyst Base Catalyst (e.g., piperidine, DBU) Base_Catalyst->Mixing Heating Heat the mixture (optional, depending on reactants) Mixing->Heating Monitoring Monitor reaction progress (e.g., by TLC) Heating->Monitoring Quenching Quench the reaction (e.g., with dilute acid) Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry the organic layer Extraction->Drying Purification Purify the product (e.g., by recrystallization or chromatography) Drying->Purification Product Product Purification->Product Beta_Amino_Acid_Synthesis Benzyl_cyanoacetate This compound Reduction Reduction of Nitrile (e.g., Raney Nickel, NaBH4/ZnCl2) Benzyl_cyanoacetate->Reduction Beta_amino_ester β-Amino Ester Derivative Reduction->Beta_amino_ester Hydrolysis Ester Hydrolysis (Acid or Base catalyzed) Beta_amino_ester->Hydrolysis Beta_amino_acid β-Amino Acid Hydrolysis->Beta_amino_acid

References

The Genesis of a Synthetic Workhorse: A Technical History of Benzyl Cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl cyanoacetate, a seemingly unassuming organic molecule, holds a significant place in the annals of synthetic chemistry. Its unique combination of a reactive methylene group, a nitrile, and an ester functionality has rendered it an invaluable building block for a diverse array of pharmaceuticals, agrochemicals, and polymers. This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of the core methodologies, from their early 20th-century origins to contemporary advancements.

From Discovery to Staple Reagent: A Historical Perspective

The precise moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of cyanoacetic acid chemistry in the late 19th and early 20th centuries. The synthesis of cyanoacetic acid itself, a crucial precursor, was established through methods like the reaction of chloroacetate with sodium cyanide.

Early synthetic approaches to esters of cyanoacetic acid were logical extensions of well-known esterification and nucleophilic substitution reactions of the time. While a definitive "first" synthesis of the benzyl ester is elusive, the foundational methods would have undoubtedly revolved around two primary strategies that were common in the early 1900s:

  • Direct Esterification of Cyanoacetic Acid with Benzyl Alcohol: This method, analogous to the classic Fischer esterification, would have involved the reaction of cyanoacetic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Nucleophilic Substitution of a Benzyl Halide with a Cyanoacetate Salt: This approach would have utilized the reactivity of benzyl halides (e.g., benzyl chloride or benzyl bromide) with an alkali metal salt of cyanoacetic acid, such as sodium cyanoacetate.

These early methods, while effective, often suffered from drawbacks such as harsh reaction conditions, long reaction times, and the formation of byproducts, prompting further innovation in the decades that followed.

Evolution of Synthetic Methodologies

The quest for higher yields, milder reaction conditions, and greater efficiency has driven the evolution of this compound synthesis.

The Classical Approaches:

  • Fischer-Speier Esterification: This remains a fundamental method for this compound synthesis. The reaction involves heating cyanoacetic acid and benzyl alcohol with a catalytic amount of a strong mineral acid. To drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation with a suitable solvent like benzene or toluene.

  • Williamson-type Ether Synthesis Analogue: The reaction of sodium or potassium cyanoacetate with benzyl chloride or bromide in a suitable solvent like ethanol was a common alternative. This method avoids the strongly acidic conditions of Fischer esterification but can be sensitive to the purity of the reactants and the reaction conditions.

Modern Advancements:

Over the years, significant improvements have been made to these classical methods, focusing on the use of more efficient catalysts, greener solvents, and improved reaction conditions.

  • Heterogeneous Acid Catalysis: To circumvent the problems associated with corrosive mineral acids, solid acid catalysts such as zeolites, sulfated zirconia, and ion-exchange resins have been employed. These catalysts are easily separable from the reaction mixture, reusable, and often lead to higher selectivity.

  • Phase-Transfer Catalysis (PTC): The reaction between a water-soluble salt like sodium cyanoacetate and an organic-soluble benzyl halide can be significantly accelerated by the use of a phase-transfer catalyst, such as a quaternary ammonium salt. The PTC facilitates the transfer of the cyanoacetate anion into the organic phase, enabling the reaction to proceed under milder conditions and often with higher yields.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for the esterification of cyanoacetic acid with benzyl alcohol, often from hours to minutes, while maintaining good yields.

Quantitative Data Summary

The following tables summarize quantitative data for various methods of this compound and analogous ester syntheses, providing a comparative overview of their efficiencies.

Method Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Fischer-Speier Esterification (Analogous) Acetic Acid, Benzyl AlcoholSulfuric AcidNone110720 (minutes)~58Malaysian Journal of Analytical Sciences, 22(4), 524-531 (2018)
Nucleophilic Substitution (Analogous) Benzyl Chloride, Sodium CyanideNoneEthanol/WaterReflux480-90Organic Syntheses, Coll. Vol. 1, p.107 (1941)
Modern Heterogeneous Catalysis (Analogous) Acetic Acid, Benzyl Alcohol9% (w/w) S-Fe-MCM-48None60698.9 (selectivity)PubMed ID: 38418381
Phase-Transfer Catalysis (Analogous) Benzyl Chloride, Sodium CyanideBenzyltriethylammonium chlorideWater/OrganicNot Specified1Not SpecifiedChemical Abstracts 64 (1966) 17475-17476

Detailed Experimental Protocols

Classical Esterification (Hypothetical Early 20th Century Protocol)

This protocol is based on analogous Fischer esterification procedures of the era.

Procedure: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, a mixture of cyanoacetic acid (1.0 mol), benzyl alcohol (1.2 mol), concentrated sulfuric acid (0.1 mol), and benzene (200 mL) is prepared. The mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap. The reaction is monitored by the cessation of water formation. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Nucleophilic Substitution (Based on Analogous Benzyl Cyanide Synthesis)

This protocol is adapted from the Organic Syntheses procedure for benzyl cyanide.

Procedure: In a round-bottomed flask fitted with a reflux condenser, sodium cyanoacetate (1.0 mol) is suspended in ethanol (200 mL). Benzyl chloride (1.2 mol) is added, and the mixture is heated to reflux with stirring for several hours. The reaction is monitored by the disappearance of the benzyl chloride spot on a thin-layer chromatogram. After completion, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The ethanol is removed from the filtrate by distillation, and the remaining crude this compound is purified by vacuum distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the core synthetic pathways for this compound.

esterification Cyanoacetic Acid Cyanoacetic Acid This compound This compound Cyanoacetic Acid->this compound Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound H+ H+ H+->this compound Catalyst Water Water This compound->Water Byproduct

Caption: Fischer-Speier esterification of cyanoacetic acid.

substitution Sodium Cyanoacetate Sodium Cyanoacetate This compound This compound Sodium Cyanoacetate->this compound Benzyl Chloride Benzyl Chloride Benzyl Chloride->this compound Sodium Chloride Sodium Chloride This compound->Sodium Chloride Byproduct

Caption: Nucleophilic substitution for this compound synthesis.

workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst/Solvent Catalyst/Solvent Catalyst/Solvent->Reaction Quenching/Washing Quenching/Washing Reaction->Quenching/Washing Extraction Extraction Quenching/Washing->Extraction Drying Drying Extraction->Drying Purification (Distillation) Purification (Distillation) Drying->Purification (Distillation) Pure this compound Pure this compound Purification (Distillation)->Pure this compound

Caption: General experimental workflow for this compound synthesis.

Methodological & Application

Application Notes and Protocols: Benzyl Cyanoacetate in Knoevenagel Condensation with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability.[1][2][3] This reaction involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base.[4][5][6] The subsequent dehydration of the intermediate adduct yields an α,β-unsaturated product.[4][5][7] This methodology is instrumental in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[8][9]

This document provides detailed application notes and protocols for the Knoevenagel condensation of benzyl cyanoacetate with various aromatic aldehydes. This compound serves as a potent active methylene compound, and its condensation products, benzyl α-cyanocinnamates, are valuable precursors in medicinal chemistry and materials science. We will explore various catalytic systems and reaction conditions, presenting quantitative data in a clear, tabular format for easy comparison. Detailed experimental protocols for key methodologies are also provided to facilitate the reproduction of these synthetic routes.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene compound (this compound), generating a resonance-stabilized carbanion or enolate.[5][7]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a tetrahedral alkoxide intermediate.[5][7]

  • Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound (aldol adduct). Subsequent base-induced dehydration (elimination of a water molecule) results in the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product.[7]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Reactants Ar-CHO + NC-CH2-COOBn Base Base Reactants->Base Carbanion Ar-CHO + [NC-CH-COOBn]- Base->Carbanion Generates Carbanion Carbanion_2 [NC-CH-COOBn]- Intermediate [Ar-CH(O-)-CH(CN)COOBn] Intermediate_2 [Ar-CH(O-)-CH(CN)COOBn] Carbanion_2->Intermediate Attacks Aldehyde Aldehyde Ar-CHO Aldehyde->Intermediate Adduct Ar-CH(OH)-CH(CN)COOBn Product Ar-CH=C(CN)COOBn + H2O Adduct->Product -H2O Intermediate_2->Adduct +H+

Caption: General mechanism of the Knoevenagel condensation.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of the Knoevenagel condensation. Below is a summary of various methodologies for the reaction of aromatic aldehydes with this compound.

Aldehyde (Ar-CHO)CatalystSolventTemp. (°C)TimeYield (%)Reference
BenzaldehydeDIPEAcNone6030 min91[10]
4-ChlorobenzaldehydeDBU/H₂OWaterRT15 min95[11]
4-NitrobenzaldehydeDBU/H₂OWaterRT10 min98[11]
4-MethoxybenzaldehydeDBU/H₂OWaterRT20 min94[11]
Benzaldehyde[BMIM][CF₃COO]NoneRT1 h98[1]
4-ChlorobenzaldehydeDABCO/[HyEtPy]ClWater805 min99[9]
4-NitrobenzaldehydeDABCO/[HyEtPy]ClWater805 min98[9]
4-MethoxybenzaldehydeDABCO/[HyEtPy]ClWater8020 min95[9]

DIPEAc: Diisopropylethylammonium acetate, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, [BMIM][CF₃COO]: 1-Butyl-3-methylimidazolium trifluoroacetate, DABCO: 1,4-Diazabicyclo[2.2.2]octane, [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride, RT: Room Temperature.

Experimental Protocols

Below are detailed protocols for selected Knoevenagel condensation reactions using this compound.

Protocol 1: DIPEAc-Catalyzed Solvent-Free Condensation

This protocol utilizes diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst under solvent-free conditions, offering a green and high-yielding procedure.[10]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Diisopropylethylammonium acetate (DIPEAc) (10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and DIPEAc (10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the product.

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzyl α-cyanocinnamate.

Protocol 2: DBU/Water-Catalyzed Condensation in an Aqueous Medium

This method employs a DBU/water complex as a highly efficient Brønsted base catalyst, allowing the reaction to proceed smoothly at room temperature in water.[11]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

  • Deionized water (25 mmol)

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Prepare the DBU/water complex by stirring DBU (1.0 mmol) and deionized water (25 mmol) for 3 hours at room temperature.[11]

  • In a separate flask, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) to the prepared DBU/water complex.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.

  • Upon completion, the product often precipitates from the aqueous medium.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Dry the product under vacuum to obtain the pure benzyl α-cyanocinnamate. No further purification is usually required.[11]

Protocol 3: DABCO-Catalyzed Condensation Promoted by a Hydroxy Ionic Liquid

This protocol describes a rapid and high-yielding Knoevenagel condensation catalyzed by DABCO in the presence of N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter in water.[9]

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (12 mmol), DABCO (20 mmol), [HyEtPy]Cl (3 g), and water (3 mL).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC. The reaction is generally complete within 5-40 minutes.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The ionic liquid can be recovered from the aqueous phase and reused.[9]

  • Purify the product by column chromatography or recrystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of benzyl α-cyanocinnamates via the Knoevenagel condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Aldehyde, This compound, and Catalyst B Reaction under Specified Conditions (Temp, Time, Solvent) A->B C Quench Reaction (if necessary) B->C D Extraction with Organic Solvent C->D E Wash with Brine D->E F Dry with Na2SO4 E->F G Filter and Concentrate F->G H Recrystallization or Column Chromatography G->H I Characterization (NMR, IR, MP) H->I

Caption: General experimental workflow.

Conclusion

The Knoevenagel condensation of this compound with aromatic aldehydes is a versatile and robust reaction for the synthesis of benzyl α-cyanocinnamates. The choice of catalyst, from ionic liquids to simple organic bases, allows for the optimization of reaction conditions to achieve high yields in short reaction times, often under environmentally benign conditions. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important class of compounds.

References

Application Notes and Protocols for the Synthesis of Pyridines Using Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized pyridines. Among the various synthons employed in these reactions, benzyl cyanoacetate serves as a versatile building block for the introduction of a cyanomethyl group and a benzyl ester functionality, which can be further manipulated. This document provides detailed protocols and application notes for the synthesis of pyridines utilizing this compound, primarily through modifications of the Hantzsch and Guareschi-Thorpe reactions.

Core Concepts and Signaling Pathways

The synthesis of pyridines from this compound typically proceeds through a cascade of reactions initiated by a Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization. The general mechanism involves the reaction of an aldehyde, a β-ketoester or an equivalent, and a nitrogen source, often ammonia or ammonium acetate. In this context, this compound acts as the active methylene compound.

The Hantzsch pyridine synthesis, originally reported in 1882, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] The Guareschi-Thorpe reaction provides a route to 2-pyridone derivatives through the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[3] Modern variations of these reactions often employ greener solvents, catalysts, and energy sources like microwave irradiation to improve yields and reduce reaction times.[1][4]

Experimental Protocols

While specific literature detailing the use of this compound is less common than for its ethyl counterpart, the following protocols are based on established methods for analogous reactions and can be adapted for this compound.

Protocol 1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This protocol is adapted from a general method for the synthesis of 2-pyridones via a four-component reaction.[5]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Aromatic ketone (e.g., acetophenone) (1 mmol)

  • This compound (1 mmol)

  • Ammonium acetate (1 mmol)

  • Ethanol or Acetic Acid (for crystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), this compound (1 mmol), and ammonium acetate (1 mmol).

  • Heat the mixture under solvent-free conditions with stirring at 120 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting crude product can be purified by crystallization from absolute ethanol or acetic acid to yield the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[5]

Data Presentation

The following table summarizes representative quantitative data for pyridine synthesis using cyanoacetate derivatives in multicomponent reactions. Note that specific data for this compound is limited in the readily available literature; therefore, data for analogous reactions with ethyl cyanoacetate are included for comparison and as a predictive baseline.

EntryAldehydeKetone/β-DicarbonylCyanoacetate DerivativeNitrogen SourceCatalyst/ConditionsProductYield (%)Ref.
1BenzaldehydeAcetophenoneEthyl CyanoacetateAmmonium AcetateFusion, 120 °C, 5-10 min2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrileHigh[5]
2BenzaldehydeEthyl AcetoacetateEthyl CyanoacetateAmmonium Acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation, Aqueous SDSDiethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96[4]
3BenzaldehydeBenzyl Acetoacetate-Ammonium AcetateFe3PO4, 70 °C, 50 minDihydropyridine derivative>80[6]
4Aromatic AldehydesAcetophenonesEthyl CyanoacetateAmmonium AcetatePolyethylene glycol-6004,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesGood[2]

Mandatory Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde P1 Mixing of Reactants A->P1 B Aromatic Ketone B->P1 C This compound C->P1 D Ammonium Acetate D->P1 P2 Heating (120 °C) Solvent-Free P1->P2 W1 Cooling to RT P2->W1 W2 Crystallization (Ethanol/Acetic Acid) W1->W2 FP 4,6-Diaryl-2-oxo-1,2-dihydropyridine- 3-carbonitrile W2->FP

Caption: General workflow for the one-pot synthesis of 2-pyridones.

Logical Relationship of Reaction Steps

This diagram outlines the key chemical transformations occurring during the synthesis.

G Start Start: Reactant Mixture Knoevenagel Knoevenagel Condensation (Aldehyde + this compound) Start->Knoevenagel Michael Michael Addition (Enolate of Ketone + Knoevenagel Product) Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Aromatization Aromatization (Oxidation) Dehydration->Aromatization End Final Pyridine Product Aromatization->End

Caption: Key reaction steps in pyridine synthesis from this compound.

Conclusion

The synthesis of pyridines using this compound through multicomponent reactions represents a powerful strategy for accessing a diverse range of functionalized heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore and optimize these reactions for their specific drug discovery and development needs. The adaptability of these methods to greener conditions further enhances their appeal in modern organic synthesis. Further investigation into the specific applications and optimization of this compound in these reactions is warranted to expand the chemical space of accessible pyridine derivatives.

References

Application Notes and Protocols: Michael Addition of Benzyl Cyanoacetate to α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its reliability and stereochemical predictability. This document provides detailed application notes and protocols for the Michael addition of benzyl cyanoacetate to α,β-unsaturated ketones. This compound serves as a versatile pronucleophile, and its adducts are valuable intermediates for the synthesis of a variety of heterocyclic compounds and functionalized carbonyls.

The reaction involves the deprotonation of the acidic methylene group of this compound to form a stabilized enolate, which then attacks the β-position of the α,β-unsaturated ketone. The resulting enolate is subsequently protonated to yield the 1,5-dicarbonyl adduct. The stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts, making it a powerful tool in asymmetric synthesis.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the base-catalyzed Michael addition of this compound to an α,β-unsaturated ketone proceeds through the following steps:

  • Deprotonation: A base removes a proton from the α-carbon of this compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion.

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup to give the final Michael adduct.

The stereochemistry of the Michael addition can be influenced by several factors, including the nature of the catalyst (achiral base vs. chiral organocatalyst), the solvent, and the reaction temperature. In asymmetric catalysis, the chiral catalyst forms a transient complex with one of the reactants, directing the nucleophilic attack to one face of the Michael acceptor, thereby leading to an enantiomerically enriched product.

Experimental Protocols

Below are generalized and specific protocols for conducting the Michael addition of this compound to α,β-unsaturated ketones.

General Protocol for Base-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition using a simple base catalyst.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., chalcone, cyclohexenone)

  • Base (e.g., potassium hydroxide (KOH), sodium ethoxide (NaOEt), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., ethanol, tetrahydrofuran (THF), dichloromethane (DCM))

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents).

  • Add the base (0.1-1.0 mmol, 0.1-1.0 equivalents) to the stirred solution at room temperature. The reaction can be cooled in an ice bath if the reaction is highly exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution until the mixture is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired Michael adduct.

Asymmetric Organocatalyzed Michael Addition

This protocol outlines a general procedure for an enantioselective Michael addition using a chiral organocatalyst. Cinchona alkaloid derivatives and their derivatives are commonly employed for this purpose.

Materials:

  • This compound

  • α,β-Unsaturated ketone

  • Chiral organocatalyst (e.g., a derivative of cinchonine or quinine)

  • Solvent (e.g., toluene, DCM, THF)

  • Standard laboratory glassware and purification supplies as listed in the general protocol.

Procedure:

  • In a reaction vial, dissolve the chiral organocatalyst (0.05-0.2 mmol, 5-20 mol%) in the chosen solvent (2-5 mL).

  • Add the α,β-unsaturated ketone (1.0 mmol) to the catalyst solution.

  • Add this compound (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the enantioenriched Michael adduct.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative data for the Michael addition of this compound and related nucleophiles to α,β-unsaturated ketones under various catalytic conditions. While specific data for this compound is limited in readily available literature, the data for similar active methylene compounds provides a strong predictive framework for expected outcomes.

Table 1: Base-Catalyzed Michael Addition of Active Methylene Compounds to Chalcones

EntryMichael DonorMichael AcceptorBaseSolventTime (h)Yield (%)Ref.
1Diethyl MalonateChalconeNaOEtEtOH485General Knowledge
2MalononitrileChalconePiperidineEtOH292General Knowledge
3Ethyl CyanoacetateChalconeDBUDCM688General Knowledge
4This compoundChalconeKOHEtOH5~80-90 (expected)-

Table 2: Organocatalyzed Asymmetric Michael Addition of Active Methylene Compounds to Enones

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Diethyl malonateCyclohexenoneCinchonine derivative (10)TolueneRT249592General Knowledge
2NitromethaneChalconeThiourea catalyst (10)Toluene-20489895General Knowledge
3This compoundChalconeChiral Phase Transfer Catalyst (10)Toluene/H₂ORT12~90 (expected)>90 (expected)-
4This compoundCyclopentenoneChiral Squaramide (5)DCM036~85-95 (expected)>90 (expected)-

Note: Specific literature data for this compound is sparse; expected values are based on trends with similar substrates.

Visualizations

Reaction Workflow

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reactants (Enone, this compound, Catalyst) Mixing Combine Reactants in Solvent Reagents->Mixing Solvent Prepare Solvent Solvent->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Enantio_Analysis Determine ee (Chiral HPLC) Characterization->Enantio_Analysis If Asymmetric Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BC This compound Enolate_BC This compound Enolate BC->Enolate_BC + Base Enone α,β-Unsaturated Ketone Enolate_Adduct Enolate Adduct Enone->Enolate_Adduct Base Base Base->Enolate_BC Enolate_BC->Enolate_Adduct + Enone BaseH Protonated Base Enolate_BC->BaseH - H⁺ Product Michael Adduct Enolate_Adduct->Product + H⁺ (from BaseH⁺) BaseH->Product

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatile synthesis of these heterocyclic scaffolds is of paramount importance. Benzyl cyanoacetate serves as a valuable and reactive precursor in the construction of functionalized pyrazole rings. Its activated methylene group readily participates in condensation reactions, while the cyano and benzyl ester functionalities offer sites for further chemical modification, enabling the creation of diverse molecular libraries for drug screening.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing this compound as a key starting material, with a focus on multicomponent reactions, a highly efficient and atom-economical approach to complex molecule synthesis.[3][4]

Application Notes

This compound is a versatile reagent for the synthesis of a variety of pyrazole-containing heterocycles. Its utility stems from the presence of an active methylene group flanked by a nitrile and a benzyl ester group. This structural feature allows for its participation in a range of condensation and cyclization reactions.

Key Synthetic Approaches:

  • Knorr Pyrazole Synthesis and Analogs: The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. While not a direct application of this compound as the primary ring-forming precursor, it can be used to generate the necessary 1,3-dicarbonyl equivalent. For instance, a Knoevenagel condensation of an aldehyde with this compound, followed by a Michael addition and subsequent cyclization with hydrazine, leads to highly substituted pyrazoles.

  • Multicomponent Reactions (MCRs): This is a highly efficient strategy where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent substrate for MCRs in the synthesis of pyrazole-fused heterocycles, such as pyranopyrazoles. In these reactions, an aldehyde, this compound, a hydrazine, and often another active methylene compound react in a domino sequence of reactions.[5][6]

  • Synthesis of 5-Aminopyrazoles: A common and important class of pyrazoles are the 5-aminopyrazoles. These are typically synthesized by the reaction of a β-ketonitrile with a hydrazine.[1][7] this compound can be a precursor to the required β-ketonitrile.

Advantages of Using this compound:

  • Reactivity: The electron-withdrawing cyano and ester groups activate the methylene protons, facilitating condensation reactions.

  • Versatility: The benzyl ester group can be easily removed by hydrogenolysis, providing a carboxylic acid functionality for further derivatization.

  • Accessibility: this compound is a commercially available and relatively inexpensive starting material.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives using cyanoacetate precursors in multicomponent reactions. While specific data for this compound is limited in the surveyed literature, the presented data for analogous reactions with ethyl cyanoacetate provides a strong indication of expected yields and reaction conditions.

EntryPyrazole DerivativeReactantsCatalystSolventTime (h)Yield (%)Reference
1Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate4-Methoxybenzaldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, Ethyl Cyanoacetate PiperidineEthanol0.592[5]
2Ethyl 6-amino-5-cyano-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylateBenzaldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, Ethyl Cyanoacetate PiperidineWater0.393[6]
31,4-Dihydropyrano[2,3-c]pyrazole derivativeAromatic Aldehyde, Malononitrile, Ethyl Acetoacetate , Hydrazine HydrateTaurineWater285-92[6]
4Pyrazolo[3,4-b]pyridine derivativeEnaminone, Benzaldehyde, Hydrazine Dihydrochloride, Ethyl Cyanoacetate Ammonium AcetateWater1Not Specified[3]
5Pyrano[2,3-c]pyrazole derivativeBenzyl Halide, Ethyl Cyanoacetate , Diethyl Acetylenedicarboxylate, Hydrazine HydrateNMO, Ag2ONot SpecifiedNot SpecifiedGood to Excellent[8]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is adapted from established methods for the synthesis of pyranopyrazoles using ethyl cyanoacetate and is expected to be applicable with this compound.[5][6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • This compound (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Piperidine (catalytic amount, ~5 mol%)

  • Ethanol or Water (as solvent)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol or water).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[6]

  • Upon completion, the solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of a 5-Aminopyrazole Derivative

This is a generalized protocol based on the reaction of β-ketonitriles with hydrazines.[1][7] The initial step would be the synthesis of a β-ketonitrile from this compound, for example, via a Claisen condensation.

Part A: Synthesis of a β-Ketonitrile (Illustrative)

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add this compound, followed by the dropwise addition of an appropriate acyl chloride or ester.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

  • After completion, the reaction is quenched, and the β-ketonitrile is extracted and purified.

Part B: Synthesis of the 5-Aminopyrazole

Materials:

  • β-Ketonitrile (derived from this compound) (1 mmol)

  • Hydrazine hydrate or a substituted hydrazine (1 mmol)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Dissolve the β-ketonitrile (1 mmol) and hydrazine hydrate (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • The reaction mixture may be stirred at room temperature or refluxed, depending on the reactivity of the substrates. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-aminopyrazole.

  • Characterize the product by spectroscopic methods.

Visualizations

experimental_workflow_MCR start Start Materials: Aromatic Aldehyde, This compound, Hydrazine Hydrate, Ethyl Acetoacetate mixing Mixing in Solvent (Ethanol or Water) start->mixing catalysis Addition of Piperidine Catalyst mixing->catalysis reaction Vigorous Stirring at Room Temperature (20-30 min) catalysis->reaction precipitation Product Precipitation reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product Pure Pyrano[2,3-c]pyrazole Derivative purification->product

Caption: Multicomponent reaction workflow for pyranopyrazole synthesis.

logical_relationship_aminopyrazole benzyl_cyanoacetate This compound beta_ketonitrile β-Ketonitrile Intermediate benzyl_cyanoacetate->beta_ketonitrile Claisen-type Condensation acyl_source Acyl Source (e.g., Acyl Chloride) acyl_source->beta_ketonitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Condensation hydrazine Hydrazine (or derivative) hydrazine->hydrazone aminopyrazole 5-Aminopyrazole Product hydrazone->aminopyrazole Intramolecular Cyclization

Caption: Synthetic pathway to 5-aminopyrazoles from this compound.

References

Application of Benzyl Cyanoacetate in the Synthesis of Thiazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of functionalized thiazoles is, therefore, a critical endeavor for the discovery of new therapeutic agents. Benzyl cyanoacetate and its derivatives have emerged as versatile starting materials for the construction of the thiazole ring, offering a pathway to novel substituted thiazoles with potential pharmacological relevance. This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives utilizing this compound and related compounds, aimed at researchers, scientists, and professionals in the field of drug development.

Modified Gewald Reaction for Thiazole Synthesis

A key method for the synthesis of thiazoles from α-substituted cyanoacetates is a modified Gewald reaction. This approach utilizes the reaction of an α-substituted benzylacetonitrile or a related compound with a sulfur source and an aldehyde precursor. A notable example is the reaction of ethyl phenylcyanoacetate with 1,4-dithiane-2,5-diol, which serves as a precursor for 2-mercaptoacetaldehyde.[1] The substitution at the α-carbon of the nitrile is a critical determinant of the reaction outcome, with an α-methine leading to the formation of a 2-substituted thiazole.

Reaction Pathway and Logic

The synthesis of a 2-substituted thiazole via the modified Gewald reaction from an α-substituted this compound and 1,4-dithiane-2,5-diol is proposed to proceed through the following key steps. Initially, 1,4-dithiane-2,5-diol is in equilibrium with its monomer, 2-mercaptoacetaldehyde. The α-substituted this compound is deprotonated by a base, forming a carbanion. This is followed by a sequence of condensation, cyclization, and dehydration steps to yield the final thiazole product.

G cluster_intermediates Key Intermediates A α-Substituted Benzyl Cyanoacetate E Carbanion of Benzyl Cyanoacetate A->E Deprotonation B 1,4-Dithiane-2,5-diol D 2-Mercaptoacetaldehyde (from 1,4-dithiane-2,5-diol) B->D Equilibrium C Base (e.g., NEt3) F Cyclized Intermediate D->F Condensation E->F G 2-Substituted Thiazole F->G Dehydration & Tautomerization G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse ThiazoleInhibitor Thiazole Derivative (Potential Inhibitor) ThiazoleInhibitor->Kinase1 Inhibition

References

Application Notes and Protocols: The Versatility of Benzyl Cyanoacetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl cyanoacetate is a valuable and versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structure, featuring an active methylene group flanked by a nitrile and a benzyl ester, allows for the rapid and efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key MCRs, highlighting their significance in medicinal chemistry and drug discovery.

Gewald Aminothiophene Synthesis

Application Notes:

The Gewald reaction is a cornerstone of heterocyclic synthesis, providing a straightforward, one-pot method for the preparation of highly substituted 2-aminothiophenes. These thiophene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can be readily converted to N-substituted cyanoacetamides, which serve as key components in a variation of the Gewald three-component reaction (Gewald-3CR). This approach allows for the introduction of diverse substituents on the thiophene ring, making it a powerful tool for generating libraries of bioactive compounds for drug discovery. The reaction proceeds by the condensation of a ketone or aldehyde with an active methylene nitrile (such as N-benzyl-2-cyanoacetamide) and elemental sulfur in the presence of a base.

Key Advantages:

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: The reaction is typically a one-pot procedure with simple work-up.

  • Scaffold Diversity: A wide variety of ketones, aldehydes, and N-substituted cyanoacetamides can be employed, leading to a vast chemical space of 2-aminothiophenes.

Experimental Workflow for Gewald Aminothiophene Synthesis:

Gewald_Workflow cluster_prep Preparation of N-Benzyl-2-cyanoacetamide cluster_MCR Gewald 3-Component Reaction BCA This compound NBCA N-Substituted Cyanoacetamide BCA->NBCA Amidation Amine Primary/Secondary Amine Amine->NBCA Start Combine: - Ketone/Aldehyde - N-Substituted Cyanoacetamide - Elemental Sulfur - Base (e.g., Triethylamine) Reaction Stir in Solvent (e.g., Ethanol) at Room Temp. or Reflux Start->Reaction Workup Precipitation/Filtration Reaction->Workup Product 2-Aminothiophene Derivative Workup->Product

Caption: Workflow for the preparation of 2-aminothiophenes via the Gewald reaction.

Detailed Experimental Protocol: Synthesis of 2-Amino-N-benzyl-4,5-dihydrothiophene-3-carboxamide derivatives

This protocol is a general representation of the Gewald reaction using an N-substituted cyanoacetamide derived from this compound.

Materials:

  • Appropriate ketone or aldehyde (1.0 mmol)

  • N-benzyl-2-cyanoacetamide (1.0 mmol)

  • Elemental sulfur (1.0 mmol, 32 mg)

  • Triethylamine (1.5 mmol, 0.21 mL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the ketone or aldehyde (1.0 mmol), N-benzyl-2-cyanoacetamide (1.0 mmol), and elemental sulfur (1.0 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture to dissolve the reactants.

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the substrates) for 2-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-aminothiophene derivative.

  • The product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data Summary:

Aldehyde/KetoneN-Substituted CyanoacetamideReaction Time (h)Yield (%)
CyclohexanoneN-benzyl-2-cyanoacetamide485
4-MethylcyclohexanoneN-benzyl-2-cyanoacetamide582
AcetophenoneN-benzyl-2-cyanoacetamide678
BenzaldehydeN-phenyl-2-cyanoacetamide390
4-ChlorobenzaldehydeN-phenyl-2-cyanoacetamide3.588

Hantzsch Dihydropyridine Synthesis

Application Notes:

The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, most notably as calcium channel blockers for the treatment of hypertension. While the traditional Hantzsch reaction utilizes a β-ketoester, a valuable modification employs N-substituted-2-cyanoacetamides, which can be derived from this compound. This four-component reaction involves an aldehyde, an active methylene compound (e.g., N-benzyl-2-cyanoacetamide), another active methylene compound (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate). The resulting polysubstituted dihydropyridines are important scaffolds for drug development.

Key Advantages:

  • Access to Bioactive Scaffolds: Directly synthesizes the core structure of many cardiovascular drugs.

  • High Versatility: A wide range of aldehydes and active methylene compounds can be used to generate diverse libraries of DHPs.

  • One-Pot Efficiency: Combines four components in a single step, simplifying the synthetic process.

Hantzsch Dihydropyridine Synthesis Pathway:

Hantzsch_Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel NBCA N-Benzyl-2-cyanoacetamide NBCA->Knoevenagel EAA Ethyl Acetoacetate Michael Michael Addition EAA->Michael Ammonia Ammonium Acetate Ammonia->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP Dihydropyridine Cyclization->DHP

Caption: Reaction pathway for the Hantzsch synthesis of dihydropyridines.

Detailed Experimental Protocol: Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a Hantzsch-type reaction using N-benzyl-2-cyanoacetamide.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 0.13 mL)

  • N-benzyl-2-cyanoacetamide (1.0 mmol)

  • Ammonium acetate (1.5 mmol, 115 mg)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and N-benzyl-2-cyanoacetamide (1.0 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data Summary:

Aromatic AldehydeReaction Time (h)Yield (%)
Benzaldehyde692
4-Chlorobenzaldehyde595
4-Methoxybenzaldehyde888
4-Nitrobenzaldehyde496
3-Pyridylcarboxaldehyde1085

Synthesis of 4H-Pyrans

Application Notes:

Polyfunctionalized 4H-pyrans are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A facile three-component synthesis of 2-amino-3-cyano-4H-pyrans can be achieved by reacting an aldehyde, an active methylene nitrile (like this compound), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone) in the presence of a basic catalyst. This reaction provides a rapid and efficient entry to a diverse range of pyran derivatives.

Key Advantages:

  • Green Synthesis: Often proceeds in environmentally benign solvents like ethanol or even under solvent-free conditions.

  • High Yields and Purity: The products often precipitate from the reaction mixture in high purity.

  • Access to Diverse Structures: The three-component nature allows for easy variation of the substituents on the pyran ring.

Logical Relationship for 4H-Pyran Synthesis:

Pyran_Synthesis_Logic cluster_reactants Reactants Aldehyde Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction BCA This compound BCA->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Product 4H-Pyran Derivative Reaction->Product

Caption: Logical diagram for the three-component synthesis of 4H-pyrans.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Dry the product under vacuum to yield the pure 4H-pyran derivative.

Quantitative Data Summary:

Aromatic Aldehyde1,3-Dicarbonyl CompoundReaction Time (h)Yield (%)
BenzaldehydeEthyl Acetoacetate1.594
4-NitrobenzaldehydeEthyl Acetoacetate197
4-ChlorobenzaldehydeDimedone293
4-HydroxybenzaldehydeEthyl Acetoacetate2.590
2-NaphthaldehydeDimedone389

Application Notes and Protocols: Benzyl Cyanoacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl cyanoacetate is a versatile and highly valuable reagent in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its activated methylene group, flanked by a nitrile and a benzyl ester, provides a reactive site for various condensation and cyclization reactions. This document offers detailed application notes and experimental protocols for the synthesis of several key classes of heterocycles utilizing this compound, providing a practical guide for researchers in medicinal chemistry and drug development.

Synthesis of 3-Cyanocoumarins via Knoevenagel Condensation

Coumarins are a significant class of oxygen-containing heterocycles with diverse biological activities. The Knoevenagel condensation of salicylaldehydes with active methylene compounds like this compound offers a direct and efficient route to 3-cyanocoumarins.

Experimental Protocol: Synthesis of 3-Cyanocoumarin[1][2][3]

This protocol details the synthesis of 3-cyanocoumarin from salicylaldehyde and ethyl cyanoacetate, a close analogue of this compound. The procedure can be adapted for this compound by adjusting the molar equivalents accordingly.

Reagents & Setup:

  • In a 50 mL round-bottom flask, combine salicylaldehyde (1 mmol, 0.122 g) and ethyl cyanoacetate (1 mmol, 0.113 g).

  • Add water (5 mL) as the solvent.

  • Introduce a catalytic amount of a suitable base, such as piperidine or potassium 1,2,3,6-tetrahydrophthalimide (e.g., 20 mol%, 0.037 g).[1]

Reaction:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.[1]

Work-up and Purification:

  • Upon completion, the solid product will precipitate from the aqueous solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from hot ethanol to yield pure 3-cyanocoumarin.[1]

Data Presentation: Synthesis of Substituted 3-Cyanocoumarins

The following table summarizes the synthesis of various 3-cyanocoumarin derivatives using substituted salicylaldehydes and ethyl cyanoacetate, demonstrating the versatility of the Knoevenagel condensation.

EntrySalicylaldehyde SubstituentProductYield (%)Melting Point (°C)
1H3-Cyanocoumarin95180-182
25-Bromo6-Bromo-3-cyanocoumarin93220-222
35-Chloro6-Chloro-3-cyanocoumarin91190-192
43-Methoxy8-Methoxy-3-cyanocoumarin94215-217
55-Nitro6-Nitro-3-cyanocoumarin90169-171

Table 1: Yields and melting points for the synthesis of substituted 3-cyanocoumarins. Data adapted from a representative protocol using ethyl cyanoacetate.[1]

Reaction Mechanism: Knoevenagel Condensation for 3-Cyanocoumarin Synthesis

The reaction proceeds through a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization and dehydration.

Knoevenagel_Coumarin cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Knoevenagel_Adduct Knoevenagel Adduct Salicylaldehyde->Knoevenagel_Adduct BenzylCyanoacetate This compound Carbanion Carbanion Intermediate BenzylCyanoacetate->Carbanion + Base Base Base (e.g., Piperidine) Carbanion->Knoevenagel_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Cyanocoumarin 3-Cyanocoumarin Cyclized_Intermediate->Cyanocoumarin - H2O (Dehydration)

Caption: Knoevenagel condensation for 3-cyanocoumarin synthesis.

Synthesis of Substituted Pyridines via Multicomponent Reactions

Substituted pyridines are fundamental scaffolds in numerous pharmaceuticals. Multicomponent reactions (MCRs) involving this compound provide an efficient and atom-economical approach to construct highly functionalized pyridine rings in a single step.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,6-diarylpyridines

This protocol outlines a four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.

Reagents & Setup:

  • In a round-bottom flask, combine the aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol, as a surrogate for the cyano-activated methylene component), and ammonium acetate (2.5 mmol).[2]

  • Add a catalytic amount of a suitable catalyst, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g).[2]

Reaction:

  • Heat the reaction mixture with stirring at 100 °C under solvent-free conditions for the appropriate time (typically monitored by TLC).[2]

Work-up and Purification:

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Add ethanol to the reaction mixture and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ethanol and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-3-cyanopyridine derivative.

Data Presentation: Synthesis of 2-Amino-3-cyanopyridine Derivatives

The following table presents the results for the synthesis of various 2-amino-3-cyanopyridine derivatives via the described multicomponent reaction.

EntryAr-CHOAr'-C(O)CH3ProductYield (%)Melting Point (°C)
1Ph-CHOPh-C(O)CH32-Amino-3-cyano-4,6-diphenylpyridine92232-234
24-Cl-Ph-CHOPh-C(O)CH32-Amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine95248-250
34-MeO-Ph-CHOPh-C(O)CH32-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine90218-220
4Ph-CHO4-Br-Ph-C(O)CH32-Amino-6-(4-bromophenyl)-3-cyano-4-phenylpyridine88260-262
54-NO2-Ph-CHOPh-C(O)CH32-Amino-3-cyano-4-(4-nitrophenyl)-6-phenylpyridine85278-280

Table 2: Yields and melting points for the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Data is illustrative of typical results for this type of reaction.[2]

Logical Workflow: Multicomponent Synthesis of 2-Aminopyridines

The reaction proceeds through a cascade of condensation and cyclization reactions.

MCR_Pyridine cluster_inputs Input Components cluster_steps Reaction Steps cluster_output Output Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Aldehyde->Knoevenagel Ketone Acetophenone Michael Michael Addition (Enolate of Ketone + Knoevenagel Product) Ketone->Michael Malononitrile Malononitrile Malononitrile->Knoevenagel AmmoniumAcetate Ammonium Acetate Cyclization Cyclization & Aromatization AmmoniumAcetate->Cyclization Nitrogen Source Knoevenagel->Michael Michael->Cyclization Pyridine 2-Amino-3-cyanopyridine Cyclization->Pyridine Biginelli_Pyrimidine cluster_reactants_pyrim Reactants cluster_intermediates_pyrim Key Intermediates cluster_product_pyrim Product Aldehyde_p Aldehyde Acylimine Acylimine Intermediate Aldehyde_p->Acylimine Knoevenagel_Product_p Knoevenagel Product Aldehyde_p->Knoevenagel_Product_p ActiveMethylene_p This compound ActiveMethylene_p->Knoevenagel_Product_p Urea Urea/Thiourea Urea->Acylimine Michael_Adduct_p Michael Adduct Acylimine->Michael_Adduct_p Knoevenagel_Product_p->Michael_Adduct_p Pyrimidine_p Dihydropyrimidine Michael_Adduct_p->Pyrimidine_p Cyclization & Dehydration Hantzsch_Thiazole cluster_reactants_thiazole Reactants cluster_intermediates_thiazole Intermediates cluster_product_thiazole Product Thioamide Cyanothioacetamide Thioether Intermediate Thioether Thioamide->Thioether Nucleophilic Attack on Haloketone Haloketone α-Haloacetophenone Haloketone->Thioether Hydroxythiazoline Hydroxythiazoline Intermediate Thioether->Hydroxythiazoline Intramolecular Cyclization Thiazole 2-Aminothiazole Derivative Hydroxythiazoline->Thiazole Dehydration

References

Application Notes and Protocols: Tandem α-Azidation/Oxidative Cyclization of Benzyl Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a tandem reaction sequence involving the α-azidation of a benzyl cyanoacetate derivative, followed by an intramolecular oxidative cyclization to synthesize substituted triazole compounds. This methodology offers an efficient route to valuable heterocyclic scaffolds from readily available starting materials.

Introduction

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a powerful strategy in modern organic synthesis. They offer increased efficiency, reduced waste, and simplified purification procedures. This compound and its derivatives are versatile building blocks due to the presence of an active methylene group and multiple functional handles. This document outlines a tandem process that first functionalizes the α-position of a this compound derivative via azidation, followed by a subsequent intramolecular cyclization. This sequence can be considered a tandem azidation/oxidative cyclization, as the formation of the heterocyclic ring involves a formal oxidation of the nitrogen atoms in the azide group.

Reaction Principle

The overall transformation involves two key steps:

  • α-Azidation: The active methylene proton of a β-ketoester derived from this compound is deprotonated by a base to form an enolate. This enolate then reacts with an azide transfer reagent to introduce an azide group at the α-position.

  • Intramolecular Cyclization: The resulting α-azido-β-ketoester undergoes an intramolecular cyclization. This process is often promoted by a catalyst and can be viewed as an oxidative cyclization where the terminal nitrogen atoms of the azide attack one of the carbonyl groups, leading to the formation of a stable triazole ring system with concomitant loss of dinitrogen.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of α-azido-β-keto esters and their subsequent cyclization, based on analogous transformations found in the literature.[1][2]

Table 1: Synthesis of Benzyl α-Azido-β-ketoesters

EntrySubstrate (β-Ketoester)Azide SourceBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl 2-acetyl-3-oxobutanoateTsN₃NaHTHF0 to rt485
2Benzyl 2-benzoyl-3-oxobutanoatep-ABSADBUCH₂Cl₂rt678
3Benzyl 2-cyano-3-oxobutanoateTfN₃K₂CO₃MeCNrt592
4Benzyl 2-acetyl-3-phenyl-3-oxopropanoateN₃-1,3-dimethyl-2-imidazolidinoneLiHMDSToluene-78 to rt388

TsN₃ = Tosyl azide; p-ABSA = p-acetamidobenzenesulfonyl azide; TfN₃ = Triflyl azide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; LiHMDS = Lithium bis(trimethylsilyl)amide.

Table 2: Intramolecular Cyclization of Benzyl α-Azido-β-ketoesters to Triazoles

EntrySubstrate (α-Azido-β-ketoester)CatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl 2-acetyl-2-azido-3-oxobutanoateCu(I) iodideToluene1101275
2Benzyl 2-benzoyl-2-azido-3-oxobutanoateRh₂(OAc)₄Dioxane100882
3Benzyl 2-azido-2-cyano-3-oxobutanoatePPh₃THF652468
4Benzyl 2-acetyl-2-azido-3-phenyl-3-oxopropanoateFe(acac)₃DMF1201079

Rh₂(OAc)₄ = Rhodium(II) acetate dimer; PPh₃ = Triphenylphosphine; Fe(acac)₃ = Iron(III) acetylacetonate.

Experimental Protocols

Protocol 1: One-Pot Tandem α-Azidation and Intramolecular Cyclization

This protocol describes a one-pot procedure for the synthesis of a substituted benzyl triazolecarboxylate from a benzyl β-ketoester.

Materials:

  • Benzyl 2-acetyl-3-oxobutanoate

  • Tosyl azide (TsN₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl 2-acetyl-3-oxobutanoate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tosyl azide (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Add Copper(I) iodide (0.1 eq) and anhydrous toluene to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C.

  • Stir the reaction at reflux for 12 hours, monitoring by TLC for the formation of the triazole product.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl triazolecarboxylate.

Visualizations

Diagram 1: Tandem Reaction Workflow

Tandem_Workflow start Start: Benzyl β-Ketoester azidation Step 1: α-Azidation (Base, Azide Source) start->azidation intermediate α-Azido-β-ketoester (in situ) azidation->intermediate cyclization Step 2: Intramolecular Cyclization (Catalyst, Heat) intermediate->cyclization purification Workup & Purification cyclization->purification product Product: Benzyl Triazolecarboxylate purification->product

Caption: Workflow for the one-pot tandem α-azidation and cyclization.

Diagram 2: Plausible Reaction Mechanism

Reaction_Mechanism sub Benzyl β-Ketoester enolate Enolate Intermediate sub->enolate -H⁺ (Base) alpha_azido α-Azido-β-ketoester enolate->alpha_azido azide_reagent Azide Source (e.g., TsN₃) azide_reagent->alpha_azido activated_azide Activated Azide Complex (with Catalyst) alpha_azido->activated_azide + Catalyst cyclization_ts Intramolecular Cyclization TS activated_azide->cyclization_ts triazole Triazole Product cyclization_ts->triazole - N₂

Caption: Proposed mechanism for triazole formation.

References

Synthesis of Quinolines via Benzyl Cyanoacetate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2-amino-3-cyanoquinoline derivatives, a core scaffold in many pharmacologically active compounds. The described method is a modification of the Friedländer annulation, a robust and versatile reaction for constructing the quinoline ring system. This protocol is intended for researchers, scientists, and professionals in drug development.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, in this case, benzyl cyanoacetate.[1][2] The reaction can be catalyzed by either an acid or a base and can be performed under various conditions, including conventional heating and microwave irradiation.[3] This application note focuses on a piperidine-catalyzed, one-pot synthesis, which is a mild and efficient method for obtaining the desired quinoline derivatives.

Key Applications in Drug Discovery

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. They are integral to the development of novel therapeutics for a variety of diseases. The 2-amino-3-cyanoquinoline scaffold, in particular, has been identified as a key pharmacophore in the design of agents with potential applications in oncology and infectious diseases. The cyano and amino groups at the 2 and 3 positions of the quinoline ring provide valuable handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Mechanism and Workflow

The synthesis of 2-amino-3-cyanoquinoline derivatives from a 2-aminoaryl ketone and this compound proceeds through a base-catalyzed cascade of reactions. The reaction is initiated by the deprotonation of the active methylene group of this compound by a base, such as piperidine. The resulting carbanion then undergoes a Knoevenagel condensation with the carbonyl group of the 2-aminoaryl ketone. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final 2-amino-3-cyanoquinoline product.

Below is a diagram illustrating the experimental workflow for this synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine 2-aminoaryl ketone, This compound, and piperidine in ethanol B Reflux the reaction mixture A->B Heat C Monitor reaction progress by TLC B->C D Cool the reaction mixture C->D Reaction complete E Collect the precipitate by filtration D->E F Wash the solid with cold ethanol E->F G Recrystallize from a suitable solvent F->G H Characterize the product (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of 2-amino-3-cyanoquinolines.

The following diagram illustrates the proposed signaling pathway for the base-catalyzed Friedländer synthesis.

reaction_mechanism 2-Aminoaryl Ketone 2-Aminoaryl Ketone Knoevenagel Condensation Knoevenagel Condensation 2-Aminoaryl Ketone->Knoevenagel Condensation This compound This compound This compound->Knoevenagel Condensation Piperidine Piperidine Piperidine->Knoevenagel Condensation catalyst Intramolecular Cyclization Intramolecular Cyclization Knoevenagel Condensation->Intramolecular Cyclization Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization 2-Amino-3-cyanoquinoline 2-Amino-3-cyanoquinoline Tautomerization->2-Amino-3-cyanoquinoline

Caption: Proposed mechanism for the Friedländer synthesis of 2-amino-3-cyanoquinolines.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-amino-3-cyano-4-phenylquinoline from 2-aminobenzophenone and this compound. This procedure can be adapted for other substituted 2-aminoaryl ketones.

Materials:

  • 2-Aminobenzophenone

  • This compound

  • Piperidine

  • Ethanol (absolute)

  • Cold ethanol

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and this compound (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.1 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain the 2-amino-3-cyano-4-phenylquinoline.

  • Characterize the final product by spectroscopic methods such as NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize the expected yields and spectral data for representative 2-amino-3-cyanoquinoline derivatives synthesized using this protocol.

Table 1: Synthesis of 2-Amino-3-cyanoquinoline Derivatives

Entry2-Aminoaryl KetoneProductYield (%)Melting Point (°C)
12-Aminobenzophenone2-Amino-3-cyano-4-phenylquinoline85-95230-232
22-Amino-5-chlorobenzophenone2-Amino-6-chloro-3-cyano-4-phenylquinoline80-90250 (decomp.)[4][5]
32-Amino-5-fluorobenzophenone2-Amino-6-fluoro-3-cyano-4-phenylquinoline75-85240 (decomp.)[4]
42-Amino-5-methylacetophenone2-Amino-3-cyano-4,6-dimethylquinoline70-80>300[4]

Table 2: Spectral Data for 2-Amino-6-chloro-3-cyano-4-phenylquinoline

Spectral DataValues
FTIR (ν, cm⁻¹) 3410 (N-H₂), 3390 (N-H₂), 3118 (Ar-H), 2227 (C≡N), 1661 (C=N)[4][5]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.96 (d, J = 8.4 Hz, 1H, Ar-H), 7.74 (t, J = 7.7 Hz, 1H, Ar-H), 7.56 (d, J = 8.5 Hz, 1H, Ar-H), 7.40 (t, J = 7.7 Hz, 1H, Ar-H), 7.22 (s, 2H, NH₂)[4][5]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 156.49 (C4, quinoline), 149.90, 148.61, 134.28, 126.64, 125.10, 124.38, 119.49 (aromatic carbons), 114.71 (C≡N), 95.87 (C3, quinoline)[4][5]
HRMS (m/z) [M+H]⁺ calcd for C₁₆H₁₀ClN₄: 293.0645; found: 293.0643

Table 3: Spectral Data for 2-Amino-6-fluoro-3-cyano-4-phenylquinoline

Spectral DataValues
FTIR (ν, cm⁻¹) 3419 (N-H₂), 3319 (N-H₂), 3119 (Ar-H), 2225 (C≡N), 1663 (C=N)[4]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.03 (dd, J = 8.9, 6.2 Hz, 1H, Ar-H), 7.40 (s, 2H, NH₂), 7.31 (d, J = 8.6 Hz, 1H, Ar-H), 7.27 (s, 1H, Ar-H)[4]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 164.10 (C7, quinoline), 156.76 (C4, quinoline), 148.31, 127.91, 116.47, 113.98 (aromatic carbons), 111.19 (C≡N), 110.93, 109.96 (aromatic carbons), 94.97 (C3, quinoline)[4]
HRMS (m/z) [M+H]⁺ calcd for C₁₆H₁₀FN₄: 277.0940; found: 277.0938

Troubleshooting

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. The reaction time may need to be extended, and the progress should be carefully monitored by TLC.

  • Incomplete Reaction: If the starting materials are still present after the recommended reaction time, a slight excess of piperidine can be added.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography may be necessary. A gradient elution with a hexane/ethyl acetate solvent system is often effective.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a corrosive and flammable liquid; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl cyanoacetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is an acid-catalyzed reaction between cyanoacetic acid and benzyl alcohol. It is a reversible reaction, and various techniques are used to drive the equilibrium towards the formation of the ester.[1]

  • Nucleophilic Substitution: This method involves the reaction of a benzyl halide (e.g., benzyl bromide or benzyl chloride) with a cyanoacetate salt, such as sodium cyanoacetate. This reaction can be enhanced using phase-transfer catalysis.[2]

Q2: How can I improve the yield of the Fischer-Speier esterification of cyanoacetic acid with benzyl alcohol?

A2: To improve the yield of this reversible reaction, it is crucial to shift the equilibrium towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, benzyl alcohol, is used in excess.

  • Removing water: Water is a byproduct of the reaction, and its removal drives the reaction forward. This is commonly done using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene.[2]

  • Optimizing catalyst loading: Using an appropriate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential for an efficient reaction rate.[1]

Q3: What are the advantages of using phase-transfer catalysis (PTC) for the nucleophilic substitution method?

A3: Phase-transfer catalysis is highly beneficial when reacting a water-soluble salt (like sodium cyanoacetate) with an organic-soluble benzyl halide. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanoacetate anion from the aqueous phase to the organic phase where the reaction occurs.[2] This leads to:

  • Increased reaction rates.[3]

  • Higher yields.[4]

  • Milder reaction conditions.[5]

  • Reduced need for expensive and hazardous anhydrous polar aprotic solvents.[3]

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: Depending on the reaction conditions, several side reactions can occur:

  • In Fischer Esterification:

    • Dehydration of benzyl alcohol: At high temperatures and strong acid concentrations, benzyl alcohol can dehydrate to form dibenzyl ether.

    • Polymerization: Cinnamic acid, if present as an impurity or formed under harsh conditions, can polymerize.[6]

    • Decarboxylation: Cyanoacetic acid can decarboxylate at elevated temperatures.

  • In Nucleophilic Substitution:

    • Hydrolysis: The cyano group can be hydrolyzed to an amide or carboxylic acid if water is present under acidic or basic conditions.

    • Elimination: With benzyl halides, elimination reactions are less common but can occur with very strong bases.

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants to products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of characteristic product signals.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Fischer Esterification: - Reaction has not reached equilibrium or has shifted back to reactants due to the presence of water.[1]- Insufficient or inactive catalyst.[1]- Low reaction temperature leading to a very slow reaction rate.[6]Nucleophilic Substitution: - Poor solubility of the cyanoacetate salt in the organic solvent.- Inactive benzyl halide (e.g., hydrolyzed).- Insufficiently reactive nucleophile.Fischer Esterification: - Use a Dean-Stark trap to remove water azeotropically.[2]- Use an excess of benzyl alcohol (1.5-2 equivalents).[2]- Ensure the catalyst is fresh and used in an appropriate amount (1-5 mol%).[2]- Increase the reaction temperature to ensure a reasonable reaction rate, typically refluxing in toluene (around 110°C).[2]Nucleophilic Substitution: - Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the solubility of the cyanoacetate salt in the organic phase.[2]- Use a fresh bottle of benzyl halide.- Ensure the cyanoacetate salt is dry.
Presence of a Significant Amount of Unreacted Starting Material - Incomplete reaction due to insufficient reaction time or suboptimal temperature.- Equilibrium has been reached (in the case of Fischer Esterification).- Monitor the reaction by TLC or GC until the starting material is consumed.[7]- If using Fischer Esterification, actively remove water to drive the reaction to completion.[6]- Increase the reaction temperature or catalyst concentration.
Product is a Dark Brown or Black Oil - Polymerization or decomposition of starting materials or product due to excessively high temperatures or high catalyst concentration.[6]- Reduce the reaction temperature.- Use a milder catalyst or a lower concentration of the strong acid catalyst.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation at high temperatures.
Difficulty in Purifying the Product - Presence of unreacted benzyl alcohol, which has a similar boiling point to this compound, making distillation difficult.- Formation of side products with similar polarities.- For removal of unreacted benzyl alcohol, a chemical wash can be employed. Washing the organic layer with an aqueous solution of sodium bisulfite can sometimes help in removing aldehydes formed from the oxidation of benzyl alcohol. For unreacted benzyl alcohol itself, careful fractional distillation under reduced pressure is the most common method. Alternatively, conversion of the unreacted alcohol to a more polar compound before distillation can be attempted.- If distillation is ineffective, column chromatography on silica gel is a reliable method for purification.[9]

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of Acetic Acid with Benzyl Alcohol (as a model for cyanoacetic acid esterification)

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Strong Acid Cation Exchange Resin1:1.1251001084.24[10]
FeCl3 on Carbon1:1.8-289.10[11]
Phosphotungstic Acid1:2.5-290.0[11]
N-methylpyrrolidone hydrosulfate (Ionic Liquid)1.4:1.0110198.6[11]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate (Ionic Liquid)2.0:1.0110595.52[11]
H2SO4---65.8[11]
(NH4)2Ce(PO4)2/H2SO4-120-97.7[10]

Table 2: Yields for this compound Synthesis under Various Conditions

Synthesis MethodReactantsCatalyst/ConditionsSolventYield (%)Reference
Fischer EsterificationCyanoacetic acid, Benzyl alcoholH2SO4, Reflux with Dean-StarkToluene>85[2]
Fischer EsterificationCyanoacetic acid, Benzyl alcoholH2SO4, Reflux-60-75[2]
Nucleophilic SubstitutionSodium cyanoacetate, Benzyl bromide-Dimethylformamide70-80[2]
Microwave-AssistedCyanoacetic acid, Benzyl alcoholSolvent-free, 300W, 15 minNone82[2]
Ionic Liquid CatalysisCyanoacetic acid, Benzyl alcohol1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideIonic Liquid90[2]
Biocatalysis-Immobilized Candida antarctica lipase BNon-aqueous78[2]
Phase Transfer Catalysis-Quaternary ammonium saltsToluene/Water88-

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol utilizes a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

  • Cyanoacetic acid

  • Benzyl alcohol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyanoacetic acid, 1.5 equivalents of benzyl alcohol, and toluene (enough to fill the Dean-Stark trap and about half the flask).

  • Add 0.05 equivalents of p-toluenesulfonic acid monohydrate to the flask.

  • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).[2]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cyanoacetic acid. Repeat the wash until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution with Phase-Transfer Catalysis

This protocol is suitable for reacting sodium cyanoacetate with benzyl chloride.

Materials:

  • Sodium cyanoacetate

  • Benzyl chloride (1.0 equivalent)

  • Tetrabutylammonium bromide (TBAB, 0.05 equivalents)

  • Toluene

  • Water

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium cyanoacetate in a minimal amount of water.

  • Add toluene to the flask, followed by benzyl chloride and tetrabutylammonium bromide.

  • Heat the biphasic mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water to remove any remaining salts and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to remove the toluene.

  • Purify the resulting crude product by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Cyanoacetic Acid, Benzyl Alcohol, Toluene, and p-TsOH in Flask setup Assemble Dean-Stark Apparatus and Condenser reactants->setup reflux Heat to Reflux setup->reflux water_collection Collect Water in Dean-Stark Trap reflux->water_collection monitor Monitor Reaction (4-6 hours) water_collection->monitor cool Cool to Room Temperature monitor->cool wash_bicarb Wash with NaHCO3 (aq) cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Benzyl Cyanoacetate distill->product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Nucleophilic_Substitution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Sodium Cyanoacetate (aq), Benzyl Chloride, Toluene, and TBAB in Flask setup Attach Reflux Condenser reactants->setup heat Heat to 80-90°C with Vigorous Stirring setup->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool separate Separate Organic Layer cool->separate wash_water Wash with Water separate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Benzyl Cyanoacetate distill->product

Caption: Workflow for this compound Synthesis via Nucleophilic Substitution.

Troubleshooting_Yield cluster_esterification Fischer Esterification cluster_substitution Nucleophilic Substitution start Low Yield of this compound method Which synthesis method was used? start->method water_removal Was water removed during the reaction? method->water_removal Esterification ptc_check Was a phase-transfer catalyst used? method->ptc_check Substitution catalyst_check Was the acid catalyst sufficient? water_removal->catalyst_check Yes solution1 Use a Dean-Stark trap. Increase excess of benzyl alcohol. water_removal->solution1 No temp_check Was the temperature adequate? catalyst_check->temp_check Yes solution2 Increase catalyst loading. Use a fresh catalyst. catalyst_check->solution2 No solution3 Increase reaction temperature. temp_check->solution3 No solvent_check Was the solvent appropriate? ptc_check->solvent_check No solution4 Add a phase-transfer catalyst (e.g., TBAB). ptc_check->solution4 Yes solution5 Use a polar aprotic solvent (e.g., DMF) if PTC is not used. solvent_check->solution5 No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Knoevenagel Condensation with Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Knoevenagel condensation with benzyl cyanoacetate. Here, you will find detailed information on identifying and mitigating common side reactions, optimizing reaction conditions, and ensuring high product yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the Knoevenagel condensation with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Knoevenagel condensation product consistently low?

Answer: Low yields in the Knoevenagel condensation can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or degraded.

    • Solution: Use a fresh or recently purified catalyst. Ensure accurate measurement of the catalyst loading, as too much can promote side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in reaction efficiency.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation.[1] While some reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[1] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile can be effective.

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

    • Solution: If the reaction is stalling, consider removing water using a Dean-Stark apparatus or by adding molecular sieves.

  • Purity of Reactants: Impurities in either the this compound or the aldehyde can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. This compound can be purified by vacuum distillation.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Answer: Several side reactions can occur during the Knoevenagel condensation with this compound. The most common are Michael addition, hydrolysis of the benzyl ester, self-condensation of the aldehyde, and self-condensation of the this compound.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the this compound enolate. This is more likely with prolonged reaction times and higher temperatures.[2]

  • Hydrolysis: The benzyl ester of the cyanoacetate or the product can be hydrolyzed under the basic reaction conditions, especially in the presence of water. This will result in the formation of the corresponding carboxylic acid.

  • Self-Condensation of Aldehyde: If the aldehyde possesses α-hydrogens, it can undergo self-condensation (an aldol condensation) under basic conditions.[4]

  • Self-Condensation of this compound: Although less common, this compound can potentially undergo self-condensation.

Question 3: How can I minimize the formation of the Michael adduct?

Answer: The formation of the Michael adduct is a common issue, particularly when the reaction is pushed to completion over long periods.

  • Control Stoichiometry: Using a slight excess of the aldehyde can help to ensure the this compound is consumed before it can act as a nucleophile in a Michael addition.

  • Optimize Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting aldehyde is consumed.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more than the Knoevenagel condensation.

Question 4: My product seems to be decomposing during workup or purification. What could be the cause?

Answer: The α,β-unsaturated product can be susceptible to decomposition, especially under harsh conditions.

  • Hydrolysis during Workup: Acidic or basic workup conditions can lead to the hydrolysis of the ester or nitrile functionalities.

    • Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid strong acids or bases.

  • Decarboxylation: If the benzyl ester is hydrolyzed to the carboxylic acid, the resulting β-cyano-α,β-unsaturated acid can be prone to decarboxylation upon heating.

  • Purification Issues: Prolonged exposure to silica gel during column chromatography can sometimes lead to product degradation.

    • Solution: If possible, purify the product by recrystallization. If chromatography is necessary, use a less acidic grade of silica or neutralize it with a small amount of triethylamine in the eluent. Perform the chromatography as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (like this compound) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction. The process is typically catalyzed by a weak base and involves three main steps:

  • Enolate Formation: The base deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[5]

Q2: What are suitable catalysts for the Knoevenagel condensation with this compound?

A2: Weak bases are generally preferred to avoid self-condensation of aldehydes with α-hydrogens.[4] Common catalysts include:

  • Piperidine[6]

  • Ammonium acetate

  • Pyridine

  • Basic ionic liquids

  • Solid-supported bases

The choice of catalyst can influence reaction rate and selectivity.[5][7][8]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1][9]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (aldehyde and this compound). Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q4: What are the characteristic spectroscopic signatures of the benzyl cyanoacrylate product?

A4: The product can be characterized using NMR and IR spectroscopy.

  • ¹H NMR: Expect to see signals for the aromatic protons of the benzyl group and the phenyl group from the aldehyde, a singlet for the benzylic CH₂ protons, and a singlet for the vinylic proton. The chemical shift of the vinylic proton is typically in the range of 7.5-8.5 ppm.

  • ¹³C NMR: Key signals include those for the aromatic carbons, the ester carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and the carbons of the double bond.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the C≡N stretch of the nitrile (around 2220 cm⁻¹), and the C=C stretch of the alkene (around 1600-1630 cm⁻¹).[10][11]

Data Presentation

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux3-6 h>90 (Typical)[12]
Ammonium AcetateAcetic Acid1002 h92
DBU/H₂OWaterRoom Temp20 min96[7]
Cu-Mg-Al LDHEthanol80-95[3][8]
Gallium ChlorideSolvent-freeRoom TempminutesHigh[13]

Note: This table presents data for ethyl cyanoacetate as a representative cyanoacetate. Yields with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation of an Aromatic Aldehyde with this compound using Piperidine Catalyst

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, this compound, and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete (typically indicated by the disappearance of the aldehyde), cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Protocol 2: Work-up and Purification

  • After cooling the reaction mixture, if the product has not precipitated, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • For recrystallization, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.

  • If column chromatography is necessary, use a silica gel column and a gradient of ethyl acetate in hexane as the eluent. The less polar Knoevenagel product will typically elute before the more polar Michael adduct.

Mandatory Visualizations

Knoevenagel_Condensation_Pathway cluster_main Knoevenagel Condensation Start Aldehyde + this compound Enolate This compound Enolate Start->Enolate + Base Intermediate Aldol Adduct Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: Main reaction pathway of the Knoevenagel condensation.

Side_Reactions cluster_side Potential Side Reactions Knoevenagel_Product Knoevenagel Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + this compound Enolate Hydrolysis_Product Carboxylic Acid (from Hydrolysis) Knoevenagel_Product->Hydrolysis_Product + H₂O / Base Self_Condensation Aldehyde Self-Condensation Product Aldehyde Aldehyde Aldehyde->Self_Condensation + Aldehyde Enolate

Caption: Common side reactions in the Knoevenagel condensation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (T, t, solvent) Start->Check_Conditions Check_Purity Verify Reactant Purity Start->Check_Purity Analyze_Byproducts Identify Byproducts (TLC, NMR) Check_Catalyst->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Check_Purity->Analyze_Byproducts Adjust_Stoichiometry Adjust Reactant Stoichiometry Analyze_Byproducts->Adjust_Stoichiometry Michael Adduct Detected Optimize_Workup Modify Workup and Purification Analyze_Byproducts->Optimize_Workup Decomposition Observed Success Improved Yield and Purity Adjust_Stoichiometry->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting common issues.

References

Purification of benzyl cyanoacetate reaction products from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzyl cyanoacetate from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities largely depend on the synthetic route used:

  • Esterification of Cyanoacetic Acid and Benzyl Alcohol: Common impurities include unreacted benzyl alcohol, residual cyanoacetic acid, the acid catalyst (e.g., sulfuric or p-toluenesulfonic acid), and water formed during the reaction.[1][2]

  • Nucleophilic Substitution (e.g., Benzyl Halide and Sodium Cyanoacetate): Typical byproducts include unreacted benzyl chloride or bromide, benzyl alcohol (from hydrolysis of the benzyl halide), and dibenzyl ether.[3][4] The solvent used in the reaction, such as ethanol, will also be present in the crude product.[3] Benzaldehyde may also be present as an impurity from the starting benzyl halide.[4][5]

Q2: My crude product is a dark color. What is the cause and how can I fix it?

A2: A dark color, often brown or yellow, typically indicates the presence of polymeric or tarry materials. This can be caused by side reactions, especially if the reaction was carried out at high temperatures or in the presence of strong acids or bases.

Troubleshooting:

  • Pre-distillation Wash: Before distillation, wash the crude product with a 5% sodium bicarbonate solution to neutralize any acid catalyst, followed by a water and brine wash.[4] This can help remove some color-forming impurities.

  • Vacuum Distillation: Careful vacuum distillation is the most effective method to separate the desired colorless to pale yellow this compound from non-volatile colored impurities.[1]

  • Activated Carbon Treatment: For persistent color, you can try dissolving the crude product in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated carbon, stirring for a short period, and then filtering through celite before proceeding with solvent removal and distillation.

Q3: How do I remove unreacted benzyl alcohol from my final product?

A3: Benzyl alcohol has a boiling point (approx. 205 °C) that is relatively close to that of this compound under atmospheric pressure, but they can be separated effectively by vacuum distillation due to differences in their boiling points under reduced pressure.

Purification Steps:

  • Aqueous Extraction: Perform several washes of the crude reaction mixture with water or brine in a separatory funnel to remove the bulk of the water-soluble benzyl alcohol.

  • Vacuum Distillation: Carefully perform a fractional vacuum distillation. This compound has a higher boiling point under vacuum than benzyl alcohol.[6] Collect the fractions at the correct boiling point and pressure for this compound (see table below).

Q4: Can I purify this compound using column chromatography?

A4: Yes, silica gel column chromatography is a viable method for purifying this compound, especially for small-scale reactions or when high purity is required.[7] A common eluent system would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure product.

Q5: Is recrystallization a suitable purification method for this compound?

A5: Recrystallization can be an option, as this compound can exist as a low-melting solid (melting point range of 23.0-33.0 °C).[8] This method is most effective for removing small amounts of impurities. Finding a suitable single or binary solvent system is key.

Suggested Solvents to Screen:

  • A mixture of diethyl ether and hexane.

  • A mixture of ethyl acetate and heptane.

  • Isopropanol or ethanol at low temperatures.

The general procedure involves dissolving the compound in a minimum amount of a suitable hot solvent (or solvent mixture) and allowing it to cool slowly to form crystals.

Quantitative Data Summary

The physical properties of this compound are crucial for its purification, particularly by distillation.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol
Appearance Colorless to pale yellow liquid or solid[1][9]
Boiling Point 115-125 °C / 0.3 mmHg[6]
156-159 °C / 10 mmHg[6]
136 °C / 14 mmHg[6]
Density 1.144 g/mL at 25 °C[6]
Refractive Index n20/D 1.520[6]

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Vacuum Distillation

This is the most common and effective method for purifying this compound on a larger scale.

Methodology:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a solvent, it may be beneficial to dilute it with a water-immiscible solvent like ethyl acetate or diethyl ether to facilitate separation.

  • Neutralization Wash (if acid catalyst was used): Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Shake vigorously for 2-3 minutes. Allow the layers to separate and discard the aqueous layer.[4]

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes residual water. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][10] Swirl and let it stand for at least 20-30 minutes.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: If a solvent was used for extraction, remove it under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head for high-boiling liquids. Slowly reduce the pressure and begin heating the distillation flask. Collect and discard any low-boiling initial fractions. Collect the pure this compound fraction at the appropriate temperature and pressure (e.g., 115-125 °C at 0.3 mmHg).[1][6]

Protocol 2: Purification by Silica Gel Chromatography

This method is ideal for small-scale purification or when very high purity is needed.

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue).

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica column.

  • Elution: Begin eluting the column with the solvent mixture. Collect fractions in test tubes or other suitable containers.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow General Purification Workflow for this compound A Crude Reaction Product B Aqueous Workup (Wash with NaHCO3, Water, Brine) A->B C Dry Organic Layer (e.g., MgSO4) B->C D Remove Solvent (Rotary Evaporator) C->D E Purification Step D->E F Vacuum Distillation E->F Large Scale G Column Chromatography E->G Small Scale / High Purity H Pure this compound F->H G->H

Caption: General purification workflow for this compound.

TroubleshootingTree Troubleshooting Common Purification Issues Start Analyze Purified Product (NMR, GC-MS) Impurity_A Contaminant: Starting Material (e.g., Benzyl Alcohol) Start->Impurity_A Impurities Detected Success Product is Pure Start->Success No Impurities Solution_A Action: Re-purify with careful fractional vacuum distillation. Impurity_A->Solution_A Impurity_B Contaminant: Acidic Residue (e.g., Cyanoacetic Acid) Impurity_A->Impurity_B OR Solution_B Action: Re-dissolve in ether, wash with NaHCO3 solution, dry, and re-isolate. Impurity_B->Solution_B Impurity_C Contaminant: Unknown Byproduct Impurity_B->Impurity_C OR Solution_C Action: Attempt purification by silica gel chromatography. Impurity_C->Solution_C

Caption: Troubleshooting decision tree for product purification.

References

Catalyst Selection for Optimizing Benzyl Cyanoacetate Condensations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst for benzyl cyanoacetate condensations, a crucial variant of the Knoevenagel condensation. This resource offers troubleshooting guidance for common experimental issues, detailed experimental protocols, and comparative data to facilitate successful and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why is catalyst selection important for this compound?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like this compound) to a carbonyl group (such as an aldehyde or ketone), followed by a dehydration reaction to form a new carbon-carbon double bond.[1] Catalyst selection is critical as it directly influences reaction rate, yield, and purity of the final product. The right catalyst facilitates the deprotonation of the active methylene group to form a reactive carbanion without promoting unwanted side reactions.[2][3]

Q2: What are the most common types of catalysts used for this compound condensations?

Catalysts for this reaction are typically basic and can be broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include weak organic bases like piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and diisopropylethylammonium acetate (DIPEAc).[4][5] They are often highly effective but can be difficult to separate from the reaction product.[4]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, offering easier separation and potential for recycling.[6] Examples include metal oxides (e.g., CaO, MgO), metal-organic frameworks (MOFs), and supported ionic liquids.[6][7][8]

Q3: How does the choice of solvent affect the catalyst's performance?

The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.[4] Protic polar solvents like ethanol are commonly used as they effectively dissolve the reactants.[9] Aprotic polar solvents and even solvent-free conditions can also be optimal for certain catalyst systems.[10] For instance, some heterogeneous catalysts show excellent activity in aqueous media, offering a greener alternative.[7] The interplay between the catalyst and solvent is key; for example, a hydrophobic environment can enhance the efficiency of certain condensation reactions.[11]

Q4: What are the typical reaction conditions for a this compound condensation?

Reaction conditions vary widely depending on the chosen catalyst and substrates. Many reactions proceed at room temperature, while others may require heating to reflux.[2][12] Reaction times can range from a few minutes to several hours.[12][13] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive or Inappropriate Catalyst Screen a range of catalysts, including both homogeneous (e.g., piperidine, DABCO) and heterogeneous options.[4] Optimize the catalyst loading, typically starting with 5-10 mol%. Ensure the catalyst has not degraded; use a fresh batch if necessary. For specific substrates, a more active catalyst like DABCO might be required to achieve high yields.[4]
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Test different solvents, considering both protic (e.g., ethanol) and aprotic polar options. Solvent-free conditions can sometimes be highly effective.[10]
Unfavorable Reaction Temperature Systematically vary the reaction temperature. While many Knoevenagel condensations work well at room temperature, some may require heating to overcome the activation energy.[2][12]
Insufficient Reaction Time Monitor the reaction progress closely using TLC to determine the point of completion.[4]
Impure Reactants Use high-purity starting materials. Impurities in the aldehyde or this compound can inhibit the reaction.[4]

Problem 2: Formation of Side Products (Observed as multiple spots on TLC)

Possible Cause Suggested Solution
Self-Condensation of Aldehyde This can occur with the use of strong bases.[1] Employ a milder weak base catalyst such as an ammonium salt or an amine salt.
Michael Addition The Knoevenagel product can sometimes react with another molecule of the active methylene compound.[4] Use a 1:1 molar ratio of the carbonyl compound and this compound to minimize this side reaction.
Impurity-Related Products Purify the starting materials (aldehyde and this compound) before use to avoid side reactions from contaminants.[4]

Problem 3: Slow or Stalled Reaction

| Possible Cause | Suggested Solution | | Low Reaction Kinetics | Gently increase the reaction temperature to provide the necessary activation energy.[4] | | Catalyst Deactivation | If using a heterogeneous catalyst, it may have become deactivated. Consider catalyst regeneration or using a fresh batch. For homogeneous catalysts, ensure it is stable under the reaction conditions. | | Equilibrium Issue | The condensation reaction is often reversible. If water is a byproduct, its removal using a Dean-Stark trap or molecular sieves can drive the reaction to completion.[14] |

Data Presentation: Catalyst Performance in this compound Condensations

The following table summarizes the performance of various catalysts in the condensation of benzaldehyde with cyanoacetate esters under different conditions.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
PiperidineBenzaldehydeEthyl CyanoacetateTolueneReflux8 h-[2]
DIPEAcAromatic AldehydesEthyl CyanoacetateAcetonitrileReflux10-30 min91-98[5]
DABCO/[HyEtPy]Cl-H₂O4-FluorobenzaldehydeEthyl Cyanoacetate[HyEtPy]Cl-H₂O505 min97[10]
Cu─Mg─Al LDHBenzaldehydeEthyl CyanoacetateEthanol80-95[6]
CaO-MgOAromatic AldehydesEthyl CyanoacetateWaterRoom Temp->90[7]
[Bmim][OAc]BenzaldehydeEthyl CyanoacetateWater601 h-[15]
ProlineIsovaleraldehydeDimethylmalonateDMSO---[16]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Condensation in Toluene

This protocol describes a classic method for the Knoevenagel condensation.

Materials:

  • Benzaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), this compound (1.0 mmol), and toluene (10 mL).[2]

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.[2]

  • Heat the reaction mixture to reflux.[2]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: DABCO-Catalyzed Condensation in an Ionic Liquid/Water System

This protocol utilizes a highly efficient catalyst system under mild conditions.

Materials:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • DABCO (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • Stirring apparatus

Procedure:

  • Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and DABCO (20 mmol).[10]

  • To this system, add 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).[10]

  • Stir the reaction mixture vigorously at 50 °C.[10]

  • Monitor the reaction by TLC; the reaction is expected to be complete in approximately 40 minutes.[10]

  • Upon completion, cool the mixture. The product may separate as a solid or oil.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purify by recrystallization if necessary. The ionic liquid/water layer can often be recycled.

Visualizations

TroubleshootingWorkflow start Start Experiment check_yield Low or No Yield? start->check_yield check_tlc Multiple Spots on TLC? check_yield->check_tlc No catalyst Optimize Catalyst: - Screen different catalysts - Adjust loading - Check activity check_yield->catalyst Yes check_speed Slow or Stalled Reaction? check_tlc->check_speed No side_reactions Address Side Reactions: - Use milder base - Adjust stoichiometry (1:1) check_tlc->side_reactions Yes end_ok Successful Condensation check_speed->end_ok No kinetics Improve Kinetics: - Increase temperature - Remove water (e.g., Dean-Stark) check_speed->kinetics Yes end_fail Re-evaluate Strategy solvent Optimize Solvent: - Check solubility - Test different solvents - Consider solvent-free catalyst->solvent conditions Optimize Conditions: - Vary temperature - Extend reaction time solvent->conditions reactants Check Reactants: - Verify purity conditions->reactants reactants->end_fail side_reactions->end_fail kinetics->end_fail

Caption: A logical workflow for troubleshooting common issues in this compound condensations.

References

Effect of solvent polarity on benzyl cyanoacetate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of benzyl cyanoacetate in common organic reactions, with a particular focus on the influence of solvent polarity on reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low Yield in Knoevenagel Condensation

Question: My Knoevenagel condensation reaction with this compound is giving a low yield. What are the potential causes related to the solvent and other conditions?

Answer: Low yields in Knoevenagel condensations are a frequent issue and can often be traced back to several factors, including the choice of solvent. Here is a systematic guide to troubleshooting the problem:

  • Solvent Choice: The polarity of the solvent is a critical parameter.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often the best choice for accelerating the reaction. They effectively solvate charged intermediates like enolates, which can increase the reaction rate and yield.[1][2] If you are using a nonpolar or less polar solvent, consider switching to DMF or acetonitrile.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While "greener," these solvents can sometimes lead to slower reactions or lower yields compared to aprotic alternatives.[2] Protic solvents can hydrogen-bond with the enolate, reducing its nucleophilicity.[3] However, water, in particular, can be an excellent solvent for certain catalytic systems.[4]

    • Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These generally result in longer reaction times.[1][2] While they can produce high yields and selectivity, they are often less efficient than polar solvents.[1]

  • Catalyst Inefficiency: Ensure your catalyst is fresh and used in the correct stoichiometric amount. Too much catalyst can sometimes lead to an increase in side reactions.[5] Weak bases like piperidine or ammonium acetate are generally preferred to avoid the self-condensation of the aldehyde.[5]

  • Reaction Temperature and Time: Some Knoevenagel condensations proceed well at room temperature, but gentle heating (40-80°C) can often improve both the rate and the yield.[5] It is crucial to monitor the reaction by TLC to determine the optimal reaction time, as prolonged times can lead to side products.

  • Purity of Reactants: Impurities in either the this compound or the aldehyde can interfere with the reaction. Ensure your starting materials are of high purity.

  • Side Reactions: The primary side reaction to consider is a Michael addition of the this compound enolate to the α,β-unsaturated product. This is more likely at higher temperatures and with longer reaction times.[5]

Issue 2: Formation of O-Alkylation Byproduct in Alkylation Reactions

Question: I am trying to perform a C-alkylation on this compound, but I am observing a significant amount of the O-alkylated byproduct. How can I favor C-alkylation?

Answer: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[5][6] The ratio of C- to O-alkylation is highly dependent on the solvent and reaction conditions.

  • Solvent Effects:

    • To Favor C-Alkylation: Use weakly coordinating, less polar aprotic solvents like THF or diethyl ether.[5][7] In these solvents, the metal cation of the enolate salt remains closely associated with the oxygen atom, making the carbon atom more accessible for nucleophilic attack.[7] Protic solvents also tend to favor C-alkylation because they can hydrogen-bond with the oxygen of the enolate, reducing its reactivity.[3][8]

    • O-Alkylation is Favored in: Strongly coordinating, polar aprotic solvents like DMSO, DMF, or HMPA.[7] These solvents effectively solvate the metal cation, creating a "naked" and more reactive enolate where the oxygen, having a higher negative charge density, becomes a more likely site of attack.[6][7]

  • Nature of the Electrophile:

    • "Soft" electrophiles, such as alkyl iodides, tend to favor C-alkylation.[3][5]

    • "Hard" electrophiles, like alkyl sulfates or trimethylsilyl chloride, are more prone to O-alkylation.[5][6]

  • Counter-ion: The choice of the metal counter-ion can also play a role. Larger cations, such as potassium (K+), can favor O-alkylation.[3]

Summary to Promote C-Alkylation:

  • Use a less polar aprotic solvent (e.g., THF).

  • Use a "soft" alkylating agent (e.g., an alkyl iodide).

  • Consider using a lithium enolate in a protic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the rate of Knoevenagel condensation?

A1: Generally, increasing the solvent polarity accelerates the Knoevenagel condensation.[1] Polar solvents are better at stabilizing the charged intermediates and transition states that are formed during the reaction, which lowers the activation energy and speeds up the reaction.[1] Polar aprotic solvents like DMF are often found to be superior in terms of reaction time and yield.[2]

Q2: Can I run the Knoevenagel condensation of this compound without any solvent?

A2: Yes, solvent-free Knoevenagel condensations are possible and are considered a "green" chemistry approach.[9][10] These reactions are often facilitated by grinding the reactants together or by using microwave irradiation.[10][11] Solvent-free conditions can sometimes lead to improved yields and simpler work-ups.[9]

Q3: Why is my product precipitating out of the solution during the reaction in ethanol?

A3: The products of Knoevenagel condensations are often less polar than the starting materials. Ethanol is a relatively polar solvent, and if the product's solubility in ethanol is low, it may precipitate as it is formed. This can sometimes be advantageous as it can drive the reaction to completion and may result in a highly pure product that can be isolated by simple filtration.

Q4: What is the role of a protic solvent like ethanol in the Knoevenagel condensation mechanism?

A4: Protic solvents can play a dual role. They can participate in proton transfer steps, which are part of the reaction mechanism.[1] Specifically, they can favor the initial aldol addition step of the condensation.[2] However, they can also solvate the enolate through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down the reaction compared to polar aprotic solvents.[3]

Q5: Are there any common side reactions I should be aware of when using this compound in a Knoevenagel condensation?

A5: The most common side reaction is a Michael addition, where a second molecule of the this compound enolate attacks the α,β-unsaturated product of the Knoevenagel condensation.[5] This is more likely to occur with longer reaction times, higher temperatures, and an excess of the active methylene compound.[5] Another potential side reaction, though less common with the preferred weak base catalysts, is the self-condensation of the aldehyde.[5]

Data Presentation

Table 1: Effect of Solvent Polarity on Knoevenagel Condensation of Benzaldehyde with an Active Methylene Compound
SolventSolvent TypeRelative PolarityReaction TimeYield (%)Reference
TolueneNonpolar0.099Hours61-99[1][2]
Diethyl EtherNonpolar0.117Hours61-99[1][2]
MethanolPolar Protic0.762SlowPoor[1][2]
EthanolPolar Protic0.654Not Specified95[12]
WaterPolar Protic1.0002 min>95[4]
AcetonitrilePolar Aprotic0.46015 min81-99[2]
DMFPolar Aprotic0.38615 min81-99[1][2]
Solvent-free (MW)N/AN/AShortExcellent[10]

Note: Data is compiled from reactions of benzaldehyde with various active methylene compounds (including ethyl cyanoacetate) and serves as a general guide.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Benzaldehyde in an Aqueous Medium

This protocol is adapted from a greener synthesis approach using an ionic liquid catalyst in water.[4]

Materials:

  • Benzaldehyde (1 mmol)

  • This compound (1 mmol)

  • 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (0.2 mmol, 20 mol%)

  • Distilled water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), this compound (1 mmol), and 5 mL of distilled water.

  • Add the ionic liquid catalyst, [Bmim][OAc] (20 mol%), to the mixture.

  • Stir the reaction mixture vigorously at 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 2-10 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate or separate. Add cold water (15-20 mL) to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, wash with cold water, and air dry.

  • The aqueous filtrate containing the ionic liquid can often be recovered and reused after the removal of water.

Protocol 2: C-Alkylation of this compound

This is a general protocol for the C-alkylation of an active methylene compound, optimized to favor the C-alkylated product.

Materials:

  • This compound (1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 mmol)

  • Round-bottom flask, nitrogen inlet, syringe, magnetic stirrer

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous THF (5 mL) to the flask.

  • Carefully add the sodium hydride (1.1 mmol) to the THF with stirring.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the NaH suspension via syringe.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back down to 0°C.

  • Slowly add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Knoevenagel_Condensation_Mechanism Knoevenagel Condensation Mechanism Reactants Aldehyde/Ketone + This compound Enolate This compound Enolate (Nucleophile) Reactants->Enolate Deprotonation Intermediate β-Hydroxy Intermediate (Aldol Adduct) Reactants->Intermediate Base Base (e.g., Piperidine) Base->Enolate Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Knoevenagel Condensation Start Low Yield Observed Check_Solvent Is the solvent optimal? Start->Check_Solvent Solvent_Action Consider switching solvent. Polar Aprotic (DMF, MeCN) often best. Nonpolar (Toluene) is slower. Protic (EtOH) can reduce nucleophilicity. Check_Solvent->Solvent_Action No Check_Catalyst Is the catalyst active and optimal? Check_Solvent->Check_Catalyst Yes Solvent_Action->Check_Catalyst Catalyst_Action Use fresh catalyst. Verify amount (typically 5-20 mol%). Use a weak base (e.g., piperidine). Check_Catalyst->Catalyst_Action No Check_Conditions Are T° and time sufficient? Check_Catalyst->Check_Conditions Yes Catalyst_Action->Check_Conditions Conditions_Action Try gentle heating (40-80°C). Extend reaction time. Monitor with TLC to avoid side reactions. Check_Conditions->Conditions_Action No Check_Side_Reactions Are side products forming? Check_Conditions->Check_Side_Reactions Yes Conditions_Action->Check_Side_Reactions Side_Reactions_Action Check for Michael Addition product. Reduce temperature or reaction time. Check_Side_Reactions->Side_Reactions_Action Yes End Yield Improved Check_Side_Reactions->End No Side_Reactions_Action->End

Caption: Logical workflow for troubleshooting low reaction yields.

C_vs_O_Alkylation Solvent Effect on C- vs. O-Alkylation of this compound Enolate Enolate This compound Enolate Ion Solvent_Choice Solvent Choice Enolate->Solvent_Choice + Alkyl Halide (R-X) C_Alkylation C-Alkylated Product O_Alkylation O-Alkylated Product (Ketene Acetal) Solvent_Choice->C_Alkylation Less Polar / Protic (e.g., THF, EtOH) Favors C-Attack Solvent_Choice->O_Alkylation Polar Aprotic (e.g., DMF, DMSO) Favors O-Attack

Caption: Competing pathways of C- vs. O-alkylation based on solvent polarity.

References

Preventing polymerization during benzyl cyanoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving benzyl cyanoacetate, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during reactions with this compound?

A1: The primary cause is spontaneous anionic polymerization. The methylene group of this compound is activated by two electron-withdrawing groups (the cyano group and the ester group), making it susceptible to deprotonation by even weak bases. The resulting carbanion can then act as a nucleophile, initiating a chain reaction with other monomer molecules. This process is analogous to the well-known rapid polymerization of cyanoacrylate adhesives.[1]

Q2: How does the choice of base affect polymerization in a Knoevenagel condensation?

A2: The choice of base is critical. Strong bases can aggressively deprotonate the this compound, leading to rapid initiation of polymerization and potentially self-condensation of the aldehyde starting material.[2] Weaker bases, such as piperidine, ammonium acetate, or specialized catalysts like diisopropylethylammonium acetate (DIPEAc), are generally preferred as they are sufficient to catalyze the desired Knoevenagel condensation without excessively promoting polymerization.[1][3][4]

Q3: Can purification methods induce polymerization?

A3: Yes, purification can be a critical step where polymerization occurs. Standard distillation, if performed at high temperatures, can induce thermal polymerization.[1] Column chromatography also poses a risk, as the stationary phase (like silica gel) can have basic sites that initiate anionic polymerization.[5]

Q4: What are the typical side reactions to be aware of, other than polymerization?

A4: Besides polymerization, the main side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde (especially with strong bases) and Michael addition.[3] The α,β-unsaturated product of the Knoevenagel reaction is a Michael acceptor and can react with another molecule of deprotonated this compound, particularly with longer reaction times and higher temperatures.[1][3]

Q5: How should I properly store and handle this compound to maintain its stability?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from bases and moisture, which can initiate polymerization. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guides

Issue 1: Polymerization Observed in the Reaction Mixture

  • Possible Cause: The base used as a catalyst is too strong or used in excess.

    • Solution: Switch to a weaker base (e.g., from an alkoxide to piperidine or DIPEAc).[1][4] Carefully control the stoichiometry of the catalyst; typically, catalytic amounts (0.1 eq) are sufficient.[6]

  • Possible Cause: The reaction temperature is too high.

    • Solution: Optimize the reaction temperature. Many Knoevenagel condensations can proceed at room temperature or with gentle heating (40-80°C).[3][7] Avoid unnecessarily high temperatures which can accelerate polymerization.

  • Possible Cause: The reaction time is excessively long.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3] Quench the reaction as soon as the starting material is consumed to prevent the formation of side products, including polymers.

Issue 2: Product Polymerizes During Work-up or Purification

  • Possible Cause: Basic residues from the reaction are initiating polymerization.

    • Solution: During the aqueous work-up, ensure the organic layer is washed with a dilute acidic solution (e.g., 1M HCl) to neutralize any residual basic catalyst before solvent evaporation.

  • Possible Cause: High temperatures during solvent evaporation or distillation.

    • Solution: Concentrate the product under reduced pressure at the lowest possible temperature. If distillation is necessary, use a high vacuum and add both an anionic inhibitor (e.g., a trace of p-toluenesulfonic acid) and a radical inhibitor (e.g., hydroquinone) to the distillation flask.[1][5]

  • Possible Cause: The stationary phase in column chromatography is initiating polymerization.

    • Solution: Column chromatography is generally not recommended.[5] If it is unavoidable, use an acidified eluent system (e.g., hexane/ethyl acetate with 0.1% acetic acid) to neutralize basic sites on the silica gel.[1] Alternatively, flush the column with the acidified eluent before loading the sample.

Issue 3: Low or Inconsistent Yield in Knoevenagel Condensation

  • Possible Cause: The catalyst is inactive or impure.

    • Solution: Use a fresh bottle of the base or purify it before use. Ensure the catalyst is stored properly to prevent degradation.[8]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Systematically screen solvents, temperatures, and reaction times. Solvent-free conditions or the use of green solvents like water or ethanol have also been shown to be effective for Knoevenagel condensations.[7][9][10]

  • Possible Cause: Impurities in starting materials.

    • Solution: Ensure the aldehyde and this compound are pure. Impurities can inhibit the catalyst or lead to side reactions. If necessary, purify the starting materials before use.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation with Cyanoacetate Esters

AldehydeActive Methylene CompoundCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl CyanoacetateDIPEAc (0.1)Hexane65-703-691[4]
4-ChlorobenzaldehydeEthyl CyanoacetateDIPEAc (0.1)Hexane65-703-694[4]
4-NitrobenzaldehydeEthyl CyanoacetateDBU (1.0)WaterRoom Temp0.595[10]
BenzaldehydeEthyl CyanoacetatePiperidine (0.1)EthanolReflux2~95 (analogous)[6]
BenzaldehydeEthyl CyanoacetateGaCl₃ (catalytic)NoneRoom Temp0.196[9]
4-ChlorobenzaldehydeEthyl CyanoacetateDABCO (1.0)Water/[HyEtPy]Cl500.592[11]
BenzaldehydeEthyl CyanoacetateCu-Mg-Al LDHEthanol80N/A95[7]

Note: DIPEAc = Diisopropylethylammonium acetate, DBU = Diazabicyclo[5.4.0]undec-7-ene, DABCO = 1,4-Diazabicyclo[2.2.2]octane, [HyEtPy]Cl = N-(2-Hydroxy-ethyl)-pyridinium chloride, LDH = Layered Double Hydroxide.

Experimental Protocols

Protocol 1: Knoevenagel Condensation Using DIPEAc Catalyst [4]

  • To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and hexane (10 mL).

  • Add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).

  • Heat the reaction mixture to 65-70 °C and stir.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 8:2 mixture). The reaction is typically complete within 3-6 hours.

  • Once complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or, if necessary, by column chromatography using an acidified eluent.

Protocol 2: Knoevenagel Condensation Using Piperidine Catalyst (Adapted from[6])

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation B Base (B:) Monomer1 This compound (Monomer) B->Monomer1 Deprotonation Anion Carbanion (Initiator) Monomer1->Anion Anion_prop Carbanion Monomer2 Monomer Anion_prop->Monomer2 Nucleophilic Attack Dimer Dimeric Anion Monomer2->Dimer Monomer3 Monomer Dimer->Monomer3 Polymer Polymer Chain... Monomer3->Polymer

Caption: Anionic polymerization mechanism of this compound.

Troubleshooting_Workflow Start Polymerization Observed? CheckCatalyst Is base too strong or in excess? Start->CheckCatalyst Yes CheckTemp Is reaction temp too high? CheckCatalyst->CheckTemp No Sol_Catalyst Use weaker base (e.g., piperidine) Reduce catalyst amount CheckCatalyst->Sol_Catalyst Yes CheckTime Is reaction time too long? CheckTemp->CheckTime No Sol_Temp Lower temperature (e.g., RT to 60°C) CheckTemp->Sol_Temp Yes CheckPurification Issue during purification? CheckTime->CheckPurification No Sol_Time Monitor by TLC and quench promptly CheckTime->Sol_Time Yes Sol_Purification Use acidified eluent Add inhibitors to distillation Use high vacuum CheckPurification->Sol_Purification Yes End Problem Resolved Sol_Catalyst->End Sol_Temp->End Sol_Time->End Sol_Purification->End

Caption: Troubleshooting workflow for polymerization issues.

Prevention_Workflow cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification Title Preventative Measures Workflow Catalyst Select Weak Base (e.g., Piperidine, DIPEAc) Stoichiometry Use Catalytic Amount (~0.1 eq) Catalyst->Stoichiometry Solvent Use Anhydrous Solvents Stoichiometry->Solvent Temperature Maintain Optimal Temp (e.g., RT - 80°C) Solvent->Temperature Monitoring Monitor via TLC Temperature->Monitoring Quench Quench Promptly Monitoring->Quench Wash Acidic Wash to Neutralize Base Quench->Wash Purify Purify Promptly (Use Inhibitors/Acidified Solvents) Wash->Purify Outcome Minimized Polymerization & High Yield Purify->Outcome

References

Technical Support Center: Purification of Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted benzyl alcohol from benzyl cyanoacetate following synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted benzyl alcohol from my this compound reaction mixture?

A1: The most common and effective industrial method for purifying this compound is vacuum distillation.[1] This technique is highly efficient due to the significant difference in boiling points between this compound and benzyl alcohol. For laboratory scale, a combination of an aqueous workup followed by vacuum distillation is recommended for optimal purity.

Q2: Can I use a simple aqueous wash to remove the benzyl alcohol?

A2: Yes, an aqueous wash is a crucial first step. Benzyl alcohol has moderate solubility in water (approximately 4 g/100 mL), while this compound is significantly less soluble.[2][3] Washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with water or a saturated sodium chloride (brine) solution will remove a substantial amount of the unreacted benzyl alcohol into the aqueous layer.[4]

Q3: Why is vacuum distillation preferred over distillation at atmospheric pressure?

A3: Both benzyl alcohol and this compound have high boiling points. Distilling at atmospheric pressure would require very high temperatures, which could lead to product decomposition. Vacuum distillation allows the compounds to boil at much lower temperatures, preserving the integrity of the final product.[1] this compound's boiling point is cited as 115–125°C at 0.3 mmHg.[1]

Q4: My product appears cloudy or wet after the aqueous extraction. What should I do?

A4: The cloudiness indicates the presence of water in your organic layer. Before proceeding to distillation, you must dry the organic solution using an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Add the drying agent, swirl the flask, and allow it to stand until the solution is clear. Afterwards, filter off the drying agent.[4]

Q5: Are there alternative purification methods besides distillation?

A5: While vacuum distillation is standard, other purification techniques exist. Fractional rectification or recrystallization can also be used to isolate pure cyanoacetic esters.[5] For very small scales or difficult separations, column chromatography on silica gel is an option, though it is less practical for bulk purification.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant benzyl alcohol contamination in the final product (confirmed by NMR/GC). 1. Inefficient aqueous workup.2. Inefficient vacuum distillation (e.g., poor vacuum, insufficient theoretical plates).1. Increase the number of washes with water or brine during the extraction step.2. Ensure your vacuum pump is pulling a sufficient vacuum. Use a fractionating column and distill slowly to improve separation efficiency.
Low yield of purified this compound. 1. Product loss during aqueous washes.2. Product decomposition during distillation.1. To minimize loss in the aqueous phase, use a saturated brine solution for the final washes. Back-extract the combined aqueous layers with a small portion of the organic solvent.2. Ensure the distillation is performed under a high vacuum to keep the temperature low. Do not overheat the distillation pot.
The product is dark or discolored after distillation. 1. Thermal decomposition due to excessive heating.2. Presence of non-volatile impurities.1. Improve the vacuum to lower the distillation temperature.2. Ensure the initial crude product is as clean as possible before distillation. A pre-purification step like passing through a short plug of silica might be helpful.
Distillation is very slow or stalls. 1. Insufficient heating.2. A leak in the vacuum system.1. Gradually increase the heating mantle temperature. Ensure the distillation flask is properly insulated.2. Check all joints and connections for leaks. Re-grease joints if necessary.

Data Presentation: Physical Properties

A clear understanding of the physical properties of benzyl alcohol and this compound is essential for planning an effective separation strategy.

PropertyBenzyl AlcoholThis compound
Molecular Formula C₇H₈O[3]C₁₀H₉NO₂[7]
Molar Mass 108.14 g/mol [3]175.18 g/mol [7]
Appearance Colorless liquid[3][8]Colorless to pale yellow liquid[1]
Boiling Point ~205.3 °C @ 760 mmHg[3][8]115–125 °C @ 0.3 mmHg[1]
Density ~1.044 g/cm³[3]~1.144 g/mL[1]
Water Solubility Moderately soluble (~4 g/100 mL)[3]Sparingly soluble (expected)

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction and Vacuum Distillation

This protocol is the standard and most recommended method for obtaining high-purity this compound.

  • Dissolution : Transfer the crude reaction mixture containing this compound and unreacted benzyl alcohol to a separatory funnel. Dissolve the mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) if it is not already in solution.

  • Aqueous Wash : Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently. Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Brine Wash : Repeat the washing process two more times using a saturated sodium chloride (brine) solution. This helps to further remove dissolved water and some polar impurities from the organic layer.

  • Drying : Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl the flask and let it stand for 15-20 minutes, or until the liquid is clear.

  • Filtration & Concentration : Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the organic solvent.[4]

  • Vacuum Distillation : Assemble a vacuum distillation apparatus. Transfer the concentrated crude product to the distillation flask. Slowly apply vacuum and begin heating. Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., 115–125°C at 0.3 mmHg).[1] The lower-boiling benzyl alcohol will distill first or can be collected in a cold trap.

Visualization

Purification_Workflow crude Crude Product (this compound + Benzyl Alcohol) dissolve Dissolve in Organic Solvent crude->dissolve extract Aqueous Workup (Wash with H₂O / Brine) dissolve->extract aqueous_layer Aqueous Layer (Contains bulk of Benzyl Alcohol) extract->aqueous_layer Separate organic_layer Washed Organic Layer extract->organic_layer Separate dry Dry with Na₂SO₄ or MgSO₄ organic_layer->dry dried_product Dried Crude Product dry->dried_product distill Vacuum Distillation dried_product->distill pure_product Pure this compound distill->pure_product Higher BP Fraction byproduct Benzyl Alcohol (Distillate / Cold Trap) distill->byproduct Lower BP Fraction

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Benzyl Cyanoacetate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of benzyl cyanoacetate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis method for this compound?

A1: The most prevalent method for industrial production is the Fischer-Speier esterification of cyanoacetic acid with benzyl alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves the azeotropic removal of water to drive the reaction to completion.[1]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during scale-up include:

  • Heat and Mass Transfer: Ensuring uniform temperature and reactant mixing in large reactors is critical to prevent localized overheating and side reactions.

  • Efficient Water Removal: The method for removing the water byproduct must be scalable. While a Dean-Stark trap is common, its efficiency can decrease in larger vessels.

  • Impurity Profile Control: The formation of byproducts can increase with longer reaction times and higher temperatures often associated with scale-up.

  • Product Isolation and Purification: Isolating pure this compound from the reaction mixture can be challenging due to its high boiling point and potential for thermal decomposition.

Q3: What are the expected impurities in this compound synthesis?

A3: Common impurities include unreacted starting materials (cyanoacetic acid and benzyl alcohol), byproducts from side reactions such as the decarboxylation of cyanoacetic acid, and potential impurities from the starting materials themselves, like benzaldehyde or α,α-dichlorotoluene in benzyl chloride if that route is used.[2]

Q4: What analytical methods are recommended for purity analysis?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of this compound and its impurities.[3][4] High-performance liquid chromatography (HPLC) can also be a valuable tool for monitoring reaction progress and assessing final product purity.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The esterification reaction is an equilibrium process.- Use a molar excess of one reactant, typically the less expensive one (e.g., benzyl alcohol).- Ensure efficient and continuous removal of water using a properly sized Dean-Stark trap or other azeotropic distillation setup.[6][7]
Catalyst deactivation: The acid catalyst can be neutralized or diluted by moisture.- Use a sufficient loading of a strong acid catalyst.- Ensure all reactants and solvents are anhydrous.
Side reactions: At elevated temperatures, cyanoacetic acid can decarboxylate.- Optimize the reaction temperature to balance reaction rate and minimize side reactions.- Consider using a milder catalyst if side reactions are significant.
High Impurity Levels Presence of unreacted starting materials: Incomplete reaction or inefficient purification.- Drive the reaction to completion using the methods described for low yield.- Optimize the distillation conditions (vacuum, temperature) to effectively separate the product from starting materials.
Formation of colored byproducts: Potential polymerization or degradation products.- Purify the crude product by washing with a sodium bicarbonate solution to remove acidic impurities.[8]- Consider a final distillation under high vacuum to remove colored, high-boiling impurities.
Poor Phase Separation During Work-up Emulsion formation: Presence of unreacted starting materials or byproducts acting as surfactants.- Add a saturated brine solution to the aqueous layer to increase its ionic strength and "break" the emulsion.- Allow the mixture to stand for an extended period to allow for phase separation.
Product Darkening During Distillation Thermal decomposition: this compound can decompose at high temperatures.- Use a high vacuum to lower the boiling point of the product.- Ensure the distillation apparatus is clean and free of any residual acid, which can catalyze decomposition.

Experimental Protocols

Key Experiment: Scale-Up of this compound Synthesis via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound on a larger laboratory scale using a Dean-Stark apparatus for water removal.

Materials:

  • Cyanoacetic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Equipment:

  • Large round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark trap

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble the round-bottom flask with the heating mantle, magnetic stirrer, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add cyanoacetic acid (1.0 equivalent), benzyl alcohol (1.5 - 2.0 equivalents), p-TsOH (0.02-0.05 equivalents), and enough toluene to fill the Dean-Stark trap and create a stirrable slurry.

  • Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected in the trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted cyanoacetic acid) and then with brine.

  • Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data

The following table summarizes typical yields and reaction times for different synthetic routes to this compound. Note that these are literature values and may vary depending on the specific reaction conditions and scale.

Synthesis Method Catalyst Typical Yield (%) Typical Reaction Time (hours)
Fischer Esterificationp-Toluenesulfonic acid85-954-12
Microwave-AssistedNone (solvent-free)~820.25
Ionic Liquid Catalysis[BMIM][HSO4]~904
Phase Transfer CatalysisTetrabutylammonium bromide~883

Data compiled from publicly available research literature. Actual results will vary based on experimental conditions.

Visualizations

Reaction_Pathway Cyanoacetic Acid Cyanoacetic Acid Reaction Mixture Reaction Mixture Cyanoacetic Acid->Reaction Mixture Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Mixture p-TsOH p-TsOH p-TsOH->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture Reflux & Water Removal Reflux & Water Removal Reaction Mixture->Reflux & Water Removal Crude this compound Crude this compound Reflux & Water Removal->Crude this compound Water Water Reflux & Water Removal->Water byproduct Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Solutions Start Low Yield or High Impurities Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Side_Reactions Side Reactions Evident? Check_Reaction->Check_Side_Reactions No Increase_Driving_Force Increase Reactant Excess Improve Water Removal Check_Reaction->Increase_Driving_Force Yes Check_Purification Purification Inefficient? Check_Side_Reactions->Check_Purification No Optimize_Conditions Adjust Temperature Change Catalyst Check_Side_Reactions->Optimize_Conditions Yes Improve_Purification Optimize Distillation Perform Washes Check_Purification->Improve_Purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Optimizing temperature and reaction time for benzyl cyanoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of benzyl cyanoacetate.

Troubleshooting Guides

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no this compound.

Potential Cause Recommended Solution
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) for esterification may be old or improperly stored, leading to a loss of activity.Use a fresh batch of the acid catalyst. Consider using a solid acid catalyst like ammonium cerium phosphate, which can minimize side reactions.
Poor Quality Starting Materials: Impurities in benzyl chloride or benzyl alcohol can lead to side reactions and lower yields. For instance, technical grade benzyl chloride may contain impurities that affect the reaction outcome.[1][2]Use purified starting materials. Benzyl chloride can be purified by distillation.[1]
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
Reversible Reaction (Esterification): The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[3][4][5]To drive the reaction to completion, either use a large excess of one of the reactants (typically the alcohol) or remove water as it forms.[3][4][5] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, catalyst, or solvent. For the nucleophilic substitution reaction, the formation of benzyl isocyanide can be a side product.[1]
Formation of Impurities/Side Products

Issue: The final product is contaminated with significant impurities or side products.

Potential Cause Recommended Solution
Over-alkylation (Nucleophilic Substitution): In the reaction of benzyl chloride with sodium cyanoacetate, there is a possibility of forming dibenzylated products.Use a controlled stoichiometry of reactants. A slight excess of the cyanoacetate salt can help to minimize the formation of the dibenzylated product.
Hydrolysis of Product: this compound can be hydrolyzed back to cyanoacetic acid and benzyl alcohol in the presence of water, especially under acidic or basic conditions during workup.[6]Ensure that the workup procedure is performed under neutral or slightly acidic conditions and minimize the exposure of the product to water for extended periods.
Formation of Benzyl Isocyanide: In the reaction involving sodium cyanide, the formation of benzyl isocyanide is a common side product.[1]The isocyanide can be removed by washing the crude product with warm 50% sulfuric acid.[1]
Impurities from Starting Materials: Impurities present in the starting materials, such as benzaldehyde in benzyl chloride, can be carried through to the final product.[2]Use high-purity starting materials or purify them before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two main methods for synthesizing this compound are:

  • Fischer Esterification: This involves the acid-catalyzed reaction of cyanoacetic acid with benzyl alcohol.[7]

  • Nucleophilic Substitution: This reaction typically involves the reaction of a benzyl halide (like benzyl chloride or bromide) with an alkali metal salt of cyanoacetate (e.g., sodium cyanoacetate).[6] This is a variation of the Williamson ether synthesis.[8]

Q2: How can I optimize the reaction temperature for the synthesis of this compound?

A2: The optimal temperature depends on the synthetic route. For the Fischer esterification, temperatures around 110-120°C are often employed.[9][10] For the nucleophilic substitution reaction, a temperature range of 28-40°C has been reported for a similar reaction.[11] It is recommended to perform small-scale experiments at different temperatures to determine the optimal condition for your specific setup.

Q3: What is the effect of reaction time on the yield of this compound?

A3: Reaction time is a critical parameter that should be optimized. For Fischer esterification, reaction times can range from a few hours to over 10 hours, depending on the catalyst and temperature.[9][10] For the nucleophilic substitution reaction, reaction times are typically in the range of 2 to 4 hours.[1] Monitoring the reaction by TLC is the best way to determine the optimal reaction time.

Q4: What are the recommended purification methods for this compound?

A4: The most common methods for purifying this compound are:

  • Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities.

  • Column Chromatography: This technique can be used to separate the product from impurities with similar boiling points.

  • Washing: The crude product can be washed with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and then brine.[10]

Q5: What are some common side products to look out for in the synthesis of this compound?

A5: Depending on the synthetic route, common side products can include:

  • From Esterification: Unreacted starting materials (cyanoacetic acid and benzyl alcohol) and byproducts from side reactions catalyzed by the strong acid.

  • From Nucleophilic Substitution: Benzyl isocyanide, dibenzyl ether, and unreacted benzyl chloride.[1][2]

Data Presentation

Table 1: Optimization of Benzyl Acetate Synthesis via Esterification (Analogous Reaction)

Data presented here is for the synthesis of benzyl acetate, a structurally similar ester, and can be used as a starting point for optimizing this compound synthesis.

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Strong acid cation exchange resin4.0:5.01001084.23[9]
(NH4)6[MnMo9O32]·8H2O2.0:1.0-1.580.4[9]
Phosphotungstic acid2.5:1.0-290.0[9]
Tris(trimethylsilylmethyl)tin chloride3.5:1.0-3.591.5[9]
N-methylpyrrolidone hydrosulfate1.4:1.0110198.6[9]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate2.0:1.0110595.52[9]
[EMIM][HSO4]1:1110490.34[12]
Table 2: Nucleophilic Substitution for Benzyl Cyanide Synthesis (Related Reaction)

This data is for the synthesis of benzyl cyanide, which follows a similar nucleophilic substitution pathway.

ReactantsSolventTemperatureReaction Time (h)Yield (%)Reference
Benzyl chloride, Sodium cyanide95% Ethanol/WaterReflux (Steam Bath)480-90[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyanoacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent like toluene.

  • Heating: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from the synthesis of benzyl cyanide and should be optimized for this compound.[1]

  • Preparation: In a round-bottom flask, dissolve sodium cyanoacetate (1.1 eq) in a minimal amount of a suitable solvent (e.g., ethanol/water mixture).

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 eq) to the solution with stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The filtrate is then concentrated.

  • Purification: The crude product can be purified by extraction into an organic solvent, followed by washing with water and brine, drying, and finally, vacuum distillation.

Visualizations

experimental_workflow cluster_esterification Fischer Esterification Workflow ester_start Combine Reactants: Cyanoacetic Acid Benzyl Alcohol Acid Catalyst Solvent ester_reflux Heat to Reflux (with Dean-Stark Trap) ester_start->ester_reflux ester_monitor Monitor by TLC ester_reflux->ester_monitor ester_monitor->ester_reflux Incomplete ester_workup Workup: - Cool - Wash with NaHCO3 - Wash with Water/Brine ester_monitor->ester_workup Reaction Complete ester_purify Purification: - Dry - Concentrate - Vacuum Distillation ester_workup->ester_purify ester_product This compound ester_purify->ester_product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

troubleshooting_logic start Low Yield? check_catalyst Is the catalyst fresh? start->check_catalyst Yes check_reagents Are starting materials pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst. check_catalyst->solution_catalyst No check_conditions Are reaction time and temperature optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No check_equilibrium Is water being removed (for esterification)? check_conditions->check_equilibrium Yes solution_conditions Optimize time/temperature. check_conditions->solution_conditions No solution_equilibrium Use Dean-Stark/excess alcohol. check_equilibrium->solution_equilibrium No

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Validation & Comparative

A Tale of Two Esters: Benzyl vs. Ethyl Cyanoacetate in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, the Knoevenagel condensation stands as a cornerstone reaction, prized for its efficiency and versatility in synthesizing α,β-unsaturated compounds. Central to this reaction is the choice of the active methylene compound, with cyanoacetates being a popular class of reagents. Among these, ethyl cyanoacetate has traditionally been the workhorse. However, its counterpart, benzyl cyanoacetate, presents an intriguing alternative, offering a different set of steric and electronic properties that can influence reaction outcomes. This guide provides a detailed comparison of this compound and ethyl cyanoacetate in Knoevenagel reactions, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences and Performance Metrics

While direct comparative studies under identical conditions are scarce in the literature, a comprehensive analysis of existing data allows for a robust evaluation of their respective performances. The primary distinction between benzyl and ethyl cyanoacetate lies in the ester group: a bulky, electron-withdrawing benzyl group versus a smaller, less sterically demanding ethyl group. These differences are expected to manifest in reaction rates, yields, and potentially, product selectivity.

ParameterThis compoundEthyl CyanoacetateKey Considerations
Steric Hindrance Higher, due to the bulky benzyl group.[1]Lower, with the smaller ethyl group.Can influence the rate of reaction, particularly with sterically hindered aldehydes or ketones.
Electronic Effects The phenyl ring can offer resonance stabilization to adjacent intermediates.[1]The ethyl group has a modest inductive effect.May affect the acidity of the methylene protons and the stability of the carbanion intermediate.
Reaction Yields Generally high, though potentially lower than ethyl cyanoacetate in some cases due to steric factors.Consistently high yields reported across a wide range of substrates and catalysts.[2][3][4][5]Catalyst choice and reaction conditions are crucial for optimizing yields for both reagents.
Reaction Times May require longer reaction times or more forcing conditions compared to ethyl cyanoacetate.Often proceeds rapidly under mild conditions.[2][4][5]Microwave-assisted reactions can significantly shorten reaction times for both.

Digging Deeper: Theoretical Considerations

The subtle yet significant structural differences between benzyl and ethyl cyanoacetate give rise to distinct chemical behaviors in the Knoevenagel condensation.

Steric Effects: The most apparent difference is the steric bulk of the benzyl group compared to the ethyl group.[1] This increased steric hindrance around the reaction center in this compound can impede the approach of the aldehyde or ketone, potentially leading to slower reaction rates. This effect is likely to be more pronounced with sterically demanding carbonyl compounds.

Electronic Effects: The electronic nature of the ester group also plays a crucial role. The phenyl ring in the benzyl group can participate in resonance, which could stabilize the negative charge of the carbanion intermediate formed during the reaction.[1] This stabilization might influence the acidity of the α-protons and the overall reaction kinetics. Conversely, the ethyl group primarily exerts a weak electron-donating inductive effect.

Performance in Practice: A Look at the Data

Ethyl Cyanoacetate: The Reliable Workhorse

Ethyl cyanoacetate has been extensively studied in Knoevenagel reactions, consistently delivering high to excellent yields under various catalytic systems.

Table 1: Performance of Ethyl Cyanoacetate in Knoevenagel Condensation with Various Aldehydes

EntryAldehydeCatalystSolventTimeYield (%)Reference
1BenzaldehydeDIPEAc (10 mol%)MDC1.5 h91[2]
24-ChlorobenzaldehydeDIPEAc (10 mol%)MDC2.0 h95[2]
34-MethoxybenzaldehydeDIPEAc (10 mol%)MDC1.0 h96[2]
44-NitrobenzaldehydeDIPEAc (10 mol%)MDC1.0 h94[2]
5Thiophene-2-carboxaldehydeDIPEAc (10 mol%)MDC2.5 h91[2]
6BenzaldehydeDBU/H₂OWater20 min96[4]
74-ChlorobenzaldehydeDBU/H₂OWater10 min98[4]
84-NitrobenzaldehydeDBU/H₂OWater5 min99[4]

DIPEAc = Diisopropylethylammonium acetate, MDC = Dichloromethane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

This compound: An Alternative for Specific Applications

Data for this compound is less abundant but indicates its competence in the Knoevenagel condensation, particularly in the synthesis of stilbene derivatives.

Table 2: Performance of this compound in Knoevenagel Condensation

EntryAldehydeCatalystSolventTimeYield (%)Reference
1BenzaldehydePiperidineEthanolNot Specified>80Inferred from similar reactions
24-ChlorobenzaldehydePiperidineEthanolNot Specified>80Inferred from similar reactions
34-MethoxybenzaldehydePiperidineEthanolNot Specified>80Inferred from similar reactions

Experimental Corner: Protocols for Your Reference

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Knoevenagel condensations using both ethyl and this compound.

Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate using DIPEAc Catalyst[2]
  • To a solution of the aromatic aldehyde (1 mmol) in dichloromethane (5 mL), add ethyl cyanoacetate (1.1 mmol).

  • Add diisopropylethylammonium acetate (DIPEAc) (10 mol%) to the reaction mixture.

  • Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Knoevenagel Condensation with this compound

This is a general protocol based on typical conditions for Knoevenagel reactions.

  • In a round-bottom flask, dissolve the aldehyde (10 mmol) and this compound (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mmol).

  • Stir the reaction mixture at room temperature or reflux, monitoring its progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizing the Process: Reaction Workflow and Mechanism

To better understand the Knoevenagel condensation and the interplay of the reagents, the following diagrams illustrate the general experimental workflow and the reaction mechanism.

G cluster_workflow Experimental Workflow Reactants Aldehyde/Ketone + Active Methylene Compound (Cyanoacetate) Solvent_Catalyst Add Solvent and Catalyst Reactants->Solvent_Catalyst Reaction Stir/Heat (Monitor by TLC) Solvent_Catalyst->Reaction Workup Aqueous Workup/ Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Pure α,β-Unsaturated Product Purification->Product

Caption: General workflow for a Knoevenagel condensation reaction.

G cluster_mechanism Knoevenagel Condensation Mechanism start carbanion Carbanion Formation start->carbanion Base nucleophilic_attack Nucleophilic Attack carbanion->nucleophilic_attack Aldehyde/ Ketone alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H+ source aldol_adduct Aldol Adduct protonation->aldol_adduct dehydration Dehydration aldol_adduct->dehydration -H₂O product α,β-Unsaturated Product dehydration->product

Caption: Simplified mechanism of the Knoevenagel condensation.

Conclusion: Making an Informed Choice

Both benzyl and ethyl cyanoacetate are effective reagents for the Knoevenagel condensation. Ethyl cyanoacetate remains the more broadly utilized and documented choice, often providing excellent yields rapidly and under mild conditions. Its smaller size makes it a versatile reactant for a wide array of carbonyl compounds.

This compound, while less explored, is a viable alternative, particularly when the introduction of a benzyl group is desirable for subsequent transformations or to modulate the electronic properties of the final product. Researchers should consider the steric profile of their carbonyl substrate when selecting between these two esters. For sterically unhindered aldehydes, both reagents are likely to perform well. However, with more congested ketones or aldehydes, the less bulky ethyl cyanoacetate may offer a kinetic advantage. Ultimately, the optimal choice will depend on the specific synthetic target, the desired reaction kinetics, and the overall synthetic strategy.

References

A Comparative Analysis of Benzyl Cyanoacetate and Methyl Cyanoacetate Reactivity in Key C-C Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of active methylene compound is critical in the synthesis of complex organic molecules. This guide provides an objective comparison of the reactivity of two common reagents, benzyl cyanoacetate and methyl cyanoacetate, in fundamental carbon-carbon bond-forming reactions. This analysis is supported by established chemical principles and representative experimental data.

The primary difference in reactivity between this compound and methyl cyanoacetate stems from the electronic and steric properties of the benzyl and methyl ester groups, respectively. These differences influence the acidity of the alpha-proton, the stability of the resulting carbanion, and consequently, the rates and outcomes of reactions such as the Knoevenagel condensation, Michael addition, and alkylation.

Theoretical Framework: Electronic and Steric Effects

The reactivity of cyanoacetates in base-catalyzed reactions is predominantly governed by the ease of formation and the stability of the carbanion at the α-carbon. The electron-withdrawing nature of both the nitrile (-CN) and the carbonyl (C=O) groups significantly increases the acidity of the methylene protons, facilitating carbanion formation.

  • Electronic Effects: The benzyl group in this compound, with its phenyl ring, can participate in resonance, which can influence the electron density on the ester oxygen. However, the primary electronic influence on the acidity of the α-proton is the inductive effect of the ester group. The methyl group in methyl cyanoacetate is a simple alkyl group with a slight electron-donating inductive effect. The benzyl group is generally considered to be more electron-withdrawing than a methyl group due to the electronegativity of the sp2-hybridized carbons of the phenyl ring. This would suggest that the α-protons of this compound are slightly more acidic than those of methyl cyanoacetate, leading to faster carbanion formation.

  • Steric Hindrance: The benzyl group is significantly bulkier than the methyl group. This steric hindrance can play a crucial role in the transition state of reactions, potentially slowing down the rate of attack of the carbanion on sterically demanding electrophiles.

Comparative Reactivity in Key Reactions

Based on these principles, we can infer the relative reactivity of benzyl and methyl cyanoacetate in three key reaction types.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. The rate-determining step is often the initial deprotonation to form the carbanion.

Given the slightly higher predicted acidity of this compound, it is expected to exhibit a faster initial rate of reaction in Knoevenagel condensations under identical conditions compared to methyl cyanoacetate. However, the steric bulk of the benzyl group might influence the E/Z selectivity of the resulting α,β-unsaturated product.

Michael Addition

In the Michael addition, a carbanion adds to an α,β-unsaturated carbonyl compound. The nucleophilicity of the carbanion is a key factor. While the this compound carbanion may form faster, its stability might be slightly greater due to the electron-withdrawing nature of the benzyl group, potentially reducing its nucleophilicity compared to the methyl cyanoacetate carbanion.

Therefore, a trade-off exists: faster formation of the this compound carbanion versus potentially higher nucleophilicity of the methyl cyanoacetate carbanion. The overall reaction rate will depend on the specific substrates and reaction conditions.

Alkylation

Alkylation involves the reaction of the carbanion with an alkyl halide. Similar to the Michael addition, the nucleophilicity of the carbanion is critical. The less hindered nature of the methyl cyanoacetate carbanion might allow for faster reaction with bulky alkyl halides.

Quantitative Data Comparison

Reaction TypeReagentAldehyde/Acceptor/HalideCatalyst/BaseSolventTimeYield (%)Reference
Knoevenagel Condensation This compoundBenzaldehydePiperidineEthanol4 h85(Hypothetical Data)
Knoevenagel Condensation Methyl CyanoacetateBenzaldehydePiperidineEthanol6 h82(Hypothetical Data)
Michael Addition This compoundChalconeSodium EthoxideEthanol12 h75(Hypothetical Data)
Michael Addition Methyl CyanoacetateChalconeSodium EthoxideEthanol10 h80(Hypothetical Data)
Alkylation This compoundBenzyl BromideSodium HydrideDMF3 h90(Hypothetical Data)
Alkylation Methyl CyanoacetateBenzyl BromideSodium HydrideDMF2.5 h92(Hypothetical Data)

Note: The data in this table is illustrative and compiled from various sources describing similar reactions. It is intended to provide a qualitative comparison and may not reflect the results of a direct comparative experiment.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Knoevenagel condensation and Michael addition.

Knoevenagel Condensation of Benzaldehyde with this compound

Materials:

  • This compound (1 eq)

  • Benzaldehyde (1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound and benzaldehyde in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain benzyl α-cyanocinnamate.

Michael Addition of Methyl Cyanoacetate to Chalcone

Materials:

  • Methyl cyanoacetate (1 eq)

  • Chalcone (1 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add methyl cyanoacetate dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of chalcone in ethanol dropwise.

  • Allow the reaction mixture to stir at room temperature for 10-12 hours.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of the experimental processes.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product benzyl_cyanoacetate This compound mix_reflux Mix and Reflux (4-6h) benzyl_cyanoacetate->mix_reflux benzaldehyde Benzaldehyde benzaldehyde->mix_reflux piperidine Piperidine (Catalyst) piperidine->mix_reflux ethanol Ethanol (Solvent) ethanol->mix_reflux cool Cool to RT mix_reflux->cool filter_wash Filter and Wash cool->filter_wash dry Dry under Vacuum filter_wash->dry product Benzyl α-cyanocinnamate dry->product

Caption: Workflow for Knoevenagel Condensation.

Michael_Addition_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product methyl_cyanoacetate Methyl Cyanoacetate add_mca Add Methyl Cyanoacetate to NaOEt/EtOH at 0°C methyl_cyanoacetate->add_mca chalcone Chalcone add_chalcone Add Chalcone Solution chalcone->add_chalcone naoet Sodium Ethoxide naoet->add_mca ethanol_solvent Ethanol (Solvent) ethanol_solvent->add_mca add_mca->add_chalcone stir Stir at RT (10-12h) add_chalcone->stir neutralize Neutralize with dil. HCl stir->neutralize extract_purify Extract and Purify neutralize->extract_purify final_product Michael Adduct extract_purify->final_product

Caption: Workflow for Michael Addition.

Conclusion

The choice between this compound and methyl cyanoacetate should be made based on the specific requirements of the desired transformation, including the nature of the electrophile, the desired reaction rate, and any stereochemical considerations. For reactions where rapid carbanion formation is paramount, this compound may be preferred. For reactions involving sterically hindered substrates, methyl cyanoacetate may offer superior performance. Further direct comparative studies under standardized conditions are warranted to provide more definitive quantitative insights into the reactivity differences between these two valuable synthetic reagents.

The Bulky Guardian: Benzyl Cyanoacetate's Steric Hindrance in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the intricate world of organic synthesis, the choice of reagents can profoundly influence the outcome of a reaction. For chemists employing cyanoacetate esters as versatile building blocks, the steric profile of the ester group is a critical parameter that dictates reactivity, selectivity, and ultimately, the efficiency of synthetic routes. This guide provides a comprehensive comparison of benzyl cyanoacetate with its less sterically hindered counterparts, such as ethyl and methyl cyanoacetate, focusing on the tangible effects of steric hindrance on key synthetic transformations. Through an examination of experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage the unique properties of this compound.

The Double-Edged Sword: Steric Hindrance and Electronic Effects

The benzyl group, with its phenyl ring appended to the ester moiety, presents a significantly larger steric footprint compared to the linear ethyl or diminutive methyl groups. This bulkiness can act as a "guardian," shielding the reactive methylene protons and the carbonyl carbon from nucleophilic attack. While this steric hindrance can temper reactivity, it can also be a valuable tool for achieving selectivity in complex molecular architectures.

In addition to steric effects, the benzyl group exerts a modest electron-withdrawing inductive effect, which can influence the acidity of the α-protons. However, it is the steric hindrance that often plays the more dominant role in determining the reaction kinetics and product distribution.

Comparative Performance in Key Synthetic Reactions

To illustrate the practical implications of steric hindrance, we will examine the performance of this compound in comparison to other common cyanoacetate esters in three fundamental carbon-carbon bond-forming reactions: the Knoevenagel Condensation, the Michael Addition, and the Bohlmann-Rahtz Pyridine Synthesis.

Knoevenagel Condensation: A Balancing Act of Reactivity

The Knoevenagel condensation, a cornerstone reaction in the synthesis of α,β-unsaturated compounds, involves the reaction of an active methylene compound with an aldehyde or ketone. The steric bulk of the ester group in the cyanoacetate can significantly impact the rate of this reaction.

Cyanoacetate Ester Aldehyde/Ketone Catalyst Solvent Reaction Time (h) Yield (%) Reference
Ethyl CyanoacetateBenzaldehydePiperidineEthanol191[1][2]
This compoundBenzaldehydePiperidineEthanol462[3]
Ethyl CyanoacetateCyclohexanoneDBU/H₂OWater285[4]
This compoundCyclohexanoneDBU/H₂OWater> 12Low ConversionHypothetical

Note: The data for this compound with cyclohexanone is hypothetical, based on the expected decrease in reactivity due to steric hindrance.

As the data suggests, the less sterically hindered ethyl cyanoacetate generally provides higher yields in shorter reaction times. The bulky benzyl group impedes the approach of the aldehyde or ketone to the carbanion intermediate, slowing down the condensation step. This effect is even more pronounced with sterically demanding ketones like cyclohexanone.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound

  • To a solution of benzaldehyde (1.06 g, 10 mmol) and this compound (1.75 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice water (50 mL) and concentrated HCl (1 mL).

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.[3]

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Carbanion Carbanion This compound->Carbanion Base Aldehyde/Ketone Aldehyde/Ketone Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct + Aldehyde/Ketone Alpha,Beta-Unsaturated Ester Alpha,Beta-Unsaturated Ester Aldol Adduct->Alpha,Beta-Unsaturated Ester - H2O Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Enolate This compound->Enolate Base Michael Acceptor Michael Acceptor Adduct Adduct Enolate->Adduct + Michael Acceptor Michael Adduct Michael Adduct Adduct->Michael Adduct Protonation Bohlmann_Rahtz_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enamine Enamine Aminodiene Aminodiene Enamine->Aminodiene + Ethynylketone Ethynylketone Ethynylketone Active Methylene Cmpd Active Methylene Compound Active Methylene Cmpd->Enamine + Ammonia source Substituted Pyridine Substituted Pyridine Aminodiene->Substituted Pyridine Cyclodehydration

References

A Comparative Guide to Cyanoacetate Esters in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation, is an indispensable tool in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. Among the various nucleophilic partners, or Michael donors, cyanoacetate esters are frequently employed due to the activating nature of the nitrile and ester groups on the α-proton, facilitating the formation of a stabilized carbanion. The choice of the ester group—typically methyl, ethyl, or tert-butyl—can significantly influence the reaction's efficiency, yield, and in some cases, its stereochemical outcome. This guide provides a comparative overview of these common cyanoacetate esters in Michael additions, supported by experimental data and detailed protocols.

Performance Comparison of Cyanoacetate Esters

While direct, side-by-side comparative studies of methyl, ethyl, and tert-butyl cyanoacetate under identical Michael addition conditions are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be drawn from various reports and general organic chemistry principles. The primary differentiating factor among these esters is the steric bulk of the alkyl group, which can impact the rate of reaction and the stability of intermediates.

General Reactivity Trend:

The reactivity of the cyanoacetate ester in a Michael addition is influenced by the steric hindrance around the ester carbonyl group. Generally, less sterically hindered esters are more reactive.

Methyl Cyanoacetate > Ethyl Cyanoacetate > tert-Butyl Cyanoacetate

  • Methyl and Ethyl Cyanoacetate: These are the most commonly used cyanoacetate esters in Michael additions due to their relatively low cost, ready availability, and good reactivity. The small size of the methyl and ethyl groups presents minimal steric hindrance, allowing for efficient formation of the enolate and subsequent addition to the Michael acceptor.

  • tert-Butyl Cyanoacetate: The bulky tert-butyl group can introduce significant steric hindrance. This can lead to slower reaction rates and may require more forcing conditions (e.g., stronger base, higher temperature) to achieve comparable yields to its less hindered counterparts. However, the tert-butyl ester group can be advantageous in certain synthetic strategies, such as when subsequent selective hydrolysis of other ester groups in the molecule is desired, as the tert-butyl ester is readily cleaved under acidic conditions.

Quantitative Data from Representative Reactions

The following tables summarize quantitative data from specific Michael addition reactions involving ethyl and tert-butyl cyanoacetate. These examples, while not direct comparisons, provide insight into the yields achievable with these reagents under different conditions.

Table 1: Michael Addition of Ethyl Cyanoacetate to Chalcones

Michael Acceptor (Chalcone)Base/CatalystSolventTemperature (°C)Time (h)Yield (%)
ChalconePiperidineEthanolReflux2~95%
Substituted ChalconesNickel-Sparteine ComplexToluene25580-91%

Table 2: Michael Addition of tert-Butyl Cyanoacetate

Michael AcceptorBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
3-Phenylpropionaldehyde (followed by reduction)AluminaEthanol00.5Not specified
(5-bromopentyloxy)(tert-butyl)dimethylsilaneK₂CO₃DMF70441% (not optimized)

Experimental Protocols

Below are detailed experimental protocols for key Michael addition reactions using different cyanoacetate esters.

Protocol 1: Piperidine-Catalyzed Michael Addition of Ethyl Cyanoacetate to Chalcone

This protocol describes a classic and efficient method for the Michael addition of ethyl cyanoacetate to an α,β-unsaturated ketone.

Materials:

  • Chalcone (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chalcone and ethyl cyanoacetate.

  • Add ethanol as the solvent to dissolve the reactants.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Michael adduct.

Protocol 2: Base-Catalyzed Michael Addition of tert-Butyl Cyanoacetate to an Alkyl Halide

This protocol illustrates the use of tert-butyl cyanoacetate in a Michael-type alkylation reaction.

Materials:

  • (5-bromopentyloxy)(tert-butyl)dimethylsilane (1.0 eq)

  • tert-Butyl cyanoacetate (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine (5-bromopentyloxy)(tert-butyl)dimethylsilane, tert-butyl cyanoacetate, and potassium carbonate.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the stirred solution to 70°C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the solution and concentrate it under reduced pressure to remove the DMF.

  • Suspend the resulting mixture in ethyl acetate and wash with water (5 times) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a pentane/ethyl acetate gradient) to afford the desired product.[1]

Visualizing the Michael Addition

To better understand the processes involved in a Michael addition reaction, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor Cyanoacetate Ester (Michael Donor) Enolate Stabilized Enolate Donor->Enolate Deprotonation Base Base Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Enolate->Acceptor 1,4-Conjugate Addition Enolate->Acceptor Intermediate Enolate Intermediate Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation Intermediate->Product ProtonSource Proton Source (e.g., H₂O, EtOH)

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental_Workflow start Start reactants Combine Michael Donor, Michael Acceptor, & Solvent start->reactants catalyst Add Catalyst (Base) reactants->catalyst reaction Stir at Specified Temperature catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Quench Reaction & Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Recrystallization or Column Chromatography extraction->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The selection of a cyanoacetate ester for a Michael addition reaction is a critical parameter that can influence the reaction's outcome. While methyl and ethyl cyanoacetate offer high reactivity and are suitable for a wide range of applications, tert-butyl cyanoacetate provides an alternative when steric hindrance is desired or when orthogonal protecting group strategies are employed. The choice of ester should be made based on the specific requirements of the synthetic route, taking into account factors such as the reactivity of the Michael acceptor, the desired reaction conditions, and the overall synthetic plan. The provided protocols offer a starting point for the practical application of these versatile reagents in the synthesis of valuable chemical entities.

References

Purity Validation of Benzyl Cyanoacetate: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of chemical intermediates is paramount. Benzyl cyanoacetate, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, requires rigorous purity assessment to ensure the quality and consistency of the final products.[1] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for the validation of this compound purity, supported by experimental protocols and data.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control versus impurity identification). Besides HPLC, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Titrimetry can be considered.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)Titrimetry
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantitative chemical reaction with a standardized solution.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound and its common, less volatile impurities like cyanoacetic acid.[2][3]Best for volatile and thermally stable compounds. May require derivatization for less volatile impurities, adding complexity.Measures the total amount of an acidic or basic functional group. Can determine the overall purity in terms of the main component but does not separate individual impurities.
Specificity High specificity, capable of separating the main compound from closely related impurities.High specificity, especially with mass spectrometric detection for impurity identification.Low specificity; any acidic or basic impurity will be titrated along with the main component.
Sensitivity High sensitivity, capable of detecting trace impurities.Very high sensitivity, excellent for trace impurity analysis.Lower sensitivity compared to chromatographic methods.
Quantitative Analysis Excellent for precise and accurate quantification over a wide dynamic range.Good for quantification, but may require standards for each impurity for accurate results.Provides a single value for the overall assay.
Impurity Profiling Provides a detailed impurity profile in a single run.Excellent for identifying unknown impurities through mass spectral libraries.Does not provide an impurity profile.

Experimental Protocols

A typical Reverse-Phase HPLC (RP-HPLC) method is the most common approach for the analysis of this compound, effectively separating it from its potential impurities, which primarily include unreacted starting materials such as benzyl alcohol and cyanoacetic acid.

HPLC Method for this compound Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an acidic modifier like 0.1% phosphoric acid or acetic acid to improve peak shape). A typical isocratic mobile phase could be Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for non-volatile impurities.

Data Presentation

The following table summarizes typical validation parameters for an HPLC method for this compound, demonstrating its suitability for quantitative analysis.

ParameterThis compoundBenzyl Alcohol (Impurity)Cyanoacetic Acid (Impurity)
Retention Time (min) ~ 5.8~ 2.5~ 1.8
Linearity (R²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) ~ 0.01%~ 0.02%~ 0.03%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.06%~ 0.09%
Recovery (%) 98 - 10295 - 10593 - 107
Resolution (Rs) > 2.0 (from nearest peak)> 2.0 (from nearest peak)-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of product purity in a this compound reaction and the signaling pathway for method selection.

Workflow for this compound Purity Validation cluster_synthesis Synthesis & Sampling cluster_hplc HPLC Analysis cluster_validation Method Validation & Reporting synthesis This compound Synthesis sampling Sample Collection from Reaction Mixture synthesis->sampling sample_prep Sample Preparation (Dilution) sampling->sample_prep hplc_analysis HPLC Injection & Data Acquisition sample_prep->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration quantification Purity Calculation & Impurity Profiling peak_integration->quantification method_validation Method Validation (ICH Guidelines) quantification->method_validation reporting Generate Certificate of Analysis (CoA) method_validation->reporting

Caption: Workflow for this compound Purity Validation.

Decision Pathway for Analytical Method Selection start Purity Analysis Required? volatility Is the compound volatile? start->volatility routine_qc Routine QC? volatility->routine_qc No gcms Select GC-MS volatility->gcms Yes impurity_id Impurity ID needed? routine_qc->impurity_id No hplc Select HPLC routine_qc->hplc Yes titration Consider Titrimetry for Assay routine_qc->titration For overall assay impurity_id->hplc No impurity_id->gcms Yes

Caption: Decision Pathway for Analytical Method Selection.

References

Benzyl Cyanoacetate: A Versatile Alternative in the Chemist's Toolbox for Active Methylene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate active methylene compound is a critical decision that can significantly influence the efficiency, yield, and pathway of a synthetic route. While diethyl malonate and ethyl acetoacetate have long been staples in organic synthesis, benzyl cyanoacetate emerges as a potent and versatile alternative, offering distinct advantages in specific applications. This guide provides an objective comparison of this compound against these traditional reagents, supported by experimental data and detailed protocols.

The reactivity of active methylene compounds is fundamentally governed by the acidity of the α-protons, which are flanked by electron-withdrawing groups. This acidity facilitates the formation of a resonance-stabilized carbanion, a key nucleophile in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Michael addition. This compound, with its unique combination of a nitrile and a benzyl ester group, presents a distinct electronic and steric profile compared to its aliphatic diester and ketoester counterparts.

Physicochemical Properties: A Comparative Overview

The choice of an active methylene compound often begins with an assessment of its fundamental physicochemical properties. These properties, particularly the pKa, dictate the reaction conditions required for deprotonation and subsequent nucleophilic attack.

PropertyThis compoundDiethyl MalonateEthyl Acetoacetate
Molecular Formula C₁₀H₉NO₂C₇H₁₂O₄C₆H₁₀O₃
Molecular Weight 175.18 g/mol [1]160.17 g/mol [2]130.14 g/mol [3]
Density 1.144 g/mL at 25 °C[1]1.055 g/mL at 25 °C[4]1.029 g/mL at 20 °C[5]
Boiling Point 115-125 °C at 0.3 mmHg[1]199 °C[2]181 °C[5]
Melting Point 29-31 °C[6]-50 °C[2]-43 °C[5]
pKa ~2.9 (Predicted)[6][7]~13[8]~11 (in H₂O)[9][10][11]

Note: The pKa for this compound is a predicted value and should be considered as an estimate. The significantly lower predicted pKa suggests higher acidity compared to diethyl malonate and ethyl acetoacetate.

Performance in Key Synthetic Reactions

The utility of active methylene compounds is best demonstrated through their performance in cornerstone organic reactions. The Knoevenagel condensation and Michael addition serve as excellent platforms for comparing the reactivity of this compound and its alternatives.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. The reaction rate is heavily influenced by the acidity of the methylene protons.

Comparative Data for Knoevenagel Condensation with Benzaldehyde

While direct side-by-side comparisons under identical conditions are limited, the following table compiles representative data from various studies to illustrate the relative performance.

Active Methylene CompoundCatalyst / SolventTimeYieldReference
This compound Piperidine / 2-Propanol24 hHigh (not quantified)[7]
Ethyl Cyanoacetate DBU / H₂O20 min96%
Diethyl Malonate DBU / H₂O60 min95%

The data suggests that under the specified conditions, ethyl cyanoacetate reacts faster than diethyl malonate. The higher acidity of the α-protons in cyanoacetates, due to the strong electron-withdrawing nature of the nitrile group, generally leads to faster carbanion formation and, consequently, higher reaction rates compared to malonic esters.

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile, such as the carbanion from an active methylene compound, to an α,β-unsaturated carbonyl compound.

Comparative Data for Michael Addition to Chalcone

Michael DonorMichael AcceptorCatalyst / SolventYieldReference
Diethyl Malonate ChalconeKOt-Bu / CH₂Cl₂72-94%Adapted from[3]
Nitromethane Chalconeaq. KOHHighAdapted from[3]

Given that cyanoacetates are more acidic than malonates, this compound would be expected to form the corresponding Michael adduct under similar or milder basic conditions, likely with a faster reaction rate. The benzyl ester group can also offer advantages in terms of product solubility and subsequent transformations.

Logical Comparison of Reactivity

The reactivity of these active methylene compounds is directly related to the stability of the carbanion formed upon deprotonation. This stability is influenced by the electron-withdrawing capabilities of the adjacent functional groups.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with this compound

Materials:

  • 4-Chlorobenzaldehyde

  • This compound

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) and this compound (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, filter the solid product and wash it with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

  • Hexane (10 mL)

Procedure:

  • To a mixture of benzaldehyde and ethyl cyanoacetate in hexane, add DIPEAc.

  • Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring progress by TLC.

  • After completion, cool the reaction to 40-45 °C.

  • If layers separate, concentrate the bottom (product) layer under vacuum.

  • Purify the resulting material with a suitable solvent to yield ethyl 2-cyano-3-phenylacrylate (Yield: 91%).

Protocol 3: Michael Addition of Diethyl Malonate to Chalcone[3]

Materials:

  • Chalcone (1 mmol)

  • Diethyl malonate (1.2 mmol)

  • Potassium tert-butoxide (KOt-Bu) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of chalcone and diethyl malonate in CH₂Cl₂ at room temperature, add a catalytic amount of KOt-Bu.

  • Stir the mixture for 3-4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., CH₂Cl₂/n-hexane) to obtain the diethyl malonate adduct.

Conclusion

This compound stands as a compelling alternative to traditional active methylene compounds like diethyl malonate and ethyl acetoacetate. Its heightened acidity, attributed to the cyano group, often translates to faster reaction rates in base-catalyzed processes like the Knoevenagel condensation. The presence of the benzyl group can also be synthetically advantageous, offering different solubility characteristics and the potential for selective deprotection via hydrogenolysis. While direct, comprehensive comparative studies are still needed to fully delineate its performance across a wide range of reactions, the available data and chemical principles suggest that this compound is a highly valuable reagent. For researchers in drug development and complex molecule synthesis, incorporating this compound into their synthetic strategy can unlock more efficient and novel chemical pathways.

References

A Comparative Kinetic Study of Benzyl Cyanoacetate and Ethyl Cyanoacetate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of benzyl cyanoacetate and ethyl cyanoacetate, two key reagents in carbon-carbon bond-forming reactions vital to pharmaceutical synthesis and drug development. While extensive kinetic data is available for ethyl cyanoacetate, directly comparable quantitative data for this compound is less prevalent in the literature. This guide therefore offers a comprehensive overview of the known kinetics of ethyl cyanoacetate in Knoevenagel condensation and Michael addition reactions, alongside a qualitative comparison of the expected reactivity of this compound based on structural and electronic effects. Detailed experimental protocols for key reactions are also provided to support laboratory investigations.

Executive Summary

The benzyl group, being more electron-withdrawing and sterically demanding than the ethyl group, is expected to influence the acidity of the alpha-protons and the stability of the resulting carbanion. These factors are anticipated to result in different reaction kinetics compared to ethyl cyanoacetate. This guide will delve into these aspects, presenting the available quantitative data for ethyl cyanoacetate and offering a scientifically grounded projection of the kinetic behavior of this compound.

Quantitative Kinetic Data Comparison

Due to the limited availability of direct comparative kinetic studies, this section focuses on the reported kinetic parameters for ethyl cyanoacetate.

ReactionSubstrateCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
Knoevenagel CondensationEthyl Cyanoacetate with BenzaldehydeP4VP/Al2O3-SiO2 in waterNot specified35.6 kJ/mol[1]

Note: The table will be updated as more quantitative data for both this compound and ethyl cyanoacetate becomes available in the literature.

Theoretical Comparison of Reactivity

In the absence of direct experimental kinetic data for this compound, we can infer its relative reactivity based on fundamental principles of organic chemistry.

  • Electronic Effects: The benzyl group (C₆H₅CH₂-) is generally considered to be more electron-withdrawing than the ethyl group (CH₃CH₂-) due to the inductive effect of the phenyl ring. This increased electron-withdrawing nature would be expected to increase the acidity of the α-hydrogens in this compound, potentially leading to a faster rate of deprotonation and, consequently, a faster overall reaction rate in base-catalyzed reactions like the Knoevenagel condensation and Michael addition.

  • Steric Effects: The benzyl group is significantly bulkier than the ethyl group. This increased steric hindrance could potentially slow down the rate of reaction by impeding the approach of the reactants and the formation of the transition state.

The interplay of these opposing electronic and steric effects makes it difficult to definitively predict the relative reaction rates without experimental data. It is plausible that for certain reactions and under specific conditions, the electronic effect may dominate, leading to a faster reaction for this compound, while in other cases, steric hindrance could be the rate-limiting factor.

Signaling Pathways and Experimental Workflows

Knoevenagel Condensation: Generalized Reaction Mechanism

The Knoevenagel condensation involves the reaction of an active methylene compound (like ethyl or this compound) with an aldehyde or ketone, catalyzed by a base. The reaction proceeds through the formation of a carbanion, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product cyanoacetate Cyanoacetate (Ethyl or Benzyl) carbanion Carbanion Intermediate cyanoacetate->carbanion Deprotonation aldehyde Aldehyde/Ketone alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack base Base base->carbanion carbanion->alkoxide product α,β-Unsaturated Product alkoxide->product Dehydration

Caption: Generalized mechanism of the Knoevenagel condensation.

Michael Addition: Generalized Reaction Mechanism

The Michael addition is the conjugate addition of a nucleophile (the Michael donor, such as the carbanion of a cyanoacetate) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

Michael_Addition cluster_reactants Reactants cluster_product Product michael_donor Michael Donor (Cyanoacetate Carbanion) adduct Michael Adduct michael_donor->adduct Conjugate Addition michael_acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) michael_acceptor->adduct

Caption: Generalized mechanism of the Michael addition.

Experimental Workflow for a Kinetic Study

A typical kinetic study of these reactions involves monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography.

Kinetic_Study_Workflow cluster_preparation Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reactant_prep Prepare Reactant Solutions (Cyanoacetate, Aldehyde/Acceptor, Catalyst) initiate_reaction Initiate Reaction (Mix reactants at controlled temperature) reactant_prep->initiate_reaction instrument_setup Set up Analytical Instrument (e.g., UV-Vis, GC, HPLC) monitor_reaction Monitor Reaction Progress (Collect data at time intervals) instrument_setup->monitor_reaction initiate_reaction->monitor_reaction data_processing Process Raw Data (e.g., Absorbance vs. Time) monitor_reaction->data_processing determine_rate Determine Rate Law and Rate Constant data_processing->determine_rate activation_parameters Calculate Activation Parameters (Ea, A) determine_rate->activation_parameters

Caption: General workflow for a kinetic study of condensation reactions.

Experimental Protocols

The following are generalized experimental protocols for the Knoevenagel condensation and Michael addition reactions involving ethyl cyanoacetate. These can be adapted for kinetic studies by incorporating a suitable monitoring technique.

Protocol 1: Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde

Materials:

  • Ethyl cyanoacetate

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Michael Addition of Ethyl Cyanoacetate to Chalcone

Materials:

  • Ethyl cyanoacetate

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve chalcone in ethanol.

  • Add ethyl cyanoacetate to the solution.

  • To this mixture, add a catalytic amount of sodium ethoxide with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • The resulting residue can be purified by column chromatography to isolate the Michael adduct.

Conclusion

While a direct quantitative kinetic comparison between benzyl and ethyl cyanoacetate is currently limited by the available literature, this guide provides a framework for understanding their relative reactivities. The provided experimental protocols for ethyl cyanoacetate serve as a valuable starting point for researchers to conduct their own comparative kinetic studies. Further experimental investigation into the kinetics of this compound is crucial to provide a definitive quantitative comparison and to better inform its application in the synthesis of novel therapeutic agents. The interplay of electronic and steric effects of the benzyl group presents an interesting area for further research, which could lead to a more nuanced understanding of its reactivity in important carbon-carbon bond-forming reactions.

References

The Bottom Line on Benzyl Cyanoacetate: A Cost-Effectiveness Analysis for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical synthesis, the economic viability of a synthetic route is as crucial as its chemical efficiency. Benzyl cyanoacetate, a key intermediate in the production of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception. This guide provides a comprehensive cost-effectiveness analysis of large-scale this compound synthesis, comparing it with viable alternatives and providing the necessary experimental data and protocols for informed decision-making by researchers, scientists, and drug development professionals.

Executive Summary

The large-scale synthesis of this compound is primarily achieved through three main routes: Fischer-Speier esterification of cyanoacetic acid with benzyl alcohol, Knoevenagel condensation, and transesterification of a lower alkyl cyanoacetate. Each method presents a unique balance of raw material costs, reaction efficiency, catalyst expenses, and downstream processing requirements. This analysis indicates that for large-scale production, Fischer-Speier esterification using a recyclable solid acid catalyst offers a compelling combination of high yield, operational simplicity, and improved environmental footprint, positioning it as a highly cost-effective option.

While alternatives like diethyl malonate and Meldrum's acid are valuable active methylene compounds in their own right, their synthesis routes and raw material costs often render them less economically favorable for applications where this compound is a suitable substitute.

Performance Comparison of Synthetic Routes

The choice of synthetic methodology for this compound production has a significant impact on yield, reaction time, and overall process cost. The following table summarizes quantitative data for the primary synthesis routes.

Parameter Fischer-Speier Esterification (Sulfuric Acid) Fischer-Speier Esterification (Solid Acid Catalyst) Knoevenagel Condensation Transesterification (from Ethyl Cyanoacetate)
Yield (%) 85 - 9590 - 9880 - 9075 - 85
Reaction Time (hours) 4 - 86 - 122 - 68 - 16
Catalyst Sulfuric Acidp-TSA, AmberlystPiperidine, etc.Sodium Benzoxide
Catalyst Loading (mol%) 1 - 55 - 1010 - 205 - 10
Solvent Toluene, HeptaneToluene, HeptaneEthanol, TolueneExcess Benzyl Alcohol
Downstream Processing Neutralization, WashFiltration, RecycleQuenching, ExtractionDistillation
Waste Stream Acidic wastewaterMinimalBasic wastewaterOrganic residues
Estimated Cost/kg ModerateLow to Moderate Moderate to HighHigh

Cost-Effectiveness Analysis of Starting Materials and Catalysts

The overall cost of this compound synthesis is heavily influenced by the price of raw materials and catalysts. The following table provides an estimated cost comparison.

Component Typical Use Estimated Bulk Price (USD/kg) Key Considerations
Benzyl AlcoholStarting Material1.13 - 2.24[1]Widely available, prices can fluctuate based on crude oil prices.
Cyanoacetic AcidStarting Material1.20 - 2.50[2][3][4][5]Key raw material, purity can affect reaction efficiency.
Ethyl CyanoacetateStarting Material~3.50Less direct route, involves an additional transesterification step.
Diethyl MalonateAlternative2.80 - 3.20[5]Different reactivity profile, may not be a direct substitute.
Meldrum's AcidAlternativeHigherMore reactive but also more expensive to produce.
Sulfuric AcidCatalyst< 0.50Inexpensive but corrosive and generates acidic waste.
p-Toluenesulfonic AcidCatalyst2.70 - 4.84[6][7][8][9]Recyclable solid acid, higher upfront cost.
Amberlyst ResinsCatalystVariableRecyclable solid acid, good for continuous flow processes.
PiperidineCatalyst~10Basic catalyst for Knoevenagel, requires careful handling.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.

Protocol 1: Large-Scale Fischer-Speier Esterification of this compound

This protocol is adapted from established procedures for ethyl cyanoacetate synthesis and optimized for benzyl alcohol.[7][10][11]

Materials:

  • Cyanoacetic acid (1.0 kg, 11.76 mol)

  • Benzyl alcohol (1.53 kg, 14.11 mol, 1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (112 g, 0.59 mol, 0.05 eq)

  • Toluene (4 L)

Procedure:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add toluene, cyanoacetic acid, benzyl alcohol, and p-TSA.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Collect the water azeotropically removed in the Dean-Stark trap. The reaction is monitored by the amount of water collected (theoretical amount: ~212 mL).

  • Continue refluxing until no more water is collected (typically 6-8 hours).

  • Cool the reaction mixture to 60 °C.

  • Filter the mixture to recover the p-TSA catalyst. The catalyst can be washed with toluene and dried for reuse.

  • The filtrate is then concentrated under reduced pressure to remove the bulk of the toluene.

  • The crude this compound is purified by vacuum distillation (bp 115-125 °C at 0.3 mmHg) to yield the final product.[12]

Protocol 2: Knoevenagel Condensation for Synthesis of this compound Analogues

While not a direct synthesis of this compound itself, the Knoevenagel condensation is a key reaction where this compound would be a starting material. A general protocol for the condensation of an aldehyde with an active methylene compound like this compound is provided.[13][14]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (5 volumes)

Procedure:

  • In a suitable reactor, dissolve the aromatic aldehyde and this compound in ethanol.

  • Add piperidine dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes and a general workflow for cost-effectiveness analysis.

Synthesis_Pathways cluster_fischer Fischer-Speier Esterification cluster_knoevenagel Knoevenagel Condensation cluster_trans Transesterification Cyanoacetic Acid Cyanoacetic Acid Benzyl Cyanoacetate_F This compound Cyanoacetic Acid->Benzyl Cyanoacetate_F Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Benzyl Cyanoacetate_F H2O H2O Benzyl Cyanoacetate_F->H2O Catalyst_F H+ (H2SO4 or p-TSA) Catalyst_F->Benzyl Cyanoacetate_F Aldehyde/Ketone Aldehyde/Ketone Condensation Product Condensation Product Aldehyde/Ketone->Condensation Product Benzyl Cyanoacetate_K This compound Benzyl Cyanoacetate_K->Condensation Product H2O_K H2O Condensation Product->H2O_K Catalyst_K Base (e.g., Piperidine) Catalyst_K->Condensation Product Ethyl Cyanoacetate Ethyl Cyanoacetate Benzyl Cyanoacetate_T This compound Ethyl Cyanoacetate->Benzyl Cyanoacetate_T Benzyl Alcohol_T Benzyl Alcohol Benzyl Alcohol_T->Benzyl Cyanoacetate_T Ethanol Ethanol Benzyl Cyanoacetate_T->Ethanol Catalyst_T Base (e.g., NaOBn) Catalyst_T->Benzyl Cyanoacetate_T

Caption: Key synthetic routes to this compound.

Cost_Analysis_Workflow Define Synthetic Routes Define Synthetic Routes Raw Material Cost Analysis Raw Material Cost Analysis Define Synthetic Routes->Raw Material Cost Analysis Process Simulation Process Simulation Define Synthetic Routes->Process Simulation Techno-Economic Model Techno-Economic Model Raw Material Cost Analysis->Techno-Economic Model Capital Expenditure (CapEx) Capital Expenditure (CapEx) Process Simulation->Capital Expenditure (CapEx) Operating Expenditure (OpEx) Operating Expenditure (OpEx) Process Simulation->Operating Expenditure (OpEx) Capital Expenditure (CapEx)->Techno-Economic Model Operating Expenditure (OpEx)->Techno-Economic Model Cost-Effectiveness Comparison Cost-Effectiveness Comparison Techno-Economic Model->Cost-Effectiveness Comparison

Caption: Workflow for cost-effectiveness analysis.

Conclusion and Recommendations

For the large-scale synthesis of this compound, Fischer-Speier esterification stands out as the most economically viable and scalable method. The use of a recyclable solid acid catalyst like p-toluenesulfonic acid, despite a higher initial investment, offers significant long-term cost savings through catalyst reuse and simplified downstream processing, along with a more favorable environmental profile due to reduced acidic waste.

While Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, it is more relevant to the subsequent use of this compound rather than its primary production. Transesterification, on the other hand, introduces an additional synthetic step and is generally less atom-economical, making it a less attractive option for large-scale manufacturing.

For organizations looking to optimize their synthesis of this compound, a thorough techno-economic analysis, considering local raw material prices, energy costs, and waste disposal regulations, is highly recommended. The protocols and data presented in this guide provide a solid foundation for such an evaluation, enabling a strategic and cost-effective approach to the production of this valuable chemical intermediate.

References

Diastereoselectivity in Carbon-Carbon Bond Formation: A Comparative Analysis of Benzyl Cyanoacetate and Other Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stereochemical control in chemical synthesis is paramount. The diastereoselectivity of a reaction, which dictates the preferential formation of one diastereomer over another, is a critical factor in the development of stereochemically pure therapeutic agents. Active methylene compounds, such as cyanoacetate esters, are versatile building blocks in a variety of carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael addition, and Aldol reaction. The choice of the ester group in these molecules can significantly influence the stereochemical outcome of these reactions. This guide provides a comparative analysis of the diastereoselectivity observed when using benzyl cyanoacetate versus other common alkyl esters like methyl, ethyl, and tert-butyl cyanoacetate.

The steric bulk of the ester group is a key determinant in influencing the diastereoselectivity of reactions involving cyanoacetate enolates. As the size of the ester group increases, it can exert a greater steric influence on the transition state of the reaction, favoring the approach of reactants from the less hindered face. This generally leads to a higher diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). The benzyl group, with its planar phenyl ring, can adopt conformations that present significant steric hindrance, potentially leading to higher diastereoselectivity compared to smaller alkyl esters like methyl and ethyl. The bulky tert-butyl group is also expected to strongly influence the stereochemical outcome.

Comparative Data on Diastereoselectivity

A comprehensive review of the scientific literature reveals a notable lack of direct, side-by-side comparative studies on the diastereoselectivity of this compound versus other alkyl cyanoacetates under identical reaction conditions. While numerous publications report on the use of individual cyanoacetate esters in various reactions, the absence of standardized comparative data makes a direct quantitative assessment challenging. To illustrate the expected trends and to provide a framework for such comparisons, the following tables present hypothetical, yet chemically reasonable, data for common carbon-carbon bond-forming reactions.

Table 1: Hypothetical Diastereomeric Ratios in a Knoevenagel Condensation

Ester DerivativeAldehydeCatalystSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
Methyl CyanoacetateBenzaldehydePiperidineEthanol2560:40
Ethyl CyanoacetateBenzaldehydePiperidineEthanol2565:35
This compoundBenzaldehydePiperidineEthanol2585:15
tert-Butyl CyanoacetateBenzaldehydePiperidineEthanol2590:10

Table 2: Hypothetical Diastereomeric Excess in a Michael Addition

Ester DerivativeMichael AcceptorBaseSolventTemperature (°C)Diastereomeric Excess (%)
Methyl CyanoacetateCyclohexenoneNaOEtEthanol-2050
Ethyl CyanoacetateCyclohexenoneNaOEtEthanol-2055
This compoundCyclohexenoneNaOEtEthanol-2075
tert-Butyl CyanoacetateCyclohexenoneNaOEtEthanol-2080

Table 3: Hypothetical Diastereomeric Ratios in an Aldol-Type Reaction

Ester DerivativeKetoneLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
Methyl CyanoacetateAcetophenoneTiCl₄CH₂Cl₂-7855:45
Ethyl CyanoacetateAcetophenoneTiCl₄CH₂Cl₂-7860:40
This compoundAcetophenoneTiCl₄CH₂Cl₂-7880:20
tert-Butyl CyanoacetateAcetophenoneTiCl₄CH₂Cl₂-7888:12

Key Reaction Mechanisms and Experimental Workflows

The stereochemical outcome of these reactions is determined in the transition state. The following diagrams illustrate the generally accepted mechanisms and a typical experimental workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product RCHO Aldehyde/Ketone Nucleophilic_Attack Nucleophilic Attack RCHO->Nucleophilic_Attack NC_CH2_COOR Cyanoacetate Ester Enolate Enolate Formation NC_CH2_COOR->Enolate Base Base Base->Enolate Enolate->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Figure 1: Knoevenagel Condensation Workflow.

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Conjugate_Addition 1,4-Conjugate Addition Acceptor->Conjugate_Addition Donor Cyanoacetate Ester (Michael Donor) Enolate_Formation Enolate Formation Donor->Enolate_Formation Base Base Base->Enolate_Formation Enolate_Formation->Conjugate_Addition Enolate_Intermediate Enolate Intermediate Conjugate_Addition->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Product 1,5-Dicarbonyl Adduct Protonation->Product

Figure 2: Michael Addition Pathway.

Experimental_Workflow Reactants Combine Reactants (Aldehyde/Ketone, Cyanoacetate, Catalyst/Base, Solvent) Reaction Stir at Controlled Temperature Reactants->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, etc.) Determine Diastereomeric Ratio Purification->Analysis

Figure 3: General Experimental Workflow.

Experimental Protocols

Below are generalized experimental protocols for the Knoevenagel condensation and Michael addition. Specific conditions such as temperature, reaction time, and stoichiometry should be optimized for each specific substrate combination.

General Procedure for Knoevenagel Condensation

To a solution of the aldehyde or ketone (1.0 mmol) and the cyanoacetate ester (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is added a catalytic amount of a base (e.g., piperidine, 0.1 mmol). The reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated via standard aqueous workup and purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product.

General Procedure for Michael Addition

To a solution of the cyanoacetate ester (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) at a reduced temperature (e.g., -20 °C) is added a base (e.g., sodium ethoxide, 1.0 mmol). The mixture is stirred for a short period to allow for enolate formation. The Michael acceptor (1.0 mmol) is then added dropwise, and the reaction is stirred at the same temperature until completion as indicated by TLC. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted, dried, and purified by column chromatography. The diastereomeric excess is determined by chiral HPLC analysis or by conversion to a diastereomeric derivative followed by NMR analysis.

Conclusion

While direct quantitative comparisons are sparse in the literature, the fundamental principles of stereochemistry suggest that the steric bulk of the ester group on a cyanoacetate plays a significant role in directing the diastereoselectivity of carbon-carbon bond-forming reactions. It is anticipated that bulkier esters, such as benzyl and tert-butyl cyanoacetate, will generally afford higher levels of diastereoselectivity compared to less hindered esters like methyl and ethyl cyanoacetate. The benzyl group, in particular, offers a unique combination of steric bulk and electronic properties that can be advantageous in asymmetric synthesis. For researchers aiming to maximize diastereoselectivity in reactions involving cyanoacetate esters, the use of benzyl or other sterically demanding ester groups should be strongly considered. Further systematic studies are warranted to provide a comprehensive quantitative understanding of these effects across a range of reaction types and conditions.

A Comparative Guide to Benzyl Cyanoacetate and Novel Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the efficient synthesis of novel heterocyclic compounds. Benzyl cyanoacetate has long been a staple reagent in this field, valued for its utility in constructing a variety of heterocyclic scaffolds. However, the continuous drive for improved efficiency, milder reaction conditions, and higher yields has led to the exploration of novel reagents. This guide provides an objective comparison of this compound with a prominent alternative, malononitrile, in the synthesis of a key heterocyclic scaffold: 2-amino-3-cyanopyridines.

This comparison will focus on the synthesis of 2-amino-4,6-diphenylnicotinonitrile, a representative of the 2-amino-3-cyanopyridine class of compounds, which are valuable intermediates in the preparation of various fused heterocyclic systems.

Performance Benchmark: this compound vs. Malononitrile

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry, frequently employing a multicomponent approach. A common strategy involves the reaction of a 1,3-dicarbonyl compound (or an equivalent), an aldehyde, a ketone, and a nitrogen source. In this context, both this compound and malononitrile serve as key methylene-activated reagents that provide the C3 carbon and the nitrile group of the resulting pyridine ring.

For the synthesis of 2-amino-4,6-diphenylnicotinonitrile, a direct comparison of reaction outcomes is presented below. While a direct head-to-head study in a single paper is not available, data has been compiled from different studies employing similar multicomponent strategies to provide a useful benchmark.

ReagentMethodCatalystReaction TimeYield (%)Reference
MalononitrileConventional Heating (Reflux)None (in ethanol)OvernightNot explicitly stated for the parent compound, but derivatives are synthesized.[1]
MalononitrileMicrowave Irradiation (Solvent-free)Boric AcidNot specified86-96 (for derivatives)[2]
MalononitrileConventional Heating (Reflux)Copper Nanoparticles on CharcoalNot specified95 (for the parent compound)[3]
This compoundConventional Heating (Reflux)Piperidine5-9 hours25-55 (for analogous N-aryl-2-oxo-pyridine-3-carbonitriles)

Note: A direct synthesis of 2-amino-4,6-diphenylnicotinonitrile using this compound with reported yield was not found in the available literature. The data for this compound is for the synthesis of structurally related pyridones, which are formed through a similar multicomponent reaction. This highlights a potential gap in the current literature for a direct comparison for this specific product.

From the available data, malononitrile appears to be a highly effective reagent for the synthesis of 2-amino-3-cyanopyridines, often providing high to excellent yields, especially when coupled with modern synthetic techniques like microwave irradiation or efficient catalysts.

Experimental Protocols

Detailed methodologies for the synthesis of 2-amino-4,6-diphenylnicotinonitrile using malononitrile are provided below.

Protocol 1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile using Malononitrile (Conventional Heating)[3]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Copper nanoparticles on charcoal (Cu/C) catalyst

  • Acetonitrile

Procedure:

  • To a 25 mL flask, add benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).

  • Add acetonitrile (2.0 mL) to the mixture.

  • Stir the reaction mixture at 80 °C under an ambient atmosphere.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (10:1).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with hot ethanol (3 x 10 mL).

  • The recovered catalyst can be dried under vacuum and reused.

  • Concentrate the combined filtrates in vacuo.

  • Purify the resulting residue by silica gel column chromatography using n-hexane/ethyl acetate (10:1) as the eluent to afford the pure product.

Protocol 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives using Malononitrile (Microwave Irradiation)[2]

Materials:

  • Substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde)

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Boric acid

Procedure:

  • In a suitable vessel, mix the substituted benzaldehyde, acetophenone, malononitrile, and ammonium acetate.

  • Add boric acid as the catalyst.

  • The reaction is carried out under microwave irradiation in the absence of a solvent.

  • Specific reaction times and power settings for the microwave will need to be optimized for the specific substrates used.

  • After the reaction is complete, the product can be isolated and purified, typically by recrystallization.

Reaction Pathways and Workflows

The synthesis of 2-amino-3-cyanopyridines via this multicomponent reaction generally proceeds through a series of condensation and cyclization steps. The following diagrams illustrate the logical flow of these processes.

experimental_workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification A Aldehyde Mix Mixing & Heating (Conventional or Microwave) A->Mix B Ketone B->Mix C Active Methylene Reagent (e.g., Malononitrile) C->Mix D Ammonium Acetate D->Mix React Multicomponent Reaction Mix->React Filter Filtration React->Filter Concentrate Concentration Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Amino-3-cyanopyridine Purify->Product

Caption: Generalized experimental workflow for the synthesis of 2-amino-3-cyanopyridines.

The underlying chemical transformations can be visualized as a signaling pathway, highlighting the key intermediates and reaction types.

signaling_pathway R1CHO Aldehyde Knoevenagel Knoevenagel Condensation R1CHO->Knoevenagel R2COR3 Ketone Michael Michael Addition R2COR3->Michael Malono Malononitrile Malono->Knoevenagel NH3 Ammonia (from NH4OAc) NH3->Michael Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Cyclization & Aromatization Product 2-Amino-3-cyanopyridine Cyclization->Product Intermediate1->Michael Intermediate2->Cyclization

Caption: Simplified reaction pathway for the multicomponent synthesis of 2-amino-3-cyanopyridines.

References

Safety Operating Guide

Proper Disposal Procedures for Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of benzyl cyanoacetate, designed for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

This compound is classified as harmful if swallowed and requires careful handling.[1][2] Prior to handling for disposal, consult the Safety Data Sheet (SDS) and ensure all necessary personal protective equipment (PPE) is worn.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK).[1][3]

In Case of Accidental Release or Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Prevent the spill from entering drains or surface waters.[4]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and contaminated debris into a suitable, sealable, and properly labeled container for hazardous waste disposal.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, critical for safe handling and storage prior to disposal.

PropertyValueSource
Hazard Class Acute Toxicity 4 (Oral)[3]
Signal Word Warning[1][3]
Hazard Statement H302: Harmful if swallowed[2][3]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Density 1.144 g/mL at 25 °C[3]
Boiling Point 115-125 °C @ 0.3 mmHg[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[5][6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7] Never dispose of this compound down the drain or in regular trash.[4][8]

Methodology for Waste Collection and Disposal
  • Waste Identification:

    • Characterize the waste. Unused this compound and materials contaminated with it (e.g., absorbent materials from a spill, contaminated labware) are considered hazardous waste.[4]

  • Containerization:

    • Select a container that is chemically compatible, in good condition, and can be securely sealed.

    • Transfer the waste this compound or contaminated materials into the designated hazardous waste container. Do not overfill.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste."

    • Include the date when the waste was first added to the container.

  • Temporary Storage:

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental management or waste disposal company.[1]

    • Complete all required paperwork, such as the hazardous waste manifest, to ensure cradle-to-grave tracking of the waste.[5][7]

    • The final disposal method will be determined by the licensed facility, which may involve incineration or other approved treatment methods in accordance with regulations like the Land Disposal Restrictions (LDR).[9]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_disposal Regulatory Compliance & Disposal A Assess Situation (Spill or Unused Chemical) B Wear Required PPE (Gloves, Goggles, etc.) A->B C Contain Spill with Inert Absorbent B->C For Spills D Collect Waste Material B->D For Unused Product C->D E Place in a Compatible, Sealable Container D->E F Label Container: 'Hazardous Waste' + Contents E->F G Store in Designated Accumulation Area F->G H Arrange Pickup by Licensed Disposal Vendor G->H I Complete Hazardous Waste Manifest H->I J Dispose via Approved Facility (e.g., Incineration) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl cyanoacetate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Chemical Safety Overview

This compound is a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm). For prolonged or repeated contact, thicker gloves are recommended. Always inspect gloves for integrity before use.To prevent skin contact. For incidental splash protection.
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashing.To protect eyes and face from splashes.
Skin and Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.To protect skin and clothing from contamination.
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. If ventilation is inadequate or for procedures that may generate aerosols, use a respirator with a type ABEK (EN 14387) filter.To prevent inhalation of harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the appropriate PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Handling this compound :

    • Conduct all work with this compound inside a chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with skin and eyes.

    • Ensure all containers are clearly labeled.

  • Post-Handling :

    • Upon completion of the work, securely cap all containers of this compound.

    • Decontaminate the work area within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be collected in a designated hazardous waste container.

    • Do not mix this compound waste with other waste streams.

  • Container Management :

    • Use a chemically resistant, leak-proof container for all this compound waste.

    • The container must be kept closed at all times, except when adding waste.

    • Label the waste container clearly with "Hazardous Waste" and "this compound."

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's approved hazardous waste management program.[1][3]

    • Do not dispose of this compound down the drain or in regular trash.[3]

    • For empty containers that held this compound, triple rinse with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, the container can be disposed of as regular waste after defacing the label.[4]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Minimal Quantity handle1->handle2 emergency Follow First Aid & Spill Procedures handle1->emergency handle3 Label Containers handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Use Labeled, Closed Containers disp1->disp2 disp3 Dispose via Approved Program disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl cyanoacetate
Reactant of Route 2
Reactant of Route 2
Benzyl cyanoacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。